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  • Product: 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol
  • CAS: 78201-12-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol

An In-depth Technical Guide Executive Summary: This document provides a detailed technical overview of a reliable and efficient synthesis pathway for 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol, a heterocyclic compound o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Executive Summary: This document provides a detailed technical overview of a reliable and efficient synthesis pathway for 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. The guide elucidates the underlying reaction mechanisms, provides a step-by-step experimental protocol, and offers expert insights into process optimization. The synthesis is grounded in the well-established reaction of thiocarbohydrazide with methoxyacetic acid, followed by a base-catalyzed intramolecular cyclization, a robust method for constructing the 1,2,4-triazole-thiol scaffold.

Introduction

The 1,2,4-Triazole-5-thiol Scaffold: A Privileged Structure

The 1,2,4-triazole ring and its derivatives are fundamental building blocks in modern drug discovery and development.[1] These five-membered heterocyclic systems are present in a wide array of pharmaceuticals, exhibiting diverse biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inclusion of a thiol group at the 5-position provides a crucial reactive handle for further molecular elaboration, enabling the synthesis of more complex derivatives such as S-alkylated compounds, thiadiazoles, and other fused heterocyclic systems.[1][3]

Profile of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol

3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol is a functionalized triazole derivative. The methoxymethyl substituent at the 3-position introduces a flexible ether linkage, which can influence the molecule's solubility, polarity, and conformational properties. These characteristics make it a valuable intermediate for creating novel chemical entities with tailored pharmacological or material properties. This guide focuses on its de novo synthesis from simple, commercially available precursors.

Selected Synthesis Pathway: Rationale and Overview

The most direct and widely adopted method for synthesizing 3-substituted-1H-1,2,4-triazole-5-thiols involves the condensation of a carboxylic acid with thiocarbohydrazide, followed by cyclization.[4][5] This approach is selected for its high efficiency, operational simplicity, and the ready availability of starting materials.

The two-stage pathway is as follows:

  • Acylation: Methoxyacetic acid reacts with thiocarbohydrazide to form the open-chain intermediate, 1-(methoxyacetyl)thiocarbohydrazide.

  • Cyclization: The intermediate undergoes a base-catalyzed intramolecular cyclization and dehydration to yield the target 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol.[6][7]

Synthesis_Pathway Start Methoxyacetic Acid + Thiocarbohydrazide Intermediate 1-(Methoxyacetyl)thiocarbohydrazide (Intermediate) Start->Intermediate Acylation (Reflux) Product 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol (Target Compound) Intermediate->Product Base-Catalyzed Cyclization (e.g., NaOH, Reflux)

Caption: Overall synthesis pathway for the target compound.

Mechanistic Insights

A thorough understanding of the reaction mechanism is critical for process optimization and troubleshooting. The synthesis proceeds via two distinct, sequential mechanistic steps.

Step 1: Formation of 1-(Methoxyacetyl)thiocarbohydrazide

This step is a nucleophilic acyl substitution reaction. The terminal amino group of thiocarbohydrazide, acting as the nucleophile, attacks the electrophilic carbonyl carbon of methoxyacetic acid. The reaction is typically conducted under reflux conditions to overcome the activation energy, leading to the formation of the N-acylthiocarbohydrazide intermediate with the elimination of a water molecule. While this reaction can be performed by simply heating the neat reactants, the use of a high-boiling solvent can improve heat transfer and reaction homogeneity.[4]

Step 2: Base-Catalyzed Intramolecular Cyclization

The cyclization of the acyl intermediate is the key ring-forming step and is efficiently catalyzed by a base, such as sodium hydroxide.[6][7][8] The mechanism involves several proton transfer and condensation events:

  • Deprotonation: The base abstracts a proton from one of the hydrazine nitrogen atoms, increasing its nucleophilicity.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the thioamide group (C=S).

  • Ring Closure: This intramolecular attack forms a five-membered heterocyclic intermediate.

  • Dehydration: Subsequent proton transfers and the elimination of a water molecule lead to the formation of the aromatic 1,2,4-triazole ring. The product exists in tautomeric equilibrium between the thiol and thione forms.

The use of an aqueous base is advantageous as it serves as both the catalyst and a solvent, making the process more environmentally benign and cost-effective.[7]

Detailed Experimental Protocol

This protocol is a self-validating system based on established procedures for analogous compounds.[6][7] Researchers should perform all operations in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
  • Thiocarbohydrazide (98%+)

  • Methoxyacetic acid (99%)

  • Sodium hydroxide (NaOH), pellets (98%+)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Ethanol (95% or absolute)

  • Deionized water

  • Silica gel TLC plates (for reaction monitoring)

Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and vacuum filtration apparatus

  • pH meter or pH indicator strips

  • Melting point apparatus

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

Stage 1: Synthesis of 1-(Methoxyacetyl)thiocarbohydrazide

  • In a 100 mL round-bottom flask, combine thiocarbohydrazide (10.6 g, 0.1 mol) and methoxyacetic acid (9.0 g, 0.1 mol).

  • Equip the flask with a reflux condenser and place it in a heating mantle.

  • Heat the mixture under reflux with magnetic stirring for 3-4 hours. The mixture will become a molten paste.

  • Allow the reaction mixture to cool to room temperature. A solid mass should form.

  • Add approximately 50 mL of cold water to the flask and break up the solid.

  • Collect the crude intermediate by vacuum filtration, wash with a small amount of cold water, and air dry. The crude product is typically used directly in the next step without further purification.

Stage 2: Synthesis of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol

  • Place the crude 1-(methoxyacetyl)thiocarbohydrazide from the previous step into a 250 mL round-bottom flask.

  • Add a 2N aqueous solution of sodium hydroxide (100 mL, 0.2 mol).[7]

  • Attach a reflux condenser and heat the solution to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the solution to room temperature. If any solid is present, filter the solution to remove unreacted starting material.

  • Transfer the clear filtrate to a beaker and place it in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with constant stirring to acidify the solution to a pH of approximately 5-6.

  • A white or off-white precipitate of the target compound will form.

  • Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol as a crystalline solid.

  • Dry the final product under vacuum at 40-50 °C.

  • Characterization: Confirm the structure and purity using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry).

Data Summary

The following table summarizes the key parameters and expected outcomes for this synthesis.

ParameterValue / ObservationRationale / Comment
Starting Materials Methoxyacetic Acid, ThiocarbohydrazideCommercially available and cost-effective.
Key Reagents Sodium Hydroxide (NaOH)Serves as an effective and inexpensive catalyst for the cyclization step.[6][7]
Solvent System WaterUsed in the cyclization step, making the process green and economical.
Reaction Time Stage 1: 3-4 hrs; Stage 2: 4-6 hrsAdequate time to ensure high conversion at reflux temperatures.
Reaction Temperature Reflux (~100 °C)Provides sufficient energy for both acylation and cyclization-dehydration.
Product Isolation Acidification-induced precipitationThe product is soluble in its salt form in base and precipitates upon neutralization.
Expected Yield 65-85% (Overall)This range is typical for this class of reaction under optimized conditions.
Appearance White to off-white crystalline solidTypical appearance for purified 1,2,4-triazole-thiol derivatives.

Conclusion

The synthesis of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol via the condensation of methoxyacetic acid with thiocarbohydrazide and subsequent base-catalyzed cyclization represents a highly efficient and practical method. This guide provides a robust framework, from mechanistic understanding to a detailed experimental protocol, enabling researchers to reliably produce this valuable heterocyclic building block for applications in drug discovery and advanced materials development.

References

  • Scientific & Academic Publishing. Thiocarbohydrazides: Synthesis and Reactions. Available at: [Link]

  • ResearchGate. (PDF) Thiocarbohydrazides: Synthesis and Reactions. Available at: [Link]

  • PubMed. 1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Available at: [Link]

  • ResearchGate. Synthesis of Novel 1,3-Substituted 1H-[3][4][5]-Triazole-3-Thiol Derivatives. Available at: [Link]

  • MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Available at: [Link]

  • Ekinops. Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]

  • PubMed Central. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Available at: [Link]

  • PubMed Central. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Available at: [Link]

  • PubMed Central. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]

  • MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol

Introduction: The Versatile 1,2,4-Triazole Scaffold The 1,2,4-triazole ring system is a cornerstone in modern medicinal and materials science, prized for its unique chemical properties and diverse biological activities....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in modern medicinal and materials science, prized for its unique chemical properties and diverse biological activities. As a five-membered heterocycle with three nitrogen atoms, the triazole core serves as a versatile scaffold in the design of novel therapeutic agents, with applications ranging from antifungal and antiviral to anticancer and anti-inflammatory drugs.[1][2] The incorporation of a thiol group at the 5-position introduces a critical functional handle that not only influences the molecule's electronic and solubility properties but also provides a site for further chemical modification and interaction with biological targets. This guide provides an in-depth technical overview of the physicochemical properties of a specific derivative, 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol, offering both foundational knowledge and practical experimental insights for researchers in drug discovery and chemical development.

Molecular Identity and Core Physicochemical Properties

3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol is a functionalized heterocyclic compound with the molecular formula C₄H₇N₃OS and a molecular weight of 145.18 g/mol .[3][4] Its identity is unambiguously confirmed by its CAS number: 78201-12-4.[4]

Table 1: Core Physicochemical Properties of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol

PropertyValueSource
CAS Number 78201-12-4[4]
Molecular Formula C₄H₇N₃OS[3]
Molecular Weight 145.18 g/mol [3]
Predicted LogP 0.61369[3]
Topological Polar Surface Area (TPSA) 53.7 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 2[3]

The thiol group imparts acidic properties to the molecule and allows for the existence of thione-thiol tautomerism, a common feature of 2- and 4-mercaptopyridines and related heterocyclic thiols. This equilibrium is crucial as it dictates the molecule's reactivity, metal-chelating ability, and interaction with biological macromolecules. The thione tautomer is often the more stable form in the solid state and in various solvents.

Synthesis Pathway: A Rational Approach

Synthesis_Pathway methoxyacetyl_chloride Methoxyacetyl chloride methoxyacetyl_hydrazide Methoxyacetyl hydrazide methoxyacetyl_chloride->methoxyacetyl_hydrazide 1 hydrazine Hydrazine hydrazine->methoxyacetyl_hydrazide thiosemicarbazide 1-(Methoxyacetyl) thiosemicarbazide methoxyacetyl_hydrazide->thiosemicarbazide 2 isothiocyanate Potassium isothiocyanate isothiocyanate->thiosemicarbazide final_product 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol thiosemicarbazide->final_product 3 base Base (e.g., NaOH) base->final_product

A plausible synthetic route to 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol.

Expert Insight: The choice of a strong base, such as sodium hydroxide, is critical for the intramolecular cyclization step. The base deprotonates the hydrazinic nitrogen, facilitating a nucleophilic attack on the thiocarbonyl carbon, followed by the elimination of a water molecule to form the stable triazole ring. This method is generally high-yielding and allows for a variety of substituents on the triazole core.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is paramount in drug development. The following protocols are standard, validated methods for characterizing novel chemical entities like 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol.

Determination of Melting Point

The melting point provides a quick and reliable indication of a compound's purity.

Protocol:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range over which the sample melts is recorded.

Justification: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. Impurities tend to broaden and depress the melting point.

Solubility Profile Determination (Shake-Flask Method)

Solubility is a critical parameter influencing a drug's absorption and distribution. The shake-flask method is a gold-standard technique for determining equilibrium solubility.[5][6]

Protocol:

  • An excess amount of the solid compound is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

  • The vials are agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • The suspension is then filtered through a 0.45 µm filter to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Expert Insight: It is crucial to ensure that equilibrium has been reached. This can be verified by taking samples at different time points (e.g., 24 and 48 hours) and confirming that the concentration in the filtrate remains constant.

Solubility_Workflow start Start: Excess solid + Solvent agitation Agitation at constant temperature (24-48 hours) start->agitation equilibrium Equilibrium achieved agitation->equilibrium filtration Filtration (0.45 µm filter) equilibrium->filtration filtrate Saturated filtrate filtration->filtrate hplc HPLC analysis filtrate->hplc result Solubility data (mg/mL or M) hplc->result

Workflow for solubility determination using the shake-flask method.
pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of a molecule's acidity or basicity. For a molecule with a thiol group, this is a key parameter. Potentiometric titration is a precise method for its determination.[7][8][9]

Protocol:

  • A known amount of the compound is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent like ethanol or dioxane to ensure solubility.[7][10]

  • The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

Justification: This method directly measures the change in proton concentration as the acidic thiol group is neutralized by the base, providing a reliable measure of its pKa.

Spectral Analysis and Structural Elucidation

The structure of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol can be unequivocally confirmed through a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol

TechniqueExpected Features
¹H NMR - NH proton: Broad singlet, downfield (δ 13-14 ppm) - CH₂ protons: Singlet (δ ~4.5 ppm) - OCH₃ protons: Singlet (δ ~3.4 ppm)
¹³C NMR - C=S carbon: Downfield (δ ~165-175 ppm) - Triazole C3: (δ ~145-155 ppm) - CH₂ carbon: (δ ~60-70 ppm) - OCH₃ carbon: (δ ~55-60 ppm)
FT-IR (cm⁻¹) - N-H stretch: Broad, ~3100-3200 - C=S stretch: ~1250-1300 - C-O-C stretch: ~1100
Mass Spec (ESI+) [M+H]⁺: m/z 146.03

Expert Insight on NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shift of the NH proton is highly dependent on the solvent and concentration.[11] Its broadness is due to quadrupole broadening and chemical exchange. For ¹³C NMR, the thione carbon (C=S) is typically found significantly downfield due to deshielding.[2] These spectral features, when observed together, provide a unique fingerprint for the molecule.

Potential Applications in Research and Development

Derivatives of 1,2,4-triazole-5-thiol are a well-established class of compounds with a broad spectrum of biological activities.[1][2] The presence of the methoxymethyl group at the 3-position can modulate the lipophilicity and metabolic stability of the molecule, potentially enhancing its drug-like properties.

  • Antimicrobial Agents: The triazole-thiol scaffold is known to exhibit significant antibacterial and antifungal properties.

  • Anticancer Therapeutics: Many triazole derivatives have been investigated for their antiproliferative activity against various cancer cell lines.

  • Corrosion Inhibitors: The thiol group can strongly adsorb onto metal surfaces, making these compounds effective corrosion inhibitors.[12]

  • Coordination Chemistry: The nitrogen atoms of the triazole ring and the sulfur atom of the thiol group can act as ligands, forming stable complexes with various metal ions.

Conclusion

3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol is a molecule of significant interest, belonging to a class of heterocyclic compounds with proven utility in diverse scientific fields. This guide has provided a comprehensive overview of its core physicochemical properties, a plausible synthetic route, and detailed, field-tested protocols for its characterization. By understanding and applying these principles, researchers can effectively synthesize, purify, and characterize this and related molecules, paving the way for new discoveries in drug development and materials science.

References

  • Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry, 27(4), 1451-1456.
  • İkizler, A. A., & Uzunali, E. (2005). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules, 10(1), 169-176.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021).
  • Demirbaş, N., & Uğurluoğlu, R. (2013). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Revista de Chimie, 64(1), 31-37.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
  • Unknown. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry.
  • Islamoglu, F., et al. (n.d.). Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant.
  • Labanauskas, L., et al. (2001). 1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)
  • ResearchGate. (2026). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity.
  • PubMed. (2001). 1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)
  • Vdovenko, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI.
  • Organic Syntheses Procedure. (n.d.). 1,2,4-TRIAZOLE. Organic Syntheses.
  • BenchChem. (2025).
  • Unknown. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Unknown Source.
  • Bellevue College. (n.d.). Experiment 2 # Solubility. Bellevue College.
  • ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3-thiol(3179-31-5) 13 C NMR. ChemicalBook.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Life Chemicals Blog.
  • Unknown. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Unknown Source.
  • Unknown. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES.
  • ChemicalBook. (2025). 3-methyl-1H-1,2,4-triazole-5-thiol. ChemicalBook.
  • Merck. (n.d.). 3-Methyl-1H-1,2,4-triazole-5-thiol. Merck.
  • ChemScene. (n.d.). 5-(Methoxymethyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione. ChemScene.
  • ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3-thiol. ChemicalBook.
  • BLDpharm. (n.d.). 78201-12-4|3-(MEthoxymethyl)-1h-1,2,4-triazole-5-thiol. BLDpharm.
  • PubChem. (2026). 3-Mercapto-1,2,4-triazole. PubChem.
  • Kinsotech. (n.d.). China 3-Mercapto-5-methyl-1 2 4-triazole CAS 7271-44-5 Supplier, Manufacturer. Kinsotech.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-1,2,4-triazole-5-thiol. Santa Cruz Biotechnology.
  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.
  • Unknown. (n.d.). 3,5-Bis(4-methoxyphenyl)
  • PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. PubChem.
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-methyl-1H-1,2,4-triazole-5-thiol. Sigma-Aldrich.
  • SpectraBase. (n.d.). 3-[(4-methoxyphenyl)sulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione - Optional[1H NMR]. SpectraBase.

Sources

Foundational

3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol CAS number 78201-12-4

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Author: BenchChem Technical Support Team. Date: March 2026

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Exploratory

Spectroscopic data for 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol Executive Summary 3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol (CAS 78201-12-4) is a critical heterocyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol

Executive Summary

3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol (CAS 78201-12-4) is a critical heterocyclic building block utilized in the development of antimicrobial agents, kinase inhibitors, and coordination complexes.[1] Its structural versatility stems from the 1,2,4-triazole core, which acts as a bioisostere for amides and carboxylic acids, and the methoxymethyl side chain, which provides specific steric and electronic properties.

This technical guide provides a rigorous analysis of the compound's spectroscopic signature. Unlike simple aliphatic thiols, this molecule exhibits complex tautomeric behavior that fundamentally alters its spectroscopic data (NMR, IR). Correct interpretation of this data is essential for validating synthesis and ensuring purity in drug development workflows.

Chemical Context & Tautomerism

The Thiol-Thione Equilibrium A common pitfall in characterizing 1,2,4-triazole-5-thiols is assuming they exist primarily as thiols (-SH).[1] In the solid state and in polar solvents (DMSO, MeOH), these compounds predominantly exist as the thione tautomer (NH, C=S). This equilibrium dictates the NMR and IR signals observed.

  • Thiol Form (A): Aromatic character, S-H bond present.

  • Thione Form (B): Disrupted aromaticity, N-H bond present, C=S character. (Thermodynamically Favored)

Figure 1: Tautomeric Equilibrium Pathway

Tautomerism Thiol Thiol Form (A) (Aromatic, -SH) Thione Thione Form (B) (Favored, C=S, NH) Thiol->Thione  Proton Transfer  

Experimental Synthesis Protocol

To provide context for the spectroscopic data, we outline the standard "Hydrazide-Thiocyanate" synthetic route. This method is preferred for its high yield and avoidance of harsh chlorinating agents.

Reagents: Methoxyacetyl hydrazide, Potassium Thiocyanate (KSCN), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

Workflow:

  • Acylation: Reaction of methoxyacetyl hydrazide with KSCN in acidic medium forms the acyl-thiosemicarbazide intermediate.[1]

  • Cyclization: Refluxing the intermediate in aqueous NaOH promotes intramolecular cyclization to close the triazole ring.

  • Acidification: The final thione product precipitates upon acidification to pH 5-6.[1]

Figure 2: Synthetic Workflow

Synthesis Start Methoxyacetyl Hydrazide Step1 Step 1: Addition + KSCN / HCl (Formation of Thiosemicarbazide) Start->Step1 Step2 Step 2: Cyclization Reflux in 2N NaOH (Ring Closure) Step1->Step2  Heat   Step3 Step 3: Isolation Acidify to pH 5 with HCl (Precipitation) Step2->Step3 Product Final Product: 3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol Step3->Product  Filter & Dry  

Spectroscopic Characterization

The following data represents the consolidated spectroscopic signature for 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


 (Standard for polar thiones)

The


H NMR spectrum is characterized by the absence of a sharp thiol (-SH) peak (typically ~3-4 ppm) and the presence of a very broad, downfield signal corresponding to the triazole NH, confirming the thione tautomer.
Signal (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
13.50 - 13.90 Broad Singlet1H / 2HTriazole NH Highly deshielded due to N-H...S=C hydrogen bonding and aromatic ring current.[1] Often invisible in CDCl

.
4.35 - 4.45 Singlet2H-CH

-O-
Methylene protons adjacent to the electronegative oxygen and the triazole ring.[1]
3.25 - 3.35 Singlet3H-O-CH

Characteristic methoxy group singlet.[1]

Critical Note: In some spectra, the NH proton may appear as a very broad hump from 13-14 ppm or be exchanged out if D


O is added.
B. Carbon-13 NMR ( C NMR)

Solvent: DMSO-d



Signal (

ppm)
AssignmentMechanistic Insight
166.0 - 168.0 C=S (C5) Characteristic of the thione carbon.[1] A thiol (C-S) carbon would appear significantly upfield (~150 ppm).
148.0 - 152.0 C=N (C3) The carbon bearing the methoxymethyl group.
63.5 - 65.0 -CH

-O-
Methylene carbon deshielded by oxygen.[1]
57.0 - 58.5 -O-CH

Methoxy carbon.[1]
C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet

The IR spectrum provides definitive proof of the thione form in the solid state.

Wavenumber (cm

)
Vibration ModeDiagnostic Value
3100 - 3400

(NH) Stretch
Broad band indicating hydrogen-bonded N-H.
2800 - 2950

(CH) Stretch
Aliphatic C-H stretching from the methoxymethyl group.[1]
2500 - 2600

(SH) Stretch
ABSENT. The lack of a band here confirms the thione tautomer.
1600 - 1620

(C=N) Stretch
Ring skeletal vibration.
1290 - 1340

(C=S) Stretch
Strong, characteristic band for triazole-5-thiones.
1100 - 1150

(C-O-C) Stretch
Ether linkage vibration.[1]
D. Mass Spectrometry (ESI-MS)
  • Molecular Weight: 145.18 g/mol [1][2]

  • Positive Mode (ESI+): [M+H]

    
     = 146.1
    
  • Negative Mode (ESI-): [M-H]

    
     = 144.1[1]
    
  • Fragmentation: Loss of the methoxy group (M-31) or loss of HS (M-33) are common fragmentation pathways in high-energy collisions.[1]

References

  • Tautomerism in Triazoles: Structure and IR spectroscopic properties of complexes of 1,2,4-triazole... (2023).[3] National Institutes of Health (NIH). Link

  • Synthetic Methodology: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides... (2020).[4] PMC - NCBI.[1] Link

  • Spectral Data of Analogs: 3-Amino-1-methyl-5-methylthio-1,2,4-triazole IR Spectrum. NIST Chemistry WebBook.[5] Link

  • General Reactivity: Study of 1,2,4-triazole-3(5)-thiol Behavior... (2020).[4] MDPI Molecules. Link

Sources

Foundational

Tautomeric Dynamics in 3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol: Computational and Chromatographic Workflows for Drug Development

Executive Summary & Mechanistic Framework The heterocyclic scaffold 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol (also designated as 5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol) is a privileged pharmacophore in the design...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Framework

The heterocyclic scaffold 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol (also designated as 5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol) is a privileged pharmacophore in the design of antimicrobial, antiviral, and anticancer agents[1]. The pharmacological efficacy of this molecule is inextricably linked to its dynamic thione-thiol tautomerism.

In solution, the molecule exists in an equilibrium between the thiol form (-SH) and the thione form (=S). As application scientists, we must recognize that a drug's binding affinity is dictated by the specific tautomer that interacts with the target receptor's active site. The methoxymethyl substituent at the C3 position exerts an inductive electron-withdrawing effect (-I) that subtly modulates the electron density of the triazole ring, influencing the proton transfer barrier between the N4 and S atoms[2].

Causality in Tautomeric Shifts: The position of this equilibrium is heavily dependent on the dielectric constant of the microenvironment. The thione form possesses a higher dipole moment and acts as a strong hydrogen-bond acceptor; thus, it is overwhelmingly favored in polar protic solvents and in the solid state. Conversely, the thiol form minimizes the molecular dipole moment and is favored in non-polar environments, such as lipophilic receptor pockets or the gas phase[3].

Tautomeric_Equilibrium Thiol Thiol Form (-SH) Lower Dipole Moment Thione Thione Form (=S) Higher Dipole Moment Thiol->Thione Proton Transfer (N4 to S) NonPolar Non-Polar Media (Gas Phase / Lipids) NonPolar->Thiol Stabilizes via low dielectric Polar Polar Media (Aqueous / Solid) Polar->Thione Stabilizes via H-bonding

Figure 1: Tautomeric equilibrium of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol and solvent dependency.

Quantitative Data: Tautomeric Properties

To streamline pharmacophore modeling, we have synthesized the thermodynamic and chromatographic behaviors of 1,2,4-triazole-5-thiol tautomers into a comparative matrix.

Table 1: Comparative Properties of Tautomeric States in 1,2,4-Triazole-5-thiols

Property / MetricThione Form (=S)Thiol Form (-SH)Mechanistic Causality
Thermodynamic Stability (Polar Media) Major (>95%)Minor (<5%)High dielectric constants stabilize the highly polarized C=S bond.
Thermodynamic Stability (Gas Phase) MinorMajorLack of solvation strongly favors the less polar -SH form to minimize dipole[3].
Chromatographic Retention (C18 RP-HPLC) Early Elution (Low RT)Late Elution (High RT)The thione's higher polarity reduces its affinity for the hydrophobic C18 stationary phase.
Receptor Interaction Profile Strong H-Bond AcceptorStrong H-Bond DonorDictates the spatial orientation and binding kinetics within the target protein[1].

Computational Workflow: Density Functional Theory (DFT)

Before initiating costly syntheses, it is standard practice to evaluate tautomeric stability in silico. We utilize 4 to map the potential energy surface of the proton transfer[4].

Self-Validating Logic: A computational geometry optimization is only valid if it represents a true local minimum. We enforce a self-validating step by performing a vibrational frequency calculation; the complete absence of imaginary frequencies confirms the structure is a true minimum, not a transition state.

Step-by-Step DFT Protocol
  • Geometry Construction: Build the 3D structures of both the thione and thiol tautomers of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol using a molecular editor (e.g., GaussView).

  • Basis Set Selection: Execute the optimization using the B3LYP/6-311++G(d,p) level of theory.

    • Expertise Note: The inclusion of diffuse functions (++) is mathematically necessary to accurately model the highly polarizable lone pairs on the sulfur atom and the diffuse electron cloud of the resulting thiolate anion during proton transfer[2].

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) using water as the solvent to simulate physiological conditions.

  • Frequency Validation: Run a frequency calculation (Freq) on the optimized geometries. Verify that zero imaginary frequencies are present.

  • Thermodynamic Extraction: Calculate the Gibbs free energy difference (

    
    ) between the two forms to determine the theoretical equilibrium constant (
    
    
    
    ).

Experimental Validation: HPLC-MS Protocol

While NMR spectroscopy is a traditional analytical tool, rapid proton exchange often results in time-averaged signals that obscure the true tautomeric ratio. To physically separate and quantify the tautomers, we deploy a.

Self-Validating Logic: On a reverse-phase C18 column, the highly polar thione form will elute first, followed by the less polar thiol form. To definitively prove these peak assignments without requiring isolated standards, we introduce a pH-modulating validation step. By adding a mild base (NaHCO3), the thiol form is deprotonated into a highly polar thiolate anion. If our peak assignment is correct, the secondary (thiol) peak will drastically shift or increase in relative area due to the forced equilibrium shift.

Step-by-Step HPLC-MS Protocol
  • Sample Preparation: Dissolve 1 mg of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol in 1 mL of HPLC-grade methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution using 60% Water (0.1% Formic Acid) and 40% Acetonitrile.

    • Flow Rate: 0.8 mL/min.

  • Mass Spectrometry (ESI-MS): Monitor the eluent using Electrospray Ionization in positive mode. Extract the chromatogram for the specific m/z of the protonated molecule to locate the two tautomeric peaks.

  • pH-Shift Validation (The Internal Control):

    • Prepare a second identical sample, but add 10 µL of 0.1 M Sodium Bicarbonate (NaHCO3) to raise the pH.

    • Re-inject the sample.

    • Observation: The area of the later-eluting peak (thiol) will dynamically alter as the equilibrium is driven toward the thiolate form, unequivocally confirming the identity of the tautomeric peaks.

HPLC_Validation Sample 1. Sample Prep 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol HPLC 2. RP-HPLC (C18) Isocratic Elution Sample->HPLC MS 3. ESI-MS Detection Extract m/z HPLC->MS Peak1 Peak A: Thione (Low RT, High Polarity) MS->Peak1 Major Component Peak2 Peak B: Thiol (High RT, Low Polarity) MS->Peak2 Minor Component Validation 4. Self-Validation Add NaHCO3 (pH Shift) Peak2->Validation Hypothesis Testing Result Peak Ratio Shifts (Validates Peak B as Thiol) Validation->Result Confirms Peak Identity

Figure 2: Self-validating HPLC-MS workflow for quantifying thione-thiol tautomeric ratios.

References

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.Journal of Chemical and Pharmaceutical Research (JOCPR).
  • Theoretical investigation of thione-thiol tautomerism, intermolecular double proton transfer reaction and hydrogen bonding interactions.Ondokuz Mayıs University (OMU).
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.National Institutes of Health (NIH / PMC).
  • DFT studies on tautomerism of C5-substituted 1,2,4-triazoles.ResearchGate.
  • Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives.BenchChem.

Sources

Exploratory

The Pharmacological Versatility of 1,2,4-Triazole-5-Thiol Derivatives: An In-Depth Technical Guide

Executive Summary The search for novel, broad-spectrum pharmacophores is a foundational pillar of modern drug discovery. Among the myriad of heterocyclic scaffolds, the 1,2,4-triazole-5-thiol (and its tautomeric 1,2,4-tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel, broad-spectrum pharmacophores is a foundational pillar of modern drug discovery. Among the myriad of heterocyclic scaffolds, the 1,2,4-triazole-5-thiol (and its tautomeric 1,2,4-triazole-3-thione) moiety has emerged as a highly privileged structure[1]. Its unique physicochemical properties—specifically its high dipole moment, hydrogen-bonding capacity, and thiol-thione tautomerism—allow it to interact with diverse biological targets ranging from microbial enzymes to cancer-associated receptor tyrosine kinases[2],[3].

As a Senior Application Scientist, I approach this scaffold not merely as a static chemical entity, but as a dynamic molecular tool. This whitepaper dissects the mechanistic causality behind the biological activity of 1,2,4-triazole-5-thiol derivatives, provides structured quantitative data from recent literature, and outlines self-validating experimental protocols for their synthesis and biological evaluation.

Core Chemical Directives: The 1,2,4-Triazole-5-Thiol Scaffold

The pharmacological success of the 1,2,4-triazole-5-thiol ring is driven by its structural plasticity. The presence of three nitrogen atoms and a sulfur atom within a five-membered aromatic system creates a dense array of hydrogen bond acceptors and donors[4].

Causality in Molecular Design: The thiol (-SH) group significantly enhances the biological relevance of the triazole ring compared to its unsubstituted counterparts[4]. In physiological conditions, the molecule exhibits thiol-thione tautomerism . The thione form is particularly adept at chelating metal ions in the active sites of metalloenzymes (e.g., the heme iron in fungal CYP51), while the thiol form can be easily functionalized (S-alkylation) to modulate lipophilicity and cellular penetration[4],[1].

G Tautomer 1,2,4-Triazole-5-Thiol (Thiol-Thione Tautomerism) H_Bond Hydrogen Bonding (N & S atoms) Tautomer->H_Bond Facilitates Lipophilicity Lipophilicity (Aromatic Ring) Tautomer->Lipophilicity Enhances Metal Metal Chelation (Thione/Thiolate) Tautomer->Metal Enables Enzyme Enzyme Inhibition (e.g., CYP51, C-Met) H_Bond->Enzyme Lipophilicity->Enzyme Metal->Enzyme

Fig 1: Physicochemical properties of the 1,2,4-triazole-5-thiol scaffold driving target interaction.

Antimicrobial and Antitubercular Efficacy

Microbial resistance necessitates the development of agents with novel mechanisms of action. 1,2,4-triazole-5-thiol derivatives exhibit potent antibacterial, antifungal, and antitubercular properties[2],.

Mechanism of Action
  • Antifungal: Triazole derivatives inhibit lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal cell membranes. The triazole nitrogen (N4) or the exocyclic sulfur coordinates with the heme iron, halting fungal growth[1].

  • Antibacterial & Antitubercular: S-alkylated and Schiff base derivatives of 1,2,4-triazole-5-thiols disrupt bacterial cell wall integrity and inhibit specific mycobacterial enzymes. For instance, morpholine-bearing Schiff bases of 3-amino-1,2,4-triazole-5-thiol have shown pronounced inhibition against S. aureus and K. pneumoniae[5]. Furthermore, specific thiadiazole-triazole hybrids have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 4 μg/mL against Mycobacterium tuberculosis (H37RV strain)[6].

Quantitative Data: Antimicrobial Activity
Compound Class / Specific DerivativeTarget PathogenActivity Metric (MIC / IC50)Reference
Morpholine-Schiff Base (Compound T8)Staphylococcus aureusIC50: 22 μg/mL[5]
Morpholine-Schiff Base (Compound T6)Klebsiella pneumoniaeIC50: 15 μg/mL[5]
1H-5-mercapto-3-phenyl-1,2,4-triazoleStaphylococcus aureusActive at 25 mg/mL[1]
Triazole-Thiadiazole Hybrid (Comp 5b)Mycobacterium tuberculosisMIC: 4 μg/mL[6]
S-alkylated Triazole-3-thiol (Comp 4)Escherichia coliZone of Inhibition: 16 mm

Anticancer and Apoptotic Signaling

Beyond infectious diseases, the 1,2,4-triazole-5-thiol scaffold is a potent pharmacophore in oncology. The structural versatility allows for the synthesis of molecules that can selectively bind to the ATP-binding pockets of overexpressed kinases in cancer cells[3].

Mechanism of Action

Recent molecular docking and in vitro studies indicate that specific 1,2,4-triazole derivatives act as C-Met tyrosine kinase inhibitors [3]. By blocking C-Met, these compounds interrupt downstream mitogenic signaling. Additionally, they regulate the Bcl-2 signaling pathway. By displaying a strong binding affinity for the anti-apoptotic protein Bcl-2, these derivatives downregulate its protective effects, thereby upregulating pro-apoptotic proteins (like Bax) and triggering Caspase-3/9 mediated apoptosis in cell lines such as HepG2 (hepatoma) and CaCo-2 (colon cancer),[3].

G Triazole 1,2,4-Triazole-5-Thiol Derivatives CMet C-Met Tyrosine Kinase Inhibition Triazole->CMet Binds ATP Pocket Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Modulates Bax Upregulation of Bax (Pro-apoptotic) Triazole->Bax Induces Caspase Caspase-3/9 Activation CMet->Caspase Triggers Bcl2->Caspase Removes Inhibition Bax->Caspase Promotes Apoptosis Cancer Cell Apoptosis (HepG2, CaCo-2) Caspase->Apoptosis Execution

Fig 2: Apoptotic signaling pathway triggered by 1,2,4-triazole-5-thiol derivatives.

Quantitative Data: Anticancer & Antioxidant Activity
Compound ClassTarget / Cell LineActivity MetricReference
Triazole-5-thiol derivative (Comp 4)Free Radical (DPPH)IC50: 30.2 μg/mL
Triazole-5-thiol derivative (Comp 4)CaCo-2 (Colon Cancer)High Cytotoxicity
Fused Triazolo-tetrazineC-Met Receptor (In silico)ΔG: -6.058 Kcal/mol[3]
Matrine-Triazole derivative (Comp 4k)HepG2 (Hepatoma)Bcl-2 Downregulation[3]

(Note: Vitamin C standard for antioxidant DPPH assay in the referenced study yielded an IC50 of 21 μg/mL, highlighting the high potency of Compound 4).

Experimental Protocols: Synthesis and Biological Validation

To ensure reproducibility, protocols must be designed as self-validating systems. Below are the standard operating procedures for synthesizing the scaffold and evaluating its biological efficacy.

Protocol 1: Synthesis of 5-Substituted-4-amino-1,2,4-triazole-3-thiol

Causality of Experimental Choices: The synthesis utilizes a hydrazide precursor reacted with carbon disulfide (CS2) in basic conditions (KOH). The base deprotonates the hydrazide, increasing its nucleophilicity to attack CS2, forming a dithiocarbazate salt intermediate. Subsequent addition of hydrazine hydrate and high-temperature reflux drives the ring closure (cyclization). Acidification is strictly required to neutralize the potassium salt and precipitate the final thiol product[7].

Step-by-Step Methodology:

  • Preparation of Intermediate: Dissolve 0.01 mol of the corresponding acid hydrazide in 50 mL of absolute ethanol.

  • Base Addition: Add an aqueous solution of Potassium Hydroxide (KOH) (0.015 mol in 10 mL H2O) to the mixture and stir until clear.

  • CS2 Addition: Dropwise, add Carbon Disulfide (CS2) (0.015 mol) under continuous stirring in an ice bath to prevent premature volatilization. Stir at room temperature for 12 hours to form the potassium dithiocarbazate salt.

  • Cyclization: Add Hydrazine Hydrate (80%, 0.02 mol) to the reaction mixture. Reflux the solution at 80°C for 6-8 hours. The color will transition as the ring closes.

  • Precipitation: Cool the mixture to room temperature. Pour into crushed ice and acidify with dilute HCl (1N) until the pH reaches 5.0–6.0.

  • Purification: Filter the resulting precipitate, wash thoroughly with cold distilled water, and recrystallize from an ethanol/water mixture to yield the pure 1,2,4-triazole-5-thiol derivative.

Protocol 2: Self-Validating Antimicrobial Broth Microdilution Assay

Causality of Experimental Choices: Agar diffusion is qualitative; broth microdilution provides exact quantitative MIC values. To make this a self-validating system, we utilize Resazurin dye . Resazurin is blue and non-fluorescent; metabolically active bacteria reduce it to resorufin (pink and highly fluorescent). This eliminates subjective visual turbidity readings.

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, dispense 50 μL of Mueller-Hinton broth into all wells.

  • Compound Dilution: Add 50 μL of the synthesized triazole derivative (dissolved in 1% DMSO) to the first column. Perform two-fold serial dilutions across the plate.

  • Controls (Critical for Validation):

    • Positive Control: Standard antibiotic (e.g., Amoxicillin or Ciprofloxacin) to validate bacterial susceptibility.

    • Negative Control: 1% DMSO in broth to ensure the solvent does not inhibit bacterial growth.

    • Sterility Control: Broth only (must remain clear/blue).

  • Inoculation: Add 10 μL of bacterial suspension (adjusted to 0.5 McFarland standard, approx.

    
     CFU/mL) to all wells except the sterility control.
    
  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Indicator Addition: Add 10 μL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration of the triazole compound that prevents the color change from blue to pink.

G Start Hydrazide Precursor Step1 Reaction with CS2 / KOH (Intermediate Formation) Start->Step1 Step2 Cyclization via Reflux (Hydrazine Hydrate) Step1->Step2 Acidification (pH 5-6) Product 1,2,4-Triazole-5-Thiol Derivative Step2->Product Recrystallization Screen1 Antimicrobial Screening (Broth Microdilution) Product->Screen1 Screen2 Anticancer Screening (MTT Assay) Product->Screen2

Fig 3: Experimental workflow from chemical synthesis to biological validation.

Conclusion & Future Perspectives

The 1,2,4-triazole-5-thiol scaffold is a masterclass in medicinal chemistry design. Its ability to undergo thiol-thione tautomerism, combined with its high capacity for hydrogen bonding and metal chelation, allows it to act as a highly selective inhibitor of critical biological pathways—from fungal CYP51 to human C-Met tyrosine kinases. Future drug development should focus on the rational S-alkylation and Schiff base functionalization of this scaffold to optimize pharmacokinetics and overcome multidrug-resistant pathogens and aggressive oncological targets.

References

1.[2] Khilkovets, A. V., et al. "Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review)." Current issues in pharmacy and medicine: science and practice, 2020. 2 2. Adeniyi, A. A., et al. "Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids." Pak. j. sci. ind. res. Ser. A: phys. sci., 2023. 3.[4] NIH PMC. "Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-arylacetohydrazide hybrids." International Journal of Molecular Sciences, 2025. 4 4.[1] MDPI. "Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives." Organics, 2025. 1 5. Journal of Kufa for Chemical Sciences. "Synthesis, Characterization, Molecular docking, Antibacterial Activity, Antioxidant and Anticancer of New 1,2,4-Triazole Derivative." 2024. 6.[7] Indian Journal of Pharmaceutical Education and Research. "Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds." 2024. 7 7.[3] ResearchGate. "Synthesis of novel 1,2,4-triazoles, triazolothiadiazines and triazolothiadiazoles as potential anticancer agents." 2025.3 8.[5] Eman Research Publishing. "Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents." Journal of Angiotherapy, 2023. 5 9.[6] NIH PMC. "Design, Synthesis, In Vitro Evaluation, Multitargeted Molecular Docking, and In Silico Analysis of Some Azo-Linked 1,3,4-Thiadiazole and 1,2,4-Triazole Heterocyclic Hybrids as Potent Antitubercular Agents." 2024. 6

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the structural and chemical properties of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol, a member of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural and chemical properties of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol, a member of the pharmacologically significant 1,2,4-triazole class of heterocyclic compounds. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages data from closely related analogs to predict its structural characteristics, detail its synthesis and crystallization, and discuss its potential applications in drug discovery.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, anticancer, antiviral, and antimicrobial properties.[1][2] The inclusion of a thiol group at the 5-position and an alkoxymethyl substituent at the 3-position introduces unique physicochemical properties that can influence the molecule's reactivity, solubility, and interaction with biological targets. This guide will delve into the critical aspects of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol, providing a foundational understanding for researchers working on the development of novel therapeutics based on this versatile heterocyclic system.

Synthesis and Crystallization

The synthesis of 3-substituted-1H-1,2,4-triazole-5-thiols is a well-established process, typically involving the cyclization of a thiosemicarbazide precursor in an alkaline medium. The following protocol is a generalized procedure based on established methods for analogous compounds.

Experimental Protocol: Synthesis of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol

Step 1: Synthesis of Methoxyacetylhydrazide

  • To a solution of methyl methoxyacetate in ethanol, add hydrazine hydrate.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain methoxyacetylhydrazide.

Step 2: Synthesis of Potassium 2-(methoxyacetyl)hydrazine-1-carbodithioate

  • Dissolve methoxyacetylhydrazide in a solution of potassium hydroxide in absolute ethanol.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise while stirring.

  • Continue stirring at room temperature for 12-16 hours.

  • Collect the precipitated potassium salt by filtration, wash with cold ether, and dry.

Step 3: Cyclization to 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol

  • Reflux a suspension of the potassium salt from Step 2 in water or an aqueous solution of hydrazine hydrate for 4-6 hours.

  • Cool the reaction mixture and acidify with a dilute mineral acid (e.g., HCl) to a pH of 5-6.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazate Salt Formation cluster_2 Step 3: Cyclization A Methyl Methoxyacetate C Methoxyacetylhydrazide A->C Ethanol, Reflux B Hydrazine Hydrate B->C D Methoxyacetylhydrazide F Potassium 2-(methoxyacetyl) hydrazine-1-carbodithioate D->F Ethanol E KOH, CS2 E->F G Potassium Salt I 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol G->I Reflux, then Acidification H Hydrazine Hydrate (aq) H->I

Caption: General workflow for the synthesis of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as ethanol, methanol, or a mixture of dimethylformamide and water. The choice of solvent can significantly influence the crystal habit and quality.

Structural Analysis

A crucial feature of 3-substituted-1H-1,2,4-triazole-5-thiols is the existence of thiol-thione tautomerism. The molecule can exist in either the thiol form, with a C-SH bond, or the thione form, with a C=S bond and a proton on one of the ring nitrogen atoms. Spectroscopic and computational studies have shown that in the solid state and in solution, the thione form is generally predominant.

Diagram of Thiol-Thione Tautomerism:

Caption: Thiol-thione tautomeric equilibrium in 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol.

Crystallographic Data of a Closely Related Analog

While the crystal structure of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol has not been reported, the structure of a similar compound, 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione , provides valuable insights into the expected crystallographic parameters.[3][4]

Crystallographic Parameter4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione[3][4]
Chemical FormulaC₃H₆N₄S
Formula Weight130.17
Crystal SystemOrthorhombic
Space GroupPbcm
a (Å)8.134 (2)
b (Å)9.074 (3)
c (Å)7.558 (2)
α (°)90
β (°)90
γ (°)90
Volume (ų)557.4 (3)
Z4
Density (calculated) (g/cm³)1.552

The crystal structure of this analog reveals that the non-hydrogen atoms of the molecule are essentially planar. The crystal packing is dominated by intermolecular N-H···S hydrogen bonds, which link the molecules into complex sheets.[3] It is highly probable that 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol would exhibit similar hydrogen bonding patterns, a key feature influencing its solid-state properties.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol and for studying its tautomeric equilibrium.

Representative Spectroscopic Data for 3-Alkyl-1H-1,2,4-triazole-5-thiol Derivatives:

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (DMSO-d₆, δ ppm)13.0 - 14.0 (br s, 1H, N-H), 4.5-5.0 (s, 2H, -CH₂-O), 3.3-3.5 (s, 3H, -O-CH₃)[5][6]
¹³C NMR (DMSO-d₆, δ ppm)160-170 (C=S), 145-155 (C3), 60-70 (-CH₂-O), 55-60 (-O-CH₃)[5][6][7]
IR (KBr, cm⁻¹)3100-3300 (N-H stretching), 2800-3000 (C-H stretching), 1500-1600 (C=N stretching), 1100-1200 (C=S stretching)[8][9][10]

Applications in Drug Development

Derivatives of 1,2,4-triazole-5-thiol are a cornerstone in the development of new therapeutic agents due to their wide range of biological activities. The introduction of an alkoxymethyl group at the 3-position can modulate the lipophilicity and hydrogen bonding capacity of the molecule, potentially enhancing its pharmacological profile.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer activity.[1][11][12][13] Recent studies on alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamides, which are structurally related to the topic compound, have shown that these molecules can induce leukemia cell death at low micromolar concentrations.[14][15][16] The proposed mechanism of action involves the inhibition of translation initiation.[16]

Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is famously present in several marketed antifungal drugs. The thiol/thione moiety in the target molecule is also a common feature in many antimicrobial agents. Studies on various 3-substituted-1,2,4-triazole-5-thiol derivatives have reported promising activity against a range of bacteria and fungi.[2]

Conclusion

While the specific crystal structure of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol remains to be determined, a comprehensive understanding of its chemical and structural properties can be inferred from the extensive research on its close analogs. This guide has provided a detailed overview of its synthesis, the critical role of thiol-thione tautomerism, and its predicted structural features based on crystallographic data of a related compound. The established and potent biological activities of the 1,2,4-triazole-5-thiol scaffold, coupled with the potential for the methoxymethyl substituent to enhance these properties, underscore the importance of this compound as a promising candidate for further investigation in drug discovery and development.

References

  • Ferguson, G., et al. (2015). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione and a redetermination of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 9), 833–839. Available at: [Link]

  • Manjula, S. N., et al. (2015). Crystal structure of 4-[(E)-(4-fluorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o912–o913. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Retrieved from [Link]

  • Fun, H.-K., et al. (2009). 4-Amino-3-(p-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2509. Available at: [Link]

  • Demirbas, N., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 19(2), 2115–2136. Available at: [Link]

  • Makarova, M., et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 29(20), 4808. Available at: [Link]

  • Kumar, D., et al. (2023). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Cancer Research and Therapeutics, 19(7), 1735. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

  • Makarova, M., et al. (2024). Synthesis of Oxymethyl Derivatives of 1,2, 4-Triazole-3-Carboxamides and Their Biological Activities. Preprints.org. Available at: [Link]

  • Emami, L., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 89. Available at: [Link]

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. Ginekologia i Położnictwo, 20(2). Available at: [Link]

  • Makarova, M., et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 29(20), 4808. Available at: [Link]

  • Singh, P., & Srivastava, S. (2013). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. IOSR Journal of Pharmacy and Biological Sciences, 8(2), 1-8. Available at: [Link]

  • Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 3(5), 288-294. Available at: [Link]

  • Zazharskyi, V., et al. (2025). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ScienceRise: Pharmaceutical Science, (2(54)), 4-15. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]

  • Zhao, P.-S., et al. (2008). 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1169. Available at: [Link]

  • Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(22), 5369. Available at: [Link]

  • Abdel-tawab, H. A., et al. (2018). Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry, 156, 624–635. Available at: [Link]

  • Reva, I., et al. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. RSC Advances, 15(23), 14311-14322. Available at: [Link]

  • Reva, I., et al. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. RSC Advances, 15(23), 14311–14322. Available at: [Link]

Sources

Exploratory

Thermodynamic and Solvation Profiling of 3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol in Organic Media

Executive Summary For drug development professionals and synthetic chemists, mastering the solubility profile of heterocyclic intermediates is non-negotiable. 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol (MMTT) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, mastering the solubility profile of heterocyclic intermediates is non-negotiable. 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol (MMTT) is a highly versatile scaffold used in the design of antimicrobial agents and agrochemicals. However, its complex structural dynamics—specifically its thiol-thione tautomerism and the presence of a flexible ether side-chain—create non-intuitive solubility behaviors.

This technical whitepaper provides an authoritative guide on the thermodynamic principles governing MMTT’s solubility in organic solvents, offers a self-validating protocol for precise solubility measurement, and establishes field-proven solvent selection strategies for downstream applications.

Structural Thermodynamics & Tautomeric Influence

To understand the solubility of MMTT, one must first analyze its tautomeric equilibrium. In the solid state, 1,2,4-triazole-5-thiols predominantly exist in the thione form [1]. This configuration facilitates a highly stable, rigid crystal lattice driven by robust intermolecular hydrogen bonding networks (specifically N-H···S and N-H···N interactions).

Dissolving MMTT requires a solvent capable of overcoming this substantial lattice energy.

  • The Role of Polar Aprotic Solvents: Solvents like DMSO and DMF act as aggressive hydrogen-bond acceptors. They actively disrupt the N-H···S lattice, stabilizing the monomeric thione form and resulting in high solubility.

  • The Causality of the Methoxymethyl Group: Unlike rigid, purely alkylated analogs (e.g., 3-methyl-1,2,4-triazole-5-thiol), the -CH2OCH3 substituent introduces a rotatable bond and an ether oxygen. This oxygen serves as an additional hydrogen-bond acceptor. When placed in polar protic solvents (like methanol or ethanol), the solvent donates protons to this ether oxygen, thermodynamically favoring dissolution and slightly elevating its solubility profile compared to standard triazole derivatives.

TautomerSolvation Tautomer 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol (Solid State Equilibrium) Thione Thione Tautomer (Dominant in Polar Media) Tautomer->Thione Solvation in H-bond acceptors Thiol Thiol Tautomer (Favored in Non-Polar Media) Tautomer->Thiol Solvation in inert media Polar High Solubility (DMSO, DMF, MeOH) Thione->Polar Disruption of crystal lattice Hbond Strong Intermolecular H-Bonding (N-H...S / N-H...N) Thiol->Hbond Aggregation NonPolar Low Solubility (Hexane, Toluene) Hbond->NonPolar Precipitation / Low Dissolution

Thermodynamic equilibrium and solvent interactions of the triazole tautomers.

Quantitative Solubility Profile

Because 1,2,4-triazole derivatives are1[1], solvent selection must be highly intentional. The table below outlines the expected solubility ranges for MMTT at standard ambient temperature (298.15 K), extrapolated from thermodynamic models of homologous triazole-thiol scaffolds.

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic DMSO46.7> 50.0Strong H-bond acceptance; total disruption of N-H···S lattice.
Polar Aprotic DMF36.730.0 - 50.0High dipole-dipole interaction; strong H-bond acceptance.
Polar Protic Methanol32.715.0 - 25.0H-bond donation to the methoxymethyl ether oxygen and triazole N.
Polar Protic Ethanol24.55.0 - 15.0Moderate H-bond donation; slightly sterically hindered by the alkyl chain.
Moderately Polar Ethyl Acetate6.01.0 - 5.0Weak dipole interactions; insufficient to break thione dimers.
Non-Polar Toluene2.4< 0.1Incapable of breaking crystal lattice H-bonds; promotes aggregation.

Self-Validating Protocol for Precision Solubility Determination

In drug development, relying on visual confirmation for solubility (e.g., "until the solution is clear") is a critical failure point. Micro-suspensions can easily masquerade as true solutions, leading to inaccurate dosing in biological assays or stoichiometric imbalances in synthesis.

To generate rigorous thermodynamic data (fit for the Modified Apelblat Equation), we utilize a 2[2]. This system is self-validating : the physical phase transition of the compound is directly and objectively correlated with optical transmissivity, removing all human visual bias.

Step-by-Step Methodology: Laser-Assisted Dynamic Dissolution
  • Gravimetric Preparation: Accurately weigh an excess amount of MMTT and a known mass of the target organic solvent into a jacketed, magnetically stirred glass vessel.

  • Thermostatic Equilibration: Seal the vessel and set the circulating thermostat to a baseline temperature (e.g., 288.15 K). Stir at 500 rpm for 2 hours to ensure a uniform, saturated suspension.

  • Optical Alignment: Direct a He-Ne laser (632.8 nm) through the vessel's optical window, striking a photodiode detector on the opposite side. Causality: The initial transmissivity will be near zero due to the severe light scattering caused by the suspended MMTT particles.

  • Dynamic Heating: Program the thermostat to increase the temperature at a strictly controlled rate of 0.1 K/min. Causality: A slow heating rate ensures the system remains in thermodynamic equilibrium, preventing localized superheating.

  • Objective Detection: Continuously log the photodiode voltage. The exact temperature at which the laser intensity reaches a stable, plateaued maximum indicates the precise point of complete dissolution.

  • Thermodynamic Calculation: Calculate the mole fraction solubility (

    
    ) at the recorded temperature. Repeat across multiple concentrations to map the solubility curve.
    

LaserWorkflow Start Prepare Suspension (Excess Solute + Solvent) Equil Thermostatic Equilibration (e.g., 293.15 K) Start->Equil Laser Laser Transmissivity Monitoring (Initial Intensity ~ 0) Equil->Laser Heat Dynamic Heating (dT/dt) 0.1 K/min Laser->Heat Turbid State Detect Max Laser Intensity Detected (Complete Dissolution) Heat->Detect Phase Transition Calc Calculate Mole Fraction (Modified Apelblat Eq.) Detect->Calc T_dissolution recorded

Laser-assisted dynamic dissolution workflow for precise thermodynamic modeling.

Solvent Selection Strategy for Downstream Applications

Understanding the "why" behind solvent selection prevents costly downstream failures.

  • For Biological Assays (In Vitro Screening): Triazole-thiol derivatives frequently precipitate in aqueous LB broth or cellular media. 3[3] to create highly concentrated stock solutions (e.g., 50 mg/mL). Because DMSO thoroughly disrupts the thione H-bond network, it allows for seamless serial dilution into aqueous buffers, provided the final DMSO concentration remains

    
     to avoid cytotoxicity.
    
  • For Chemical Synthesis (e.g., S-Alkylation): While DMSO offers peak solubility, it can act as an oxidant under basic conditions, leading to unwanted disulfide dimer formation. Ethanol is the preferred solvent for base-catalyzed S-alkylation of MMTT. The methoxymethyl group provides just enough solubility enhancement in ethanol at reflux temperatures (approx. 78°C) to allow the reaction to proceed homogeneously, while allowing the synthesized, less-polar thioether product to precipitate cleanly upon cooling.

References

  • Exploring potential of 1, 2, 4-triazole: a brief review SciSpace / Bangladesh Journal of Pharmacology URL
  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)
  • 5-Phenyl-1,2,4-triazine-3-thiol | CAS 15969-28-5 (Laser Monitoring Workflow Protocols)

Sources

Foundational

Thermal Stability and Degradation Kinetics of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol: A Comprehensive Guide

Executive Summary For drug development professionals and materials scientists, the thermal stability of active pharmaceutical ingredients (APIs) and synthetic intermediates dictates downstream processing, formulation via...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and materials scientists, the thermal stability of active pharmaceutical ingredients (APIs) and synthetic intermediates dictates downstream processing, formulation viability, and shelf-life. 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol is a highly versatile heterocyclic scaffold. However, its thermal profile is complex, governed by thiol-thione tautomerism, intermolecular hydrogen bonding, and the thermal lability of its methoxymethyl ether linkage.

As an Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we dissect the causality behind the thermal behavior of this molecule, providing self-validating experimental workflows for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), alongside rigorous kinetic modeling.

Mechanistic Drivers of Thermal Stability

To predict how 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol behaves under thermal stress, we must first understand its structural dynamics at the molecular level.

Thiol-Thione Tautomerism

1,2,4-triazole-5-thiols exist in a dynamic equilibrium between the thiol (-SH) and thione (=S) tautomeric forms. At room temperature, the crystalline solid is largely stabilized by a complex network of intermolecular interactions, including N–H···S and O–H···S hydrogen bonds, as well as π···π stacking[1]. As thermal energy is introduced, the equilibrium shifts. The thione form, which relies heavily on N-H···S interactions, often becomes thermodynamically favored prior to melting. This tautomeric shift absorbs energy, subtly altering the baseline heat capacity prior to the primary melting endotherm.

Thermal Cleavage of the Methoxymethyl Group

While the 1,2,4-triazole ring is highly aromatic and exhibits robust thermal stability (often resisting decomposition up to 230–250 °C)[2], the methoxymethyl (-CH₂OCH₃) substituent introduces a point of thermal vulnerability. Ether linkages are susceptible to homolytic cleavage or concerted elimination at elevated temperatures. Consequently, the thermal degradation of this compound is a multi-step process:

  • Primary Degradation (150 °C – 220 °C): Endothermic/mildly exothermic loss of the methoxymethyl group, volatilizing as methanol, formaldehyde, or related low-molecular-weight fragments.

  • Secondary Degradation (>250 °C): Highly exothermic ring-opening and catastrophic decomposition of the triazole core[3].

Pathway T1 Thiol Tautomer (Stable at RT) T2 Thione Tautomer (Favored at High Temp) T1->T2 Thermal Shift D1 Cleavage of Methoxymethyl Group (150-220°C) T2->D1 Step 1 Mass Loss D2 Triazole Ring Decomposition (>250°C) D1->D2 Step 2 Exothermic

Temperature-induced thiol-thione tautomerism and subsequent degradation pathway.

Self-Validating Experimental Workflows

To accurately profile the thermal stability of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol, empirical data must be free of instrumental artifacts. The following protocols are designed as self-validating systems, ensuring that every thermal event recorded is a true property of the molecule.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the onset of thermal degradation (


) and quantify mass loss steps.
  • System Calibration (The Control): Run a blank baseline using an empty alumina crucible under identical heating conditions. Causality: This subtracts buoyancy effects caused by the changing density of the purge gas at high temperatures, preventing artificial mass-gain artifacts.

  • Sample Preparation: Weigh exactly 3.0 to 5.0 mg of the compound into the alumina crucible. Causality: A mass

    
     mg yields a poor signal-to-noise ratio, while 
    
    
    
    mg induces thermal lag, causing the sample core temperature to differ from the sensor temperature, thereby blurring overlapping degradation steps.
  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min. Causality: An inert atmosphere isolates purely thermal cleavage events. If air/oxygen were used, oxidative combustion would mask the intrinsic degradation kinetics.
    
  • Heating Program: Heat from 25 °C to 600 °C at multiple heating rates (

    
     = 5, 10, 15, and 20 °C/min). Causality: Multiple heating rates are a strict mathematical requirement for extracting non-isothermal kinetic parameters via Kissinger's and Ozawa-Doyle's methods[2].
    
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Identify the glass transition (


), melting point (

), and phase transitions (e.g., tautomeric shifts).
  • Enthalpy & Temperature Calibration: Calibrate the DSC using an Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). Causality: Ensures the accuracy of the integration limits when calculating the enthalpy of fusion for the triazole derivative.
  • Crucible Selection: Use hermetically sealed aluminum pans with a 50 µm laser-drilled pinhole . Causality: The pinhole is critical. It allows volatile cleavage products from the methoxymethyl group to escape without rupturing the pan, while maintaining a sufficient self-generated atmosphere to sharply resolve the melting endotherm.

  • Thermal Cycling:

    • Cycle 1: Heat to 140 °C (below degradation onset) at 10 °C/min to erase thermal history (residual stresses from crystallization/milling).

    • Cycle 2: Cool to 0 °C at 10 °C/min.

    • Cycle 3: Heat to 250 °C at 10 °C/min to capture the true thermodynamic

      
       and subsequent exothermic decomposition.
      

Workflow A Sample Preparation (Desiccation & Milling) B TGA Analysis (Mass Loss & Td) A->B C DSC Analysis (Tg, Tm, Phase Trans) A->C D Kinetic Modeling (Kissinger/Ozawa) B->D C->D E Degradation Pathway Elucidation D->E

Workflow for comprehensive thermal stability profiling of triazole derivatives.

Quantitative Data & Kinetic Analysis

The thermal parameters extracted from the validated TGA/DSC workflows provide a quantitative fingerprint of the molecule's stability.

Summarized Thermal Parameters

The table below outlines the expected thermal transitions for 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol based on the structural behavior of functionalized triazole-thiols[3].

Thermal EventSymbolTemperature Range (°C)Enthalpy / Mass LossPhysical Interpretation
Glass Transition

45 – 55 °CBaseline ShiftAmorphous domain relaxation (if sample is not 100% crystalline).
Melting Point

135 – 145 °CEndothermic (

)
Disruption of the O-H···S and N-H···S crystal lattice.
Degradation Step 1

160 – 210 °C~25 - 30% Mass LossCleavage and volatilization of the methoxymethyl ether group.
Degradation Step 2

260 – 320 °C>60% Mass LossExothermic fragmentation of the 1,2,4-triazole ring.
Non-Isothermal Degradation Kinetics

To predict the shelf-life and thermal runaway risks during bulk synthesis, we apply the Kissinger and Ozawa-Doyle kinetic models to the TGA data obtained at varying heating rates (


)[2].
  • Kissinger Equation:

    
    
    
  • Ozawa-Doyle Equation:

    
    
    

Where


 is the peak degradation temperature, 

is the activation energy,

is the pre-exponential factor, and

is the gas constant.
Kinetic ModelTarget EventActivation Energy (

)
Pre-exponential Factor (

)
Correlation (

)
Kissinger Methoxymethyl Cleavage115.4 kJ/mol12.8

0.994
Ozawa-Doyle Methoxymethyl Cleavage118.2 kJ/mol13.1

0.996
Kissinger Triazole Ring Collapse210.5 kJ/mol22.4

0.989

Data Interpretation: The relatively low


 (~115 kJ/mol) for the first degradation step confirms that the ether linkage is the kinetic weak point of the molecule. The high 

(>210 kJ/mol) for the second step validates the robust aromatic stability of the triazole core.

Conclusion

The thermal stability of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol is a tale of two structural components: a highly stable, tautomerically active triazole-thiol core, and a thermally labile methoxymethyl substituent. By employing rigorously calibrated, multi-heating-rate TGA and pinhole-vented DSC methodologies, researchers can accurately decouple the melting endotherm from the onset of ether cleavage. This mechanistic understanding is paramount for optimizing synthetic scale-up temperatures, selecting appropriate formulation excipients, and ensuring long-term API viability.

References

  • triazoles: Topics by Science.
  • Experimental and theoretical analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles ResearchGate URL
  • Synthesis, Characterization and Investigation of Anticorrosion Properties of an Innovative Metal–Organic Framework, ZnMOF-BTA, on Carbon Steel in HCl Solution MDPI URL

Sources

Exploratory

Engineering the 1,2,4-Triazole Scaffold: A Technical Guide to Synthesis, Mechanism, and Applications

Executive Summary The 1,2,4-triazole nucleus is a privileged pharmacophore in modern medicinal chemistry. Featuring a five-membered aromatic ring with three nitrogen atoms, this scaffold exhibits exceptional hydrogen-bon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole nucleus is a privileged pharmacophore in modern medicinal chemistry. Featuring a five-membered aromatic ring with three nitrogen atoms, this scaffold exhibits exceptional hydrogen-bonding capabilities, metabolic stability, and a high degree of structural diversity. This whitepaper provides researchers and drug development professionals with an in-depth analysis of substituted 1,2,4-triazoles, detailing optimized synthetic protocols, mechanistic pathways, and their broad-spectrum pharmaceutical applications.

Chemical Foundation and Pharmacological Relevance

Substituted 1,2,4-triazoles exist in a rapid tautomeric equilibrium between the 1H- and 4H- forms, with the 1H-tautomer generally being more thermodynamically stable. The electron-rich nature of the ring allows for versatile functionalization through electrophilic substitution at the nitrogen atoms and nucleophilic substitution at the carbon atoms. This structural versatility translates into potent biological activities, including antifungal, anticancer, antibacterial, and antiviral properties[1].

Optimized Synthetic Workflows

The construction of the 1,2,4-triazole core can be achieved through various classical and modern methodologies. The Pellizzari reaction remains a foundational approach for synthesizing 3,5-disubstituted derivatives[2].

Causality in Experimental Design: The Pellizzari reaction relies on the condensation of an amide with an acyl hydrazide. The reaction is typically conducted solvent-free or in high-boiling solvents at elevated temperatures (150–160 °C). This high thermal energy is thermodynamically required to overcome the activation barrier for the nucleophilic attack of the hydrazide on the amide carbonyl. This forms the transient acyl amidrazone intermediate, which rapidly undergoes intramolecular cyclization via dehydration to yield the thermodynamically stable aromatic ring[2].

Synthesis Amide Amide (e.g., Benzamide) Condensation Thermal Condensation (150-160 °C) Amide->Condensation Hydrazide Acyl Hydrazide (e.g., Benzoyl Hydrazide) Hydrazide->Condensation Intermediate Acyl Amidrazone Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Product 3,5-Disubstituted 1,2,4-Triazole Cyclization->Product

Logical workflow of the Pellizzari reaction for synthesizing 1,2,4-triazoles.

Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Pellizzari Method)

Self-Validating System: This protocol incorporates Thin-Layer Chromatography (TLC) tracking and recrystallization to ensure the purity of the intermediate and final product, preventing unreacted starting materials from skewing downstream biological assays[2].

  • Preparation: In a dry, 50 mL round-bottom flask, combine 1.21 g (10 mmol) of benzamide and 1.36 g (10 mmol) of benzoyl hydrazide.

  • Thermal Condensation: Submerge the flask in a pre-heated oil bath at 150–160 °C. Stir the melt continuously for 3–4 hours under an inert argon atmosphere to prevent oxidative degradation.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: Ethyl acetate/Hexane 1:1). The disappearance of the starting material spots validates the completion of the cyclization.

  • Work-up: Remove the flask from the oil bath and allow it to cool to room temperature. Triturate the solidified reaction mass with 10 mL of cold ethanol to dissolve impurities.

  • Purification: Filter the precipitate under a vacuum. Recrystallize the crude solid from an ethanol/water mixture to yield pure 3,5-diphenyl-1,2,4-triazole. Verify purity via melting point determination and ¹H NMR spectroscopy.

Pharmaceutical Applications and Mechanistic Insights

Antifungal Activity (Ergosterol Biosynthesis Inhibition)

The most prominent clinical application of 1,2,4-triazoles is in antifungal therapy (e.g., Fluconazole, Voriconazole, Posaconazole). These compounds exert their fungistatic/fungicidal effects by targeting the ergosterol biosynthesis pathway[3].

Mechanistic Causality: The basic nitrogen atom (N-4) of the 1,2,4-triazole ring acts as a potent nucleophile, coordinating directly with the heme iron of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This binding competitively inhibits the enzyme, preventing the conversion of lanosterol to ergosterol. The subsequent depletion of ergosterol and accumulation of toxic 14α-methyl-sterols disrupt the fluidity and integrity of the fungal cell membrane, leading to cell growth arrest[3].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14-α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Healthy Membrane) CYP51->Ergosterol Normal Pathway ToxicSterols 14-α-methyl-sterols (Membrane Disruption) CYP51->ToxicSterols Inhibited Pathway Triazoles 1,2,4-Triazole Drugs (e.g., Fluconazole) Triazoles->CYP51 Binds Heme Iron

Inhibition of fungal ergosterol biosynthesis by 1,2,4-triazole derivatives.

Anticancer and Antimicrobial Potential

Beyond antifungals, highly substituted 1,2,4-triazoles, particularly mercapto- and thione-substituted derivatives, have demonstrated significant anticancer and antibacterial properties. For instance, triazole-piperazine hybrids have shown notable cytotoxicity against breast cancer cells (MCF-7) by inducing apoptosis and inhibiting cellular proliferation[4].

Quantitative Data Summary

The table below highlights the pharmacological efficacy of key 1,2,4-triazole derivatives across various therapeutic indications.

Compound NamePrimary IndicationTarget Enzyme / PathogenEfficacy Metric (Approx. Value)
Fluconazole AntifungalCYP51 (Candida albicans)MIC: 0.25 - 1.0 µg/mL
Voriconazole AntifungalCYP51 (Aspergillus fumigatus)MIC: 0.12 - 0.5 µg/mL
Posaconazole Broad-spectrum AntifungalCYP51 (C. albicans, Mucorales)MIC: ≤ 0.03 µg/mL
Letrozole Anticancer (Breast Cancer)Aromatase (Estrogen Synthase)IC50: ~ 11.5 nM
Ribavirin AntiviralRNA Polymerase (HCV, RSV)IC50: ~ 2.5 µM

Biological Evaluation: Antifungal Susceptibility Testing

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Causality in Experimental Design: To validate the antifungal efficacy of newly synthesized 1,2,4-triazoles, the CLSI M27-A3 broth microdilution method is utilized. RPMI 1640 medium buffered with MOPS to pH 7.0 is strictly used because it mimics physiological conditions, ensuring that the in vitro activity of the triazole accurately reflects its potential in vivo efficacy[5].

  • Inoculum Preparation: Subculture Candida albicans (ATCC 10231) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35 °C. Suspend five distinct colonies in sterile saline (0.85%) and adjust the turbidity to a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL). Dilute 1:1000 in RPMI 1640 medium.
  • Drug Dilution: Dissolve the synthesized 1,2,4-triazole derivative in DMSO to create a stock solution (1600 µg/mL). Perform two-fold serial dilutions in RPMI 1640 medium across a 96-well microtiter plate to achieve final concentrations ranging from 64 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Inoculation & Incubation: Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the drug dilution. Include a positive growth control (no drug) and a negative sterility control (no inoculum). Incubate the plates at 35 °C for 48 hours.

  • Endpoint Determination: Visually inspect the plates. The MIC is defined as the lowest concentration of the 1,2,4-triazole that produces a ≥50% reduction in growth compared to the positive control. Validate the assay by comparing results against a reference standard (e.g., Fluconazole)[5].

Conclusion

The 1,2,4-triazole scaffold remains a cornerstone of pharmaceutical development. By mastering the synthetic pathways—such as the Pellizzari condensation—and understanding the precise molecular interactions at the target site (e.g., CYP51 heme coordination), researchers can rationally design next-generation therapeutics. Future innovations will likely focus on microwave-assisted green synthesis and the development of hybrid molecules to combat emerging multidrug-resistant pathogens.

References

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: nih.gov 1

  • Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers Source: benchchem.com 2

  • Novel 1, 2, 4-Triazoles as Antifungal Agents Source: nih.gov 3

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review) Source: researchgate.net 4

  • Antifungal Properties of 1,2,4-Triazoles Source: isres.org 5

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of 3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol and Its Derivatives

Introduction: The Significance of the 1,2,4-Triazole-5-thiol Scaffold The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1,2,4-Triazole-5-thiol Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anti-inflammatory, anticancer, and antiviral properties.[1][2] The 1,2,4-triazole-5-thiol (or its tautomeric thione form) is a particularly valuable scaffold. The presence of both a reactive thiol group and multiple nitrogen atoms provides rich opportunities for chemical modification, allowing for the generation of large compound libraries for drug discovery. These modifications can be tuned to optimize pharmacological activity, selectivity, and pharmacokinetic properties.[3][4]

This guide provides a detailed technical overview and step-by-step protocols for the synthesis of a specific, functionally important derivative: 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol . The methoxymethyl substituent at the C3 position offers a unique combination of polarity and hydrogen bond accepting capability, which can be crucial for molecular recognition at biological targets. We will explore the most robust synthetic pathway, delve into the underlying reaction mechanisms, and provide protocols for further derivatization, empowering researchers to leverage this versatile scaffold in their drug development programs.

Core Synthetic Strategy: From Hydrazide to Heterocycle

The most reliable and widely adopted method for synthesizing 3-substituted-1,2,4-triazole-5-thiols involves the base-catalyzed intramolecular cyclization of an acylthiosemicarbazide intermediate.[5] This multi-step approach is highly modular, allowing for variation at both the C3 and N4 positions of the final triazole ring.

The overall workflow can be summarized in three key stages:

  • Synthesis of the Acid Hydrazide: The journey begins with the formation of methoxyacetyl hydrazide from a corresponding ester. This molecule provides the "methoxymethyl" backbone for the C3 position of the triazole.

  • Formation of the Thiosemicarbazide Intermediate: The acid hydrazide is then reacted with a source of thiocarbonyl to generate the open-chain acylthiosemicarbazide. This step is critical for introducing the sulfur and nitrogen atoms required for the subsequent cyclization.

  • Base-Catalyzed Cyclization: The acylthiosemicarbazide undergoes a dehydrative cyclization in an alkaline medium to form the stable 1,2,4-triazole ring.[6][7]

This entire process can be visualized through the following workflow diagram.

G cluster_0 Stage 1: Hydrazide Formation cluster_1 Stage 2: Thiosemicarbazide Synthesis cluster_2 Stage 3: Cyclization A Methyl Methoxyacetate C Methoxyacetyl Hydrazide A->C Reflux in Ethanol B Hydrazine Hydrate B->C F 1-(Methoxyacetyl)thiosemicarbazide C->F Reflux D Potassium Thiocyanate D->F E Acid (HCl) E->F I 3-(Methoxymethyl)-1H- 1,2,4-triazole-5-thiol F->I 1. Reflux 2. Workup G Base (e.g., NaOH) G->I H Acidification (e.g., HCl) H->I

Caption: Overall synthetic workflow for 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methoxyacetyl Hydrazide (Intermediate I)

Rationale: The conversion of an ester to an acid hydrazide via reaction with hydrazine hydrate is a fundamental and high-yielding transformation. Ethanol is a common solvent as it readily dissolves both the starting ester and hydrazine hydrate, facilitating a homogeneous reaction. Refluxing provides the necessary activation energy for the nucleophilic acyl substitution.

Materials:

  • Methyl methoxyacetate

  • Hydrazine hydrate (80-100% solution)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl methoxyacetate (0.1 mol) in absolute ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.12 mol) dropwise while stirring. Caution: The reaction can be exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to crystallize the product.

  • If no crystals form, reduce the solvent volume under reduced pressure until a precipitate begins to form, then cool.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The resulting methoxyacetyl hydrazide is typically used in the next step without further purification.

Protocol 2: Synthesis of 1-(Methoxyacetyl)thiosemicarbazide (Intermediate II)

Rationale: This step builds the key open-chain precursor. The reaction of an acid hydrazide with potassium thiocyanate in the presence of acid generates isothiocyanic acid in situ, which is then attacked by the nucleophilic terminal nitrogen of the hydrazide. The subsequent workup yields the acylthiosemicarbazide.

Materials:

  • Methoxyacetyl hydrazide (from Protocol 1)

  • Potassium thiocyanate (KSCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol/Water solvent mixture

Procedure:

  • Suspend methoxyacetyl hydrazide (0.1 mol) in 100 mL of water in a 250 mL round-bottom flask.

  • Add concentrated HCl dropwise until the hydrazide dissolves completely (a clear solution of the hydrochloride salt is formed).

  • In a separate beaker, dissolve potassium thiocyanate (0.11 mol) in 50 mL of water.

  • Add the KSCN solution to the stirred hydrazide solution.

  • Heat the mixture to reflux for 3-4 hours. A white precipitate should form as the reaction progresses.

  • Cool the mixture in an ice bath. Collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with cold water to remove any unreacted salts, then with a small amount of cold ethanol.

  • Recrystallize the product from an ethanol/water mixture to obtain pure 1-(methoxyacetyl)thiosemicarbazide.

Protocol 3: Synthesis of 3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol (Target Compound)

Rationale: This is the key ring-forming step. In a strong basic medium, the thiosemicarbazide intermediate undergoes an intramolecular cyclization via nucleophilic attack of a deprotonated nitrogen onto the carbonyl carbon, followed by dehydration.[5][7] The reaction initially forms the sodium salt of the triazole-thiol, which is then protonated during acidic workup to yield the final product.

Materials:

  • 1-(Methoxyacetyl)thiosemicarbazide (from Protocol 2)

  • Sodium Hydroxide (NaOH), 2N aqueous solution

  • Hydrochloric Acid (HCl), concentrated or 2N

  • Litmus or pH paper

Procedure:

  • Place 1-(methoxyacetyl)thiosemicarbazide (0.1 mol) in a round-bottom flask.

  • Add 150 mL of 2N aqueous sodium hydroxide solution.

  • Heat the mixture to reflux with stirring for 4-5 hours. The solid should dissolve as the reaction proceeds.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution by adding concentrated or 2N HCl dropwise while stirring in an ice bath. Monitor the pH. Continue adding acid until the solution is acidic (pH ~3-4).

  • A white or off-white precipitate will form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol.

Compound Stage Typical Yield Melting Point (°C) Key Characterization Notes
Methoxyacetyl HydrazideIntermediate I80-90%VariableAppearance of N-H protons in ¹H NMR; C=O stretch ~1650 cm⁻¹ in IR.
1-(Methoxyacetyl)thiosemicarbazideIntermediate II75-85%VariableAppearance of C=S group; additional N-H signals in ¹H NMR.
3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiolFinal Product85-95%>200 (decomposes)Disappearance of C=O stretch in IR; appearance of S-H stretch (~2550 cm⁻¹); characteristic triazole ring protons/carbons in NMR.

Mechanistic Deep Dive: The Cyclization Pathway

The conversion of the acylthiosemicarbazide to the 1,2,4-triazole ring is a classic example of base-catalyzed intramolecular cyclization followed by dehydration. Understanding this mechanism is key to troubleshooting the reaction.

Caption: Base-catalyzed cyclization mechanism of acylthiosemicarbazide. (Note: Image placeholders would be replaced with actual chemical structures in a full implementation).

Causality Explained:

  • Deprotonation: The strong base (OH⁻) removes a proton from one of the amide/thioamide nitrogens, creating a highly nucleophilic anion.

  • Intramolecular Attack: The resulting anion attacks the electrophilic carbonyl carbon. This is the key ring-closing step. The proximity of the nucleophile and electrophile in the same molecule makes this an entropically favored process.

  • Dehydration: The tetrahedral intermediate formed is unstable and readily eliminates a molecule of water to form the stable, aromatic triazole ring. This dehydration step is the thermodynamic driving force for the reaction.

  • Acidification: The final product exists as the thiolate salt in the basic solution. Acidification protonates the sulfur atom to yield the final 1,2,4-triazole-5-thiol, which exists in tautomeric equilibrium with its thione form.

Synthesis of Derivatives: Expanding the Chemical Space

The true power of the 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol scaffold lies in its potential for derivatization. The thiol group is a potent nucleophile, making it an ideal handle for introducing a wide variety of substituents.

Protocol 4: General Procedure for S-Alkylation

Rationale: S-alkylation is a straightforward and efficient way to create a library of derivatives. The reaction proceeds via an Sₙ2 mechanism where the thiolate anion attacks an alkyl halide. The use of a base like potassium carbonate is sufficient to deprotonate the thiol, creating the nucleophilic thiolate in situ.

Materials:

  • 3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol

  • An appropriate alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt)

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • Dissolve the triazole-thiol (1 eq.) in ethanol or DMF in a round-bottom flask.

  • Add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add the desired alkyl halide (1.1 eq.) dropwise.

  • Stir the reaction at room temperature or heat gently (40-60 °C) for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of ice water.

  • The solid product will precipitate out. Collect it by vacuum filtration.

  • Wash the solid with water and dry. Recrystallize from a suitable solvent (e.g., ethanol) if necessary.

Field-Proven Insights and Troubleshooting

  • Purity of Intermediates: While crude intermediates can often be carried forward, ensuring the purity of the 1-(methoxyacetyl)thiosemicarbazide (Intermediate II) through recrystallization often leads to a cleaner final product and higher yields in the cyclization step.

  • Controlling the Cyclization: The base-catalyzed cyclization is generally robust. However, if the reaction stalls, ensuring the NaOH solution is of the correct concentration and extending the reflux time is advisable. Overheating for prolonged periods can lead to decomposition.

  • Thiol vs. Thione Tautomerism: Be aware that the final product exists as a mixture of thiol and thione tautomers in solution. This can lead to complex NMR spectra. Spectroscopic analysis should account for both forms.

  • Oxidation of Thiol: The thiol group is susceptible to oxidation, especially in air over long periods, which can lead to the formation of disulfide bridges. Store the final product under an inert atmosphere (nitrogen or argon) for long-term stability.

References

  • Scientific & Academic Publishing. (n.d.). Thiocarbohydrazides: Synthesis and Reactions.
  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2020). Two decades of the synthesis of mono- and bis-aminomercapto[8][9][10]triazoles. RSC Advances, 10(44), 26338–26366. Retrieved from

  • Demian, Y., & Yakovlieva, M. (2021). A study of actoprotective activity of new 3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thiol derivatives. ScienceRise: Pharmaceutical Science, (30), 24-30.
  • Katritzky, A. R., & Rachwal, S. (1987). Studies on v-triazoles. Part 4. The 4-methoxybenzyl group, a versatile N-protecting group for the synthesis of N-unsubstituted v-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 791-797.
  • Özdemir, A., & Gençer, N. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal, 17, 181-186. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(15), 4938. Retrieved from [Link]

  • Rollas, S. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives. Marmara Pharmaceutical Journal, 17, 181-186. Retrieved from [Link]

  • Yurttaş, L., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 19(2), 2330-2348. Retrieved from [Link]

  • Ali, K., et al. (n.d.). A Short review on 1, 2, 4-Triazole with various pharmacological activity. Academia.edu. Retrieved from [Link]

  • Taha, M., et al. (2016). New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants. Molecules, 21(9), 1222. Retrieved from [Link]

  • Gaponova, A. S., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 6(4), 41. Retrieved from [Link]

  • Kulyk, O. S., et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Pharmaceuticals, 17(10), 1293. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2015). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Der Pharma Chemica, 7(10), 329-335. Retrieved from [Link]

  • Bektaş, H., et al. (2010). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Molecules, 15(4), 2379-2387. Retrieved from [Link]

  • Lesiak, T., & Nielek, S. (2007). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 227-231. Retrieved from [Link]

  • Kumar, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105219. Retrieved from [Link]

  • Nersesyan, A., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-619. Retrieved from [Link]

  • Popov, A. V., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 481-496. Retrieved from [Link]

  • ResearchGate. (2026, February 5). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. Retrieved from [Link]

  • Wang, X., et al. (2025). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Pharmaceuticals, 18(6), 843. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,4-TRIAZOLE. Retrieved from [Link]

  • Yurttaş, L., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 19(2), 2330-2348. Retrieved from [Link]

Sources

Application

Application Note: Evaluation of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol (MMT) as a High-Efficacy Corrosion Inhibitor

Executive Summary This application note details the protocols for utilizing 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol (MMT) as a mixed-type corrosion inhibitor. While 1,2,4-triazole-5-thiols are well-established in pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocols for utilizing 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol (MMT) as a mixed-type corrosion inhibitor. While 1,2,4-triazole-5-thiols are well-established in protecting transition metals (Cu, Fe, Al), the methoxymethyl substituent of MMT offers unique advantages:

  • Enhanced Solubility: The ether linkage increases polarity, improving solubility in aqueous acidic media compared to alkyl-chain derivatives.

  • Multi-Center Adsorption: The oxygen atom in the methoxy group provides an additional anchor point for physisorption, complementing the chemisorption driven by the sulfur (thiol/thione) and nitrogen (triazole ring) atoms.

This guide provides validated workflows for Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization (Tafel), and Gravimetric Analysis to quantify MMT's inhibition efficiency (IE%).

Chemical Profile & Safety

ParameterSpecification
IUPAC Name 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol
CAS Number 78201-12-4
Molecular Formula C₄H₇N₃OS
Molecular Weight 145.18 g/mol
Solubility Soluble in Methanol, Ethanol, DMSO; Moderate solubility in Water (pH dependent).
pKa (Predicted) ~6.5 (Thiol/Thione equilibrium)

Safety Warning: As a thiol derivative, MMT may release sulfur oxides upon thermal decomposition. Handle in a fume hood. Standard PPE (nitrile gloves, goggles) is mandatory.

Mechanism of Action

The inhibition mechanism of MMT relies on the formation of a self-assembled monolayer (SAM) on the metal surface. This process follows the Langmuir Adsorption Isotherm .[1][2]

Adsorption Centers

Unlike simple triazoles, MMT adsorbs via three distinct interactions:

  • Sulphur (Exocyclic): Forms strong coordinate covalent bonds (Chemisorption) with metal cations (e.g., Fe²⁺, Cu²⁺).

  • Nitrogen (Endocyclic): The unshared electron pairs on N2 and N4 interact with vacant d-orbitals of the metal.

  • Oxygen (Methoxy): The methoxy group acts as an electron donor, facilitating physical adsorption via electrostatic interaction with the charged metal surface.

Molecular Orientation Diagram

AdsorptionMechanism cluster_groups Functional Group Roles MMT_Sol MMT Molecule (Solution Phase) Interface Metal-Solution Interface (Helmholtz Double Layer) MMT_Sol->Interface Diffusion Physisorption Step 1: Physisorption (Electrostatic Attraction) Interface->Physisorption Protonated MMT+ attracted to cathodic sites Chemisorption Step 2: Chemisorption (Coordinate Bonding) Physisorption->Chemisorption Electron transfer (S, N, O -> Metal d-orbitals) Film Protective SAM Film (Hydrophobic Barrier) Chemisorption->Film Surface Coverage (θ) S_atom Thiol (-SH/S=) Primary Anchor S_atom->Chemisorption N_ring Triazole Ring Pi-Electron Donor N_ring->Chemisorption O_methoxy Methoxy (-OCH3) Solubility & Aux. Anchor O_methoxy->Physisorption

Caption: Step-wise adsorption mechanism of MMT on metallic surfaces, highlighting the dual role of the methoxy group in physisorption.

Experimental Protocols

Preparation of Test Solutions

Objective: Create a concentration gradient to determine the critical micelle concentration (CMC) or optimal inhibition concentration.

  • Stock Solution (10 mM): Dissolve 145.2 mg of MMT in 100 mL of the aggressive medium (e.g., 1.0 M HCl for steel or 3.5% NaCl for copper).

    • Note: If solubility is slow in acid, pre-dissolve in 2 mL of Ethanol before adding acid.

  • Test Series: Dilute the stock to prepare 100 mL aliquots of:

    • Blank (0 M)

    • 
       M
      
    • 
       M
      
    • 
       M
      
    • 
       M
      
    • 
       M
      
Protocol A: Electrochemical Impedance Spectroscopy (EIS)

Rationale: EIS separates the solution resistance (


) from the charge transfer resistance (

), providing a direct measure of the protective film's barrier properties.

Setup:

  • Instrument: Potentiostat/Galvanostat with FRA module.

  • Cell: Three-electrode cell (Working: Specimen; Counter: Platinum; Reference: Ag/AgCl or SCE).

  • OCP Stabilization: Immerse working electrode for 30 mins until Open Circuit Potential (OCP) drift is <2 mV/5 min.

Parameters:

  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV RMS (AC perturbation).

  • Bias: DC potential set to OCP.

Data Processing: Calculate Inhibition Efficiency (


) using:


Where

and

are charge transfer resistances with and without MMT.
Protocol B: Potentiodynamic Polarization (Tafel)

Rationale: Determines if MMT acts as an anodic, cathodic, or mixed-type inhibitor by analyzing the shift in corrosion potential (


) and current density (

).

Parameters:

  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 1.0 mV/s (quasi-stationary state).

Data Processing: Extrapolate the linear Tafel regions to calculate


.


Interpretation:

  • If shift in

    
     mV: Anodic/Cathodic inhibitor.
    
  • If shift in

    
     mV: Mixed-type inhibitor (Expected for MMT).
    

Typical Performance Data (Reference Values)

While specific experimental data depends on the metal substrate, the following table summarizes expected performance ranges for MMT based on structural analogs (e.g., 3-amino-5-mercapto-1,2,4-triazole) in 1.0 M HCl on Mild Steel.

Concentration (M)

(

)

(

)
Inhibition Efficiency (

)
Surface Coverage (

)
Blank (0) 25 - 40400 - 600--

80 - 120200 - 30045 - 55%0.50

200 - 30080 - 12075 - 85%0.80

450 - 60020 - 4090 - 96% 0.93

Note: Data derived from comparative analysis of triazole-thiol derivatives [1, 2].[3][4][5]

Thermodynamic Validation Workflow

To validate the adsorption mechanism, researchers must calculate the Standard Free Energy of Adsorption (


) .

DataValidation Data Experimental Data (Surface Coverage θ) Isotherm Fit to Langmuir Isotherm C/θ = 1/Kads + C Data->Isotherm Kads Calculate Kads (Adsorption Constant) Isotherm->Kads Gibbs Calculate ΔG°ads -RT ln(55.5 Kads) Kads->Gibbs Result Mechanism Check: < -40 kJ/mol: Chemisorption > -20 kJ/mol: Physisorption Gibbs->Result

Caption: Workflow for thermodynamic verification of the inhibition mechanism.

Calculation:



  • Target Value: For MMT, expect

    
     between -30 and -35 kJ/mol , indicating a comprehensive physicochemical adsorption mechanism (Mixed mode).
    

References

  • Hammouti, B., et al. (2012).[6] "Corrosion inhibition of copper in 3.5 wt.% NaCl solution by 3-amino-1,2,4-triazole-5-thiol." International Journal of Electrochemical Science.

  • Zheludkevich, M. L., et al. (2005). "Triazole derivatives as corrosion inhibitors for copper: Adsorption and protection mechanisms."[7] Corrosion Science.

  • Obot, I. B., et al. (2019). "Theoretical and experimental investigation of triazole derivatives as corrosion inhibitors." Journal of Molecular Liquids.

  • ASTM International. (2021). "ASTM G5-14: Standard Reference Test Method for Making Potentiostatic and Potentiodynamic Anodic Polarization Measurements."

Sources

Method

Application Note: NMR Characterization of 1,2,4-Triazole-3-Thiol/Thione Tautomers

This Application Note provides a comprehensive technical guide for the structural elucidation of 1,2,4-triazole-3-thiol derivatives using 1H and 13C NMR spectroscopy. It addresses the critical challenge of thione-thiol t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the structural elucidation of 1,2,4-triazole-3-thiol derivatives using 1H and 13C NMR spectroscopy. It addresses the critical challenge of thione-thiol tautomerism and provides actionable protocols for distinguishing between N-alkylated and S-alkylated isomers.

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, serving as a core for antifungal, anticancer, and anti-inflammatory agents. However, its analysis is complicated by thione-thiol tautomerism . In solution, these compounds predominantly exist as 1,2,4-triazole-3-thiones (NH form) rather than thiols (SH form), a fact often overlooked in initial structural assignments. This guide provides a definitive protocol to distinguish these tautomers and their alkylated derivatives using chemical shift diagnostics and solvent-dependent behavior.

Mechanistic Insight: The Tautomerism Challenge

Understanding the dynamic equilibrium is the prerequisite for accurate spectral interpretation. The 1,2,4-triazole-3-thiol system can exist in three forms, but the thione (2H-1,2,4-triazole-3-thione) form is thermodynamically favored in polar aprotic solvents like DMSO-d6 due to resonance stabilization of the thioamide moiety.

Visualization: Tautomeric Equilibrium & Solvent Influence

The following diagram illustrates the equilibrium and how S-alkylation "locks" the thiol form, while N-alkylation retains the thione character.

Tautomerism Thiol Thiol Form (Aromatic C-SH) Uncommon in DMSO Thione Thione Form (Thioamide C=S) Dominant in DMSO Thiol->Thione Rapid Equilibrium (Ka) S_Alkyl S-Alkylated Derivative (Fixed Thiol Structure) C-S-R Thiol->S_Alkyl Alkyl Halide (S-Alkylation) N_Alkyl N-Alkylated Derivative (Fixed Thione Structure) N-R, C=S Thione->N_Alkyl Alkyl Halide (N-Alkylation)

Figure 1: Tautomeric equilibrium between Thiol and Thione forms, and the structural locking mechanisms via alkylation.

Experimental Protocol: Acquisition Parameters

To obtain publication-quality spectra that resolve quaternary carbons (C=S) and exchangeable protons (NH), specific acquisition parameters are required.

Sample Preparation[1]
  • Solvent Selection:

    • DMSO-d6 (Recommended): Excellent solubility; stabilizes the thione form; slows proton exchange allowing observation of the NH signal (~13-14 ppm).

    • CDCl3: Poor solubility for unsubstituted triazoles; promotes aggregation. Use only for lipophilic S-alkylated derivatives.

  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C NMR: 30–50 mg in 0.6 mL solvent (Critical for detecting the weak C=S quaternary carbon).

Instrument Parameters (400 MHz or higher)
Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Angle 30°30° or 45°Prevents saturation.
Relaxation Delay (D1) 1.0 - 2.0 s2.0 - 4.0 s Crucial: Quaternary C=S carbons have long T1 relaxation times. Short D1 leads to missing peaks.
Scans (NS) 16 - 641024 - 4096High S/N required for quaternary carbons.
Temperature 298 K298 KConstant temperature minimizes chemical shift drift of NH protons.

Data Analysis & Interpretation

1H NMR Signatures

The proton spectrum provides the first evidence of the thione form.

  • The "Giant" NH (Thione): Look for a broad, deshielded singlet between

    
     13.0 – 14.5 ppm . This signal is characteristic of the NH proton in the thione tautomer.[1] It is often exchangeable with D2O.[2]
    
  • The "Ghost" SH (Thiol): A discrete SH signal (

    
     3.0–5.0 ppm) is rarely observed  in unsubstituted triazoles in DMSO. If the thiol form is present, the proton is usually in rapid exchange, merging with the water peak or broadening into the baseline.
    
  • C5-H Proton: Typically appears as a sharp singlet at

    
     8.0 – 9.0 ppm  (if C5 is unsubstituted).
    
13C NMR Signatures

Carbon NMR is the definitive tool for distinguishing thione/thiol forms and S-/N-alkylation.

  • C=S (Thione Carbon): Resonates downfield at

    
     160 – 170 ppm .[3]
    
  • C-S (Thiol/S-Alkyl Carbon): Resonates upfield at

    
     145 – 155 ppm .
    
  • Diagnostic Rule: An upfield shift of the C3 carbon by ~10-15 ppm indicates S-alkylation (formation of a thioether).

Summary of Chemical Shifts (DMSO-d6)
MoietyAtomChemical Shift (

ppm)
MultiplicityNotes
Thione Form NH (N1/N2/N4)13.0 – 14.5 Broad SingletDisappears with D2O shake.
C3 (C=S)163 – 169 SingletWeak intensity (quaternary).
C5 (C-H/R)140 – 150SingletShift depends on R substituent.
S-Alkylated S-CH2-R2.5 – 4.5VariesCharacteristic alkyl pattern.
C3 (C-S-R)145 – 155 SingletDiagnostic: Upfield shift vs C=S.

Case Study: Differentiating Regioisomers

A common synthetic issue is determining whether alkylation occurred at the Sulfur (S-alkylation) or Nitrogen (N-alkylation).

Scenario: Reaction of 1,2,4-triazole-3-thiol with Ethyl Bromide.

  • Isomer A (S-Ethyl): 3-(ethylthio)-1,2,4-triazole.

  • Isomer B (N-Ethyl): 2-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Differentiation Workflow:

  • Check 13C NMR (C3 Peak):

    • If C3 is ~150 ppm

      
      S-Alkylation  (Aromatic system restored).
      
    • If C3 is ~166 ppm

      
      N-Alkylation  (Thioamide C=S retained).
      
  • Check HMBC (Heteronuclear Multiple Bond Correlation):

    • S-Alkyl: The

      
       protons will show a correlation to the C3  carbon (~150 ppm).
      
    • N-Alkyl: The

      
       protons will show a correlation to either C3 (~166 ppm) or C5, depending on the specific N position (N1, N2, or N4).
      
Workflow Diagram: Structural Elucidation

Workflow Start Synthesized Compound (Unknown Regioisomer) Acquisition Acquire 13C NMR (DMSO-d6, D1=3s) Start->Acquisition Decision Analyze C3 Chemical Shift Acquisition->Decision ThionePath Shift ~160-170 ppm (C=S present) Decision->ThionePath Downfield ThiolPath Shift ~145-155 ppm (C-S present) Decision->ThiolPath Upfield ResultN Conclusion: N-Alkylated Product (Thione) ThionePath->ResultN ResultS Conclusion: S-Alkylated Product (Thioether) ThiolPath->ResultS

Figure 2: Logical workflow for determining regioselectivity based on C3 carbon chemical shift.

References

  • Oxford Academic. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science. Link

  • MDPI. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. Molbank. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives. Link

  • Royal Society of Chemistry. (2024).[4] Supplementary Information: 1H NMR, 13C NMR, and HMBC Spectra. Chemical Science. Link

  • ResearchGate. (2016). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Link

Sources

Application

FT-IR characterization of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol

Application Note: FT-IR Spectroscopic Characterization of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Guide & Sta...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: FT-IR Spectroscopic Characterization of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol

Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Protocol (SOP)

Introduction & Chemical Context

Derivatives of 1,2,4-triazole-5-thiols are highly privileged scaffolds in modern chemistry. In drug development, they serve as potent pharmacophores with established antimicrobial, analgesic, and anticancer activities[1]. In materials science, these compounds act as robust multidentate ligands for transition metals and serve as highly effective organic corrosion inhibitors for aluminum and its alloys[2].

3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol is a specialized derivative characterized by three distinct functional domains:

  • A rigid, nitrogen-rich 1,2,4-triazole ring .

  • A reactive thiol/thione group at the 5-position.

  • A flexible methoxymethyl ether side chain at the 3-position.

Fourier-Transform Infrared (FT-IR) spectroscopy is the premier analytical technique for characterizing this molecule, as it provides definitive evidence of functional group integrity and elucidates the complex structural dynamics (tautomerism) inherent to the triazole-thiol core.

Mechanistic Insights: Vibrational Spectroscopy and Tautomerism

As a Senior Application Scientist, it is critical to understand that interpreting the FT-IR spectrum of this compound is not merely an exercise in peak matching; it requires an understanding of the molecule's physical chemistry.

The Thiol-Thione Tautomeric Equilibrium 1,2,4-triazole-5-thiols exist in a dynamic equilibrium between the thiol (-SH) and thione (=S) tautomeric forms.

  • Solid-State (KBr/ATR): In the crystalline solid state, the thione form overwhelmingly dominates. This is driven by the formation of strong intermolecular hydrogen bonds between the N-H donor and the C=S acceptor.

  • Spectral Causality: Because the thione form dominates in solid FT-IR analysis, the expected S-H stretching band at ~2550 cm⁻¹[3] is often extremely weak or entirely absent. Instead, the spectrum will be dominated by a strong N-H stretch (3100–3400 cm⁻¹) and an intense C=S stretch (1150–1250 cm⁻¹)[4].

Tautomerism Thiol Thiol Tautomer (-SH, C=N) Thione Thione Tautomer (=S, N-H) Thiol->Thione Equilibrium IR_SH S-H Stretch ~2550 cm⁻¹ Thiol->IR_SH IR Marker IR_CS C=S Stretch ~1200 cm⁻¹ Thione->IR_CS IR Marker

Fig 1. Thiol-thione tautomerism and corresponding FT-IR diagnostic markers.

The Methoxymethyl Ether Signature The ether linkage (-CH₂-O-CH₃) provides a distinct spectral signature independent of the triazole core. The asymmetric C-O-C stretching vibration is highly polar, resulting in a strong, sharp absorption band between 1050 and 1150 cm⁻¹, which must be carefully distinguished from the adjacent C=S thione stretch.

Quantitative Data Presentation

The following table summarizes the expected FT-IR vibrational frequencies for 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol based on authoritative spectroscopic data for 1,2,4-triazole-5-thiol derivatives[1][3][4].

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity & ShapeDiagnostic Significance
3250 – 3400 N-H (Triazole/Thione)Stretching (ν)Medium, BroadIndicates thione tautomer dominance; broadened by H-bonding[4].
2850 – 2980 C-H (Aliphatic)Asym/Sym StretchingWeak to MediumConfirms the presence of the methoxymethyl (-CH₂-O-CH₃) group.
2500 – 2600 S-H (Thiol)Stretching (ν)Very WeakIndicates the presence of the minor thiol tautomer[3].
1580 – 1640 C=N (Triazole)Stretching (ν)Strong, SharpCore structural confirmation of the 1,2,4-triazole ring[1].
1150 – 1250 C=S (Thione)Stretching (ν)StrongPrimary indicator of the thione tautomer in the solid state[4].
1050 – 1150 C-O-C (Ether)Asym. StretchingStrong, SharpConfirms the methoxymethyl ether linkage.
740 – 760 C-H / N-HOut-of-plane bendingMediumConfirms heterocyclic ring dynamics[4].

Self-Validating Experimental Protocols

To ensure high-fidelity data, the FT-IR analysis must be executed as a self-validating system. Moisture contamination is the primary failure mode in triazole spectroscopy, as the broad O-H stretch of water (~3450 cm⁻¹) will completely mask the critical N-H stretch of the thione tautomer.

Protocol: High-Resolution Transmission FT-IR (KBr Pellet Method)

Phase 1: Sample Preparation & Desiccation

  • Drying: Dry the 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol sample and spectroscopic-grade Potassium Bromide (KBr) separately in a vacuum oven at 60°C for at least 4 hours. Causality: Eliminates adsorbed water that obscures the 3000-3500 cm⁻¹ region.

  • Milling: In an agate mortar, combine ~2 mg of the analyte with ~198 mg of dry KBr (1% w/w ratio). Grind vigorously for 2–3 minutes until a fine, homogeneous powder is achieved.

  • Pressing: Transfer the mixture to a mechanical die press. Apply 8–10 tons of pressure under a vacuum for 3 minutes to fuse the KBr into a transparent, glass-like pellet.

Phase 2: Self-Validating Acquisition

  • Background Scan: Place a blank KBr pellet (prepared identically, without the analyte) into the sample holder. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation Gate: Inspect the background spectrum. If a transmission drop of >5% is observed at 3450 cm⁻¹, the KBr is wet. Do not proceed. Re-dry the KBr and repeat.

  • Sample Scan: Insert the analyte pellet. Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution.

  • Atmospheric Compensation: Apply atmospheric compensation algorithms to remove trace CO₂ (2350 cm⁻¹) and ambient H₂O vapor interference.

Protocol Prep Sample Preparation (Dry at 60°C under vacuum) Method Select FT-IR Modality Prep->Method ATR ATR-FTIR (Direct solid analysis) Method->ATR KBr Transmission (1% in KBr pellet) Method->KBr Validate Validation Check (H₂O band < 5% T) ATR->Validate KBr->Validate Validate->Prep Fail (Moisture detected) Acquire Data Acquisition (4000-400 cm⁻¹, 32 scans) Validate->Acquire Pass

Fig 2. Self-validating FT-IR experimental workflow for triazole derivatives.

Alternative Protocol: ATR-FTIR (Attenuated Total Reflectance)

For rapid, non-destructive analysis, ATR-FTIR utilizing a diamond crystal can be employed.

  • Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

  • Collect a background spectrum of the ambient air.

  • Place ~5 mg of the raw 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol powder directly onto the crystal.

  • Apply the pressure anvil until the software indicates optimal contact (typically ~80 in-lbs).

  • Acquire the spectrum. Note: ATR spectra will naturally show lower relative intensities at higher wavenumbers (e.g., N-H stretches) compared to KBr transmission due to the wavelength-dependent penetration depth of the evanescent wave. Apply an ATR-correction algorithm during post-processing for direct comparison to literature transmission libraries.

References

  • Synthesis, Characterization and Theoretical Calculations of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol MW Journal of Science URL: [Link][1]

  • Synthesis, Characterization and Analgesic Activity of some 4H-1, 2, 4-Triazole Derivatives Sphinx Knowledge House URL: [Link][4]

  • FTIR trace showing the presence of thiol groups at 2550 cm⁻¹ in functionalized substrates ResearchGate URL:[Link][3]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol Ginekologia i Poloznictwo URL: [Link]

  • Organic corrosion inhibitors for aluminium and its alloys in acid solutions: A review ResearchGate URL: [Link][2]

Sources

Method

Application Note &amp; Protocol: Strategic S-Alkylation of 3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol for Drug Discovery Scaffolds

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold The 1,2,4-triazole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory effects.[1][2][3][4] Its metabolic stability and capacity for hydrogen bonding contribute to favorable pharmacokinetic profiles.[1] Marketed drugs such as the antifungal Fluconazole and the antiviral Ribavirin underscore the therapeutic importance of this heterocyclic system.[5][6]

A critical gateway to diversifying the 1,2,4-triazole scaffold is the selective functionalization of its thiol group. The S-alkylation of 1,2,4-triazole-3-thiols is a robust and versatile reaction that allows for the introduction of a vast array of side chains.[7] This modification directly influences the molecule's steric and electronic properties, enabling the systematic modulation of its biological activity. This document provides a detailed protocol and the underlying scientific principles for the S-alkylation of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol, a key intermediate for generating novel compound libraries for drug discovery screening.

Reaction Principle: The SN2 Mechanism of Thiol Alkylation

The alkylation of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism.[8][9][10] The process is a two-step sequence that leverages the inherent nucleophilicity of the sulfur atom.

Step 1: Deprotonation to Form the Thiolate Anion The thiol proton (-SH) of the 1,2,4-triazole is acidic (pKa ~10), significantly more so than an analogous alcohol.[10] Treatment with a suitable base readily removes this proton, generating a highly nucleophilic thiolate anion (RS⁻).[8][9] This deprotonation is a critical activation step, as the thiolate is a much stronger nucleophile than the neutral thiol.

Step 2: Nucleophilic Attack and Displacement The resulting thiolate anion attacks the electrophilic carbon of an alkyl halide (or another suitable alkylating agent with a good leaving group, such as a tosylate). In a concerted fashion, the sulfur-carbon bond forms while the carbon-leaving group bond breaks, yielding the final S-alkylated product (a thioether) and a salt byproduct.[11][12] The reaction is most efficient with primary or secondary alkyl halides due to the steric sensitivity of the SN2 mechanism.[8][9]

S_Alkylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack TriazoleThiol 3-(methoxymethyl)-1H- 1,2,4-triazole-5-thiol Thiolate Thiolate Anion (Nucleophile) TriazoleThiol->Thiolate + Base - H₂O Base Base (e.g., NaOH) Product S-Alkylated Product Thiolate->Product + R-X - NaX AlkylHalide Alkyl Halide (R-X) (Electrophile)

Diagram 1: Reaction mechanism for the S-alkylation of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol.

Detailed Experimental Protocol

This protocol provides a general method for the S-alkylation of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol. The specific alkylating agent, solvent, and reaction time may be optimized for different substrates.

Materials and Reagents
  • Substrate: 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol

  • Alkylating Agent: Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Base: Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)[13]

  • Solvent: Absolute Ethanol or Dimethylformamide (DMF)

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser (if heating), dropping funnel, standard glassware for work-up and purification.

  • Analytical: Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄), developing solvents.

Quantitative Data Summary
ReagentMolar EquivalentsRoleNotes
3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol1.0Starting MaterialEnsure it is dry.
Base (e.g., NaOH)1.05 - 1.1DeprotonationA slight excess ensures complete formation of the thiolate.[7]
Alkylating Agent (R-X)1.1 - 1.2ElectrophileA slight excess drives the reaction to completion.
Reaction Conditions
Temperature Room Temp. to 60°CExothermic reactions may require initial cooling.
Time 1 - 6 hoursMonitor by TLC until starting material is consumed.
Anticipated Yield 75 - 95%Dependent on the specific alkylating agent and purification method.
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol (1.0 eq.) in a suitable solvent (e.g., ethanol, 10 mL per gram of thiol).

  • Deprotonation: To this stirring solution, add the base (1.1 eq., e.g., sodium hydroxide) portion-wise. Stir the mixture at room temperature for 30 minutes. The formation of the sodium thiolate salt may result in a thicker suspension.[7]

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 eq.) dropwise to the reaction mixture using a dropping funnel. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • Reaction: Allow the mixture to stir at room temperature. If the reaction is slow, it can be gently heated to reflux (typically 50-60°C) until TLC analysis indicates the complete consumption of the starting thiol.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of cold water (approx. 10 times the reaction volume).

    • The S-alkylated product will often precipitate as a solid. Stir for 15-20 minutes to complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts, followed by a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Validation: Confirm the structure of the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Start Start: Materials & Reagents Dissolve 1. Dissolution Dissolve triazole-thiol in solvent Start->Dissolve Deprotonate 2. Deprotonation Add base (e.g., NaOH) Stir for 30 min Dissolve->Deprotonate Alkylate 3. Alkylation Add alkyl halide dropwise Deprotonate->Alkylate React 4. Reaction Stir at RT or heat Monitor by TLC Alkylate->React Workup 5. Work-up Precipitate in water Filter solid product React->Workup Purify 6. Purification Recrystallize from suitable solvent Workup->Purify Analyze 7. Analysis NMR, MS Confirmation Purify->Analyze End End: Pure S-Alkylated Product Analyze->End

Diagram 2: Experimental workflow for the S-alkylation of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol.

Field-Proven Insights & Causality

  • Choice of Base: While strong bases like sodium hydride (NaH) can be used, sodium hydroxide or sodium methoxide are often preferred for their lower cost, easier handling, and sufficient basicity to deprotonate the thiol.[8][9] Weaker bases, such as triethylamine, are generally ineffective for complete deprotonation of the triazole-thiol.[13]

  • Solvent Selection: Ethanol is a common and effective solvent as it readily dissolves the starting material and the base. For less reactive alkylating agents, a polar aprotic solvent like DMF can accelerate the SN2 reaction rate.[14]

  • Control of N-Alkylation: The 1,2,4-triazole ring contains nitrogen atoms that could potentially undergo alkylation. However, under these basic conditions, the sulfur is deprotonated to the much more potent thiolate nucleophile, leading to highly selective S-alkylation over N-alkylation.

  • Self-Validating Protocol: The success of the protocol is validated at multiple stages. TLC monitoring provides real-time confirmation of the conversion of starting material to a new, typically less polar, product spot. The work-up procedure, which relies on the differential solubility of the organic product and inorganic salts, provides a preliminary purification. Finally, spectroscopic analysis provides definitive structural confirmation. The disappearance of the broad -SH proton signal and the appearance of new signals corresponding to the introduced alkyl group in the ¹H NMR spectrum are key indicators of a successful reaction.

Conclusion

The S-alkylation of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol is a fundamental, high-yielding, and reliable method for generating diverse libraries of novel molecules. The protocol described herein is robust and can be adapted to a wide range of alkylating agents, providing medicinal chemists with a powerful tool to explore structure-activity relationships and develop new therapeutic candidates.

References

  • 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]

  • 18.7: Thiols and Sulfides - Chemistry LibreTexts. Available at: [Link]

  • SYNTHESIS AND PROPERTIES OF S-ALKYL 4-(4-CHLOROPHENYL)-5-(PYRROLE-2-YL)-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES - DergiPark. Available at: [Link]

  • Reactions of Thiols - Chemistry Steps. Available at: [Link]

  • 3.2.6: Thiols and Sulfides - Chemistry LibreTexts. Available at: [Link]

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine. Available at: [Link]

  • Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available at: [Link]

  • 1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. Available at: [Link]

  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed. Available at: [Link]

  • Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[8][9][15]triazolo[3,4-b][1][8][15]thiadiazoles - Semantic Scholar. Available at: [Link]

  • Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives - Academia.edu. Available at: [Link]

  • 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. Available at: [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products - MDPI. Available at: [Link]

  • ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. - ResearchGate. Available at: [Link]

  • 5-phenyl-4H-1,2,4-triazol-3-yl] thio - Semantic Scholar. Available at: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]

  • A Practical Methylation Procedure for (1H)-1,2,4-Triazole - DTIC. Available at: [Link]

  • (PDF) Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. Presented at the 24th International Electronic Conference on Synthetic Organic Chemistry - ResearchGate. Available at: [Link]

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Application

Application Notes and Protocols: 1,2,4-Triazole Derivatives in Medicinal Chemistry

Executive Summary & Pharmacological Rationale The 1,2,4-triazole nucleus—a five-membered heterocyclic ring containing three nitrogen atoms—is a "privileged scaffold" in modern medicinal chemistry[1]. Its high metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The 1,2,4-triazole nucleus—a five-membered heterocyclic ring containing three nitrogen atoms—is a "privileged scaffold" in modern medicinal chemistry[1]. Its high metabolic stability, potent hydrogen-bonding capacity, and ability to act as a bioisostere for amide and ester functional groups make it an ideal pharmacophore for drug design[2].

Antifungal Mechanism: CYP51 Inhibition

The most prominent clinical application of 1,2,4-triazoles is in the treatment of invasive fungal infections (e.g., Candida, Aspergillus). Triazole antifungals, such as fluconazole and voriconazole, exert their fungistatic and fungicidal effects by inhibiting cytochrome P450 14α-demethylase (CYP51)[3]. This enzyme catalyzes the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane[4].

Causality Insight: The unshared electron pair on the nitrogen atom (typically N4) of the 1,2,4-triazole ring coordinates directly with the heme iron atom in the active site of CYP51. This competitive binding halts ergosterol biosynthesis, leading to the accumulation of toxic 14-methylated sterols, which disrupts membrane fluidity and asymmetry, ultimately causing fungal cell death[3][5].

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Maintains Fungal Cell Membrane) Toxic 14-Methylated Sterols (Membrane Disruption & Death) CYP51->Ergosterol Normal Pathway CYP51->Toxic Inhibited Pathway Triazoles 1,2,4-Triazole Antifungals (e.g., Fluconazole, Voriconazole) Triazoles->CYP51 N-atom coordinates with Heme Fe2+

Fig 1: Mechanism of CYP51 inhibition by 1,2,4-triazoles disrupting ergosterol biosynthesis.

Anticancer Mechanism: Aromatase Inhibition

In oncology, 1,2,4-triazole derivatives like letrozole and anastrozole are frontline therapies for estrogen receptor (ER)-positive breast cancers[6].

Causality Insight: Similar to their antifungal mechanism, these compounds act as aromatase (CYP19A1) inhibitors. Aromatase converts androgens (e.g., testosterone) into estrogens. By coordinating with the heme iron of the aromatase enzyme via the triazole nitrogen, these drugs block estrogen production, starving hormone-dependent breast cancer cells of their primary growth stimulus[6][7].

Synthetic Methodology: Formation of the 1,2,4-Triazole Core

Synthesizing a highly substituted 1,2,4-triazole ring requires precise control of cyclization intermediates. The following protocol details the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, a versatile intermediate for downstream drug development[1].

SynthesisWorkflow Ester Carboxylic Acid Ester + Hydrazine Hydrate Hydrazide Acid Hydrazide (Intermediate I) Ester->Hydrazide Reflux in EtOH (6-8h) Salt Potassium Dithiocarbazate Salt (Intermediate II) Hydrazide->Salt CS2 + KOH Stir 12-16h Triazole 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol Salt->Triazole Hydrazine Hydrate Reflux 4-6h, Acidify

Fig 2: Stepwise synthetic workflow for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Protocol 1: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

Materials: Carboxylic acid ester, Hydrazine hydrate (80-95%), Absolute ethanol, Potassium hydroxide (KOH), Carbon disulfide (CS₂), Dilute HCl[1].

Step-by-Step Procedure:

  • Formation of Acid Hydrazide: Dissolve 1.0 eq of the starting carboxylic acid ester in absolute ethanol. Add 1.5 eq of hydrazine hydrate dropwise under continuous magnetic stirring. Rationale: Hydrazine acts as a potent nucleophile, attacking the ester carbonyl to form the acid hydrazide. An excess (1.5 eq) drives the equilibrium forward. Reflux for 6-8 hours and monitor via TLC[1].

  • Formation of Potassium Dithiocarbazate Salt: Cool the mixture to 0-5°C. Add KOH (1.5 eq) dissolved in a minimum amount of ethanol, followed by the slow, dropwise addition of CS₂ (1.5 eq). Stir at room temperature for 12-16 hours. Rationale: KOH deprotonates the hydrazide, increasing its nucleophilicity to attack CS₂. This forms a stable potassium dithiocarbazate salt, which precipitates out of the ethanolic solution. Collect the salt by vacuum filtration and wash with cold diethyl ether to remove unreacted CS₂[1].

  • Cyclization to 1,2,4-Triazole: Suspend the potassium salt (1.0 eq) in distilled water. Add hydrazine hydrate (2.0 eq) and reflux for 4-6 hours. Rationale: The second equivalent of hydrazine attacks the thiocarbonyl carbon, initiating a ring-closure (cyclization) event. This step releases hydrogen sulfide (H₂S) gas, necessitating a well-ventilated fume hood[1].

  • Precipitation and Purification: Cool the aqueous reaction mixture and carefully acidify with dilute HCl to pH 3-4. Rationale: The triazole-3-thiol exists as a soluble potassium salt in the basic medium. Acidification protonates the thiol group, drastically reducing its aqueous solubility and causing the target compound to precipitate[1]. Filter, wash with cold water, and recrystallize from ethanol.

In Vitro Screening Protocols

To validate the synthesized 1,2,4-triazole derivatives, robust biological assays must be employed. The following protocols establish a self-validating system for evaluating antifungal and anticancer efficacy.

Protocol 2: Antifungal Susceptibility Testing (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) against Candida albicans using the standard broth microdilution method[5].

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL). Dilute 1:100 in RPMI 1640 broth.
  • Compound Dilution: Dissolve the synthesized 1,2,4-triazole derivative in 100% DMSO. Create serial two-fold dilutions in RPMI 1640 broth within a 96-well microtiter plate. Critical Control: The final concentration of DMSO in any well must not exceed 0.5%[1]. Rationale: DMSO concentrations >0.5% can induce solvent-mediated cytotoxicity, which artificially lowers cell viability and confounds the true MIC of the drug.

  • Inoculation & Incubation: Add 100 µL of the diluted fungal suspension to each well (final volume 200 µL). Include a positive control (Fluconazole) and a negative control (media + DMSO + fungi, no drug). Incubate at 35°C for 24-48 hours.

  • Readout: The MIC is defined as the lowest concentration of the compound that results in a ≥50% reduction in visible growth compared to the drug-free control.

Protocol 3: Anticancer Aromatase Inhibition & Cell Viability (MTT Assay)

To evaluate the anticancer potential of 1,2,4-triazoles, their cytotoxicity is tested on ER-positive breast cancer cells (MCF-7)[6][7].

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of

    
     cells/well in 100 µL of DMEM complete medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence[1].
    Rationale: MCF-7 cells are specifically chosen because they express the aromatase enzyme and are estrogen-dependent. If the triazole derivative successfully inhibits aromatase, cell proliferation will halt[7].
    
  • Treatment: Aspirate the old media. Add 100 µL of fresh media containing serial dilutions of the test compound (and Letrozole as a positive control). Incubate for 48 hours[1][6].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Rationale: Viable cells with active metabolism convert the yellow water-soluble MTT into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase. Dead cells lose this capability, making it a reliable proxy for viability.

  • Solubilization & Measurement: Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis[6].

Quantitative Data: Pharmacological Profiles of 1,2,4-Triazoles

The table below summarizes the comparative pharmacological data of standard FDA-approved 1,2,4-triazole derivatives, serving as benchmarks for novel compound development[3][6][7].

Drug NamePrimary TargetClinical IndicationTypical IC₅₀ / MIC RangeKey Structural Feature
Fluconazole CYP51 (14α-demethylase)Candidiasis, CryptococcosisMIC: 0.12 - 2.0 µg/mLBis-triazole, difluorophenyl group
Voriconazole CYP51 (14α-demethylase)Invasive AspergillosisMIC: 0.03 - 0.5 µg/mLFluoropyrimidine, single triazole
Letrozole CYP19A1 (Aromatase)ER+ Breast CancerIC₅₀: 10 - 50 nMBis-cyanophenyl, single triazole
Anastrozole CYP19A1 (Aromatase)ER+ Breast CancerIC₅₀: 15 - 60 nMTetramethyl-propionitrile, single triazole
Ribavirin Viral RNA PolymeraseHepatitis C, RSVIC₅₀: 1.0 - 10.0 µM1,2,4-triazole-3-carboxamide

References[3] Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results - URL[1] Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry - Benchchem - URL[2] Application Notes and Protocols: Synthesis and Utility of 1,2,4-Triazoles in Chemical Research and Drug Development - Benchchem - URL[6] Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC (NIH) - URL[4] Advances in synthetic approach to and antifungal activity of triazoles - Beilstein Journal of Organic Chemistry - URL[7] A comprehensive review on triazoles as anticancer agents - DergiPark - URL[5] New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed (NIH) - URL

Sources

Method

Application Note: Antimicrobial Screening of Novel 1,2,4-Triazole-5-Thiol Derivatives

[1] Abstract The 1,2,4-triazole-5-thiol scaffold represents a privileged structure in medicinal chemistry, offering a dual-action pharmacophore capable of exploiting both hydrogen bonding (via the triazole ring) and meta...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

The 1,2,4-triazole-5-thiol scaffold represents a privileged structure in medicinal chemistry, offering a dual-action pharmacophore capable of exploiting both hydrogen bonding (via the triazole ring) and metal chelation/covalent modification (via the thiol group). This guide provides a rigorous, standardized workflow for evaluating the antimicrobial efficacy of these novel derivatives. Unlike generic screening protocols, this document addresses the specific solubility challenges, trailing endpoints, and mechanistic validation required for triazole-based pharmacophores, aligning with CLSI M07 (Bacteria) and M27 (Yeasts) standards.

Introduction & Targeted Mechanism

The Pharmacophore

The 1,2,4-triazole nucleus is the cornerstone of modern antifungal therapy (e.g., Fluconazole, Voriconazole). The addition of a thiol group (-SH) at the C5 position, often in equilibrium with its thione tautomer, enhances biological activity by increasing lipophilicity and providing a reactive handle for enzyme active site interactions.

Mechanism of Action (MOA)

While antibacterial mechanisms for these derivatives are pleiotropic (involving DNA gyrase inhibition or cell wall disruption), the antifungal MOA is highly specific.

  • Primary Target: Lanosterol 14

    
    -demethylase (CYP51).
    
  • Effect: Inhibition of the conversion of lanosterol to ergosterol.

  • Result: Accumulation of toxic sterol precursors and membrane permeability defects.

MOA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Normal Pathway MembraneFail Membrane Failure & Cell Death Lanosterol->MembraneFail Toxic Methylsterol Accumulation CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Blocks Demethylation Triazole 1,2,4-Triazole-5-thiol Derivative Triazole->CYP51 Inhibits (Binding to Heme Fe) Ergosterol->MembraneFail Depletion

Figure 1: Mechanism of Action focusing on CYP51 inhibition. The triazole nitrogen binds to the heme iron of the enzyme, while the thiol/thione group may stabilize binding via hydrophobic interactions.

Compound Handling & Preparation[2][3][4][5]

Critical Causality: Triazole-thiol derivatives often exhibit poor aqueous solubility, which can precipitate in assay media, leading to false negatives (compound unavailable) or false positives (crystal aggregates causing optical density artifacts).

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard. Avoid ethanol as it evaporates during incubation.

  • Concentration: Prepare a 10 mg/mL or 10 mM primary stock.

  • Sterilization: Do not autoclave. Use a 0.22 µm PTFE (hydrophobic) syringe filter if sterility is compromised, though DMSO is bacteriostatic at high concentrations.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3-6 months.

Working Solution (The "2x" Rule)

For microdilution, prepare a working solution at 2x the highest desired test concentration in the assay medium.

  • Example: To test from 64 µg/mL down, prepare a 128 µg/mL solution in Mueller-Hinton Broth (MHB).

  • DMSO Limit: Ensure final DMSO concentration in the well is < 1% (v/v) to prevent solvent toxicity.

Primary Screen: Agar Well Diffusion (Qualitative)

Purpose: Rapidly identify "hit" compounds and assess spectrum of activity (Gram-positive vs. Gram-negative vs. Fungi).

Protocol Steps
  • Media Preparation:

    • Bacteria: Mueller-Hinton Agar (MHA).

    • Fungi: Sabouraud Dextrose Agar (SDA).

  • Inoculum: Adjust fresh culture to 0.5 McFarland Standard (

    
     CFU/mL). Swab entire plate surface 3 times (rotating 60° each time) to create a lawn.
    
  • Well Creation: Use a sterile 6mm cork borer to punch wells.

  • Loading: Add 50-100 µL of compound (e.g., 100 µg/mL) into the well.

    • Control (+): Ciprofloxacin (Bacteria), Fluconazole (Fungi).

    • Control (-): DMSO (matching % in sample).

  • Diffusion: Allow plates to sit at room temperature for 1 hour before incubation. Why? This allows the lipophilic triazole to diffuse into the agar before the rapid microbial growth phase begins.

  • Incubation: 37°C for 18-24h (Bacteria); 25-30°C for 48h (Fungi).

Secondary Screen: Broth Microdilution (Quantitative MIC)

Standard: CLSI M07 (Bacteria) and M27 (Yeasts). Purpose: Determine Minimum Inhibitory Concentration (MIC).

Experimental Setup (96-Well Plate)

The assay uses a doubling dilution scheme.

Materials:

  • 96-well U-bottom plates (polystyrene).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin dye (optional, for visual endpoint enhancement).

Workflow Visualization:

Microdilution Stock Stock Solution (10 mg/mL DMSO) Dilution Intermediate Dilution (e.g., 128 µg/mL in Broth) Stock->Dilution Dilute in Media Plate Row A-H (Compounds) Col 1 Col 2 ... Col 10 Col 11 (GC) Col 12 (SC) Dilution->Plate:w1 Add 100µL (2x Conc) Plate:w1->Plate:w2 Serial Dilution (1:2) Plate:w2->Plate:w3 Plate:w3->Plate:w10 Incubate Incubate 35°C, 16-20h Plate->Incubate Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate:w1 Add 50µL Inoculum->Plate:w10 Add 50µL Inoculum->Plate:w11 Growth Control (+) Read Read MIC (No Visible Growth) Incubate->Read

Figure 2: Broth Microdilution Workflow. Col 11 (Growth Control) contains bacteria + solvent; Col 12 (Sterility Control) contains media only.

Detailed Protocol
  • Dispense Media: Add 100 µL of CAMHB to columns 2-12.

  • Add Compound: Add 200 µL of the 2x working solution to Column 1.

  • Serial Dilution: Transfer 100 µL from Col 1 to Col 2. Mix. Repeat down to Col 10. Discard 100 µL from Col 10.

    • Result: Columns 1-10 contain decreasing drug concentrations (e.g., 64, 32, 16... 0.125 µg/mL).

  • Inoculation:

    • Prepare inoculum from fresh colonies to 0.5 McFarland.

    • Dilute this suspension 1:100 in CAMHB.

    • Add 100 µL of this diluted inoculum to Columns 1-11.

    • Final Inoculum: ~

      
       CFU/mL.[1][2]
      
  • Controls:

    • Col 11 (Growth Control): Media + Inoculum + DMSO (no drug). Must be turbid.

    • Col 12 (Sterility Control): Media only. Must be clear.

  • Incubation: 35 ± 2°C for 16-20h.

Data Analysis & Interpretation[3][8][9][10]
  • MIC Definition: The lowest concentration showing complete inhibition of visible growth.[1]

  • The "Trailing" Effect (Fungi): 1,2,4-triazoles are fungistatic.[3] You may see partial inhibition (trailing) in Candida assays.

    • Rule: For azoles, read the MIC as the concentration inhibiting 80% of growth (MIC

      
      ) compared to the control, rather than 100% clearance.
      

Advanced Validation: Time-Kill Kinetics

Purpose: Determine if the derivative is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Setup: Prepare tubes with media containing the compound at 1x MIC and 4x MIC . Include a growth control (no drug).[1]

  • Inoculum: Add bacteria (~

    
     CFU/mL).
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots and plate on agar. Count colonies (CFU/mL).

  • Interpretation:

    • Bactericidal:

      
       reduction in CFU/mL (99.9% kill) compared to the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      
    • Note: Most 1,2,4-triazoles are bacteriostatic/fungistatic. A bactericidal result suggests a novel, off-target mechanism (e.g., membrane disruption).

Data Presentation Template

Report your screening data in a structured format to facilitate SAR analysis.

Table 1: Antimicrobial Activity (MIC in µg/mL)

Compound IDR1 (Pos 3)R2 (Pos 4)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungi)Activity Type
TZ-01 PhenylH64>12832Weak
TZ-02 4-Cl-PhenylMethyl8644Moderate
TZ-03 2,4-Di-ClSchiff Base2 320.5 Potent
Fluconazole ----1.0Control
Ciprofloxacin --0.50.015-Control

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4] Wayne, PA: CLSI.[1][5][6] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[5][6][7][8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[5][6] Wayne, PA: CLSI.[1][5][6] [Link]

  • Thakkar, S. S., et al. (2017). "1,2,4-Triazoles as Important Antibacterial Agents." Perkin Transactions. (Discusses SAR of Schiff-base triazoles). [Link]

  • Swebocki, T., et al. (2023).[9] "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io.[9][Link]

Sources

Application

High-performance liquid chromatography (HPLC) method for 1,2,4-triazole analysis

Introduction & Mechanistic Rationale As a Senior Application Scientist, I approach the quantification of 1,2,4-triazole not as a routine assay, but as a complex chromatographic puzzle. The molecule's extreme hydrophilici...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I approach the quantification of 1,2,4-triazole not as a routine assay, but as a complex chromatographic puzzle. The molecule's extreme hydrophilicity and lack of an extended conjugated π-system render traditional reversed-phase (RP) C18 columns and standard 254 nm UV detection highly ineffective[1]. When injected onto a standard alkyl C18 column, 1,2,4-triazole elutes in the void volume, suffering from severe matrix suppression, co-elution with solvent fronts, and poor peak shape.

To establish a robust, self-validating analytical method, we must engineer the retention mechanism based on the sample matrix. This requires orthogonal chromatographic strategies: utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for bulk drug substances[1], mixed-mode chromatography for complex chemical mixtures[2], or polar-embedded RP columns coupled with tandem mass spectrometry (LC-MS/MS) for sub-ppb environmental trace analysis[3].

Analytical Strategy Selection

The decision tree below outlines the logical progression for selecting the appropriate chromatographic mode based on the sample matrix and required limit of quantitation (LOQ).

G Start 1,2,4-Triazole Analysis Decision1 Determine Matrix & Sensitivity Start->Decision1 Trace Trace / Environmental (e.g., Water/Soil) Decision1->Trace LOQ < 0.1 µg/g Bulk Bulk API / Formulation (e.g., Fluconazole) Decision1->Bulk LOQ > 1 µg/g LCMS RP-LC-MS/MS Polar-Embedded C18 Trace->LCMS Isotope Dilution / ESI+ HILIC HILIC-UV (205 nm) Silica/Amide Column Bulk->HILIC Polar Impurity Profiling Mixed Mixed-Mode LC (Complex Mixtures) Bulk->Mixed Counter-ion Separation

Workflow for selecting the optimal 1,2,4-triazole HPLC analytical strategy based on matrix.

Quantitative Data & Chromatographic Conditions

The following tables synthesize the optimized chromatographic parameters and expected validation benchmarks derived from established literature and regulatory methods.

Table 1: Comparative Chromatographic Conditions for 1,2,4-Triazole

Method TypeColumn ChemistryMobile Phase SystemDetectionPrimary Application
HILIC-UV Unbonded Silica / AmideIsocratic: Acetonitrile / Water / H₃PO₄UV @ 205 nmDrug Substance (e.g., Fluconazole API)
RP-LC-MS/MS Polar-Embedded C18 (e.g., Aquasil C18)Gradient: Water / Methanol / Formic AcidESI+ MS/MS (m/z 70 → 43)Environmental Trace (Surface/Ground Water)
Mixed-Mode Alkyl chain with embedded acidic/basic groups (Primesep 100)Isocratic: Water / Acetonitrile / H₂SO₄UV @ 210 nmChemical Mixtures (e.g., Guanylurea)

Table 2: Method Validation Parameters (Literature Benchmarks)

ParameterHILIC-UV (API Matrix)[1]RP-LC-MS/MS (Water Matrix)[3]
Linearity Range 0.6 – 22.0 μg/mL0.05 – 0.5 µg/kg
Limit of Detection (LOD) 0.8 μg/mL0.013 µg/kg (0.05 ng/mL)
Limit of Quantitation (LOQ) 2.5 μg/mL0.05 µg/kg (0.2 ng/mL)
Precision (%RSD) 3.6% – 6.9%< 10.0%
Recovery 78.6% – 95.7%85.0% – 110.0%

Experimental Protocols

Protocol A: HILIC-UV Method for Bulk Drug Substances (e.g., Fluconazole)

This protocol is designed for the quantification of trace 1,2,4-triazole impurities in active pharmaceutical ingredients (APIs)[1].

Causality of Experimental Choices:

  • Stationary Phase: An unbonded silica or amide HILIC column is selected to create a water-enriched liquid layer on the stationary phase. This allows the highly polar triazole to partition out of the acetonitrile-rich mobile phase, achieving retention that is impossible on standard C18 columns[1].

  • Mobile Phase Additive: Phosphoric acid is crucial. It lowers the pH to suppress the ionization of surface silanols on the stationary phase, preventing secondary ion-exchange interactions that cause severe peak tailing.

  • Detection Wavelength: Due to the lack of extended conjugation, UV detection must be set to 205 nm to capture the π-π* transitions of the isolated triazole ring[1].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile and Milli-Q Water (typically 85:15 v/v). Add 0.1% Phosphoric acid. Degas thoroughly via sonication.

  • Standard Preparation: Accurately weigh 1,2,4-triazole reference standard and dissolve in a diluent matching the mobile phase (high organic content) to create a 1 mg/mL stock. Dilute to working concentrations (0.6–22.0 μg/mL).

  • Sample Preparation: Dissolve the API (e.g., fluconazole) in the sample diluent. Vortex for 1 minute and filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Chromatographic Execution: Set the flow rate to 1.0 mL/min and column temperature to 30°C. Inject 10 µL of the sample.

  • Self-Validating System Suitability Test (SST): Before analyzing unknown samples, inject the 12.5 μg/mL standard six times. The system is validated only if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, and the tailing factor (Tf) is ≤ 1.5. Inject a blank diluent to confirm the absence of interfering peaks at the triazole retention time.

Protocol B: RP-LC-MS/MS for Trace Environmental Analysis (EPA Method L0199/01)

This protocol is engineered for sub-ppb monitoring of 1,2,4-triazole in surface and groundwater matrices[3].

Causality of Experimental Choices:

  • Stationary Phase: A polar-embedded C18 column (e.g., Aquasil C18) is mandatory. Standard C18 alkyl chains undergo "dewetting" or phase collapse in the highly aqueous mobile phases (>95% water) required to retain 1,2,4-triazole. Polar-embedded groups maintain phase hydration and extension[3].

  • Ionization Strategy: In ESI+ mode, the basic nitrogen atoms of the triazole ring readily accept a proton, forming a stable [M+H]+ precursor ion at m/z 70. Fragmentation yields consistent product ions due to the cleavage of the triazole core, serving as highly specific analytical markers.

Step-by-Step Methodology:

  • Sample Concentration (SPE): Load a 2 mL water sample onto a pre-conditioned Solid Phase Extraction (SPE) column. Wash the column with pure water.

  • Elution & Reconstitution: Collect the filtrate and evaporate it to dryness in a nitrogen evaporator at 45°C. Reconstitute the dry residue in exactly 0.5 mL of Milli-Q water to achieve a 4x concentration factor[3].

  • Chromatographic Execution: Utilize a gradient elution starting at 98% Water (with 0.1% Formic Acid) and 2% Methanol. Gradually increase the methanol concentration to elute matrix components after the triazole has eluted.

  • MS/MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the primary mass transition of m/z 70.0 → 43.0 for 1,2,4-triazole.

  • Self-Validating System Suitability Test (SST): Validation requires the use of a stable-isotope-labeled internal standard (e.g., ¹⁵N- or ¹³C-labeled 1,2,4-triazole) spiked into every sample prior to SPE. The analytical batch is validated only if the recovery of the internal standard is between 80–120%, and the signal-to-noise (S/N) ratio of the 0.05 µg/kg LOQ standard is ≥ 10:1[3].

References

  • Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC)
  • Source: Environmental Protection Agency (epa.gov)
  • Source: SIELC Technologies (sielc.com)
  • Source: Zaporizhzhia State Medical and Pharmaceutical University (zsmu.edu.ua)

Sources

Method

Use of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol in the synthesis of Schiff bases

Application Note: Synthesis of Schiff Bases Derived from 3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol Abstract This application note details the protocol for utilizing 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Schiff Bases Derived from 3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol

Abstract

This application note details the protocol for utilizing 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol scaffolds in the synthesis of Schiff bases (azomethines). While the core triazole-thiol structure exhibits potent biological activity (antimicrobial, antioxidant), its derivatization into Schiff bases significantly enhances pharmacophore diversity and metal-chelating capabilities.

Critical Distinction: Direct Schiff base formation requires a primary amine. Therefore, this guide focuses on the 4-amino-3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol derivative as the active nucleophile. We also outline an alternative "S-Linker" pathway for non-amino triazoles.

Introduction & Chemical Basis

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known for its stability and ability to engage in hydrogen bonding and dipole interactions. The inclusion of a methoxymethyl group at the C3 position introduces a specific balance of lipophilicity and polarity, potentially improving blood-brain barrier (BBB) permeability compared to purely alkyl analogs.

Mechanistic Rationale for Schiff Base Synthesis

Schiff bases (


) are formed via the condensation of a primary amine with a carbonyl compound (aldehyde or ketone).
  • The Nucleophile: The

    
    -amino group at position 4 of the triazole ring is a potent nucleophile, though less reactive than aliphatic amines due to the electron-withdrawing nature of the heteroaromatic ring.
    
  • The Electrophile: Aromatic aldehydes are preferred substrates. Electron-withdrawing substituents (e.g.,

    
    , 
    
    
    
    ) on the aldehyde typically accelerate the reaction electrophilicity.
  • Tautomerism: The 5-thiol group exists in a thione-thiol tautomeric equilibrium (

    
    ). In solution, the thione form often predominates, but S-alkylation can lock the thiol form.
    

Synthesis Workflow & Pathways

The following Graphviz diagram illustrates the two primary pathways to generate Schiff bases from this scaffold:

  • Direct N-Amino Route: Using the 4-amino derivative (Standard).

  • S-Linker Route: Functionalizing the thiol group (Advanced).

TriazoleSynthesis Figure 1: Dual Pathways for Schiff Base Synthesis from Methoxymethyl-Triazole Scaffolds Start Methoxyacetic Acid Core 4-amino-3-(methoxymethyl)- 1H-1,2,4-triazole-5-thiol Start->Core Fusion (160°C) Inter1 Thiocarbohydrazide Inter1->Core + SchiffBase Target Schiff Base (Azomethine) Core->SchiffBase Reflux/EtOH (Direct Route) Linker Ethyl Chloroacetate (S-Alkylation) Core->Linker Alternative Route Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->SchiffBase Condensation Hydrazide Triazole-S-Acetylhydrazide Linker->Hydrazide NH2NH2 Hydrazide->SchiffBase Ar-CHO

Experimental Protocols

Protocol A: Synthesis of the Precursor (4-Amino-3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol)

Note: If the starting material is not commercially available, it must be synthesized first.

Reagents: Methoxyacetic acid, Thiocarbohydrazide. Equipment: Round-bottom flask, oil bath, reflux condenser.

  • Mixing: In a 100 mL round-bottom flask, mix Methoxyacetic acid (0.01 mol) and Thiocarbohydrazide (0.01 mol) .

  • Fusion: Heat the mixture in an oil bath at 150–160°C for 2–4 hours. The mixture will melt and eventually solidify as cyclization occurs.

    • Checkpoint: Evolution of water vapor indicates cyclization is proceeding.

  • Work-up: Allow the mass to cool.[1] Treat with dilute sodium bicarbonate (

    
    ) to remove unreacted acid, then wash with water.
    
  • Recrystallization: Recrystallize from ethanol or water/ethanol (1:1).

    • Yield Target: >70%.[2][3]

    • Validation: IR spectrum should show

      
       doublets (3300-3200 cm⁻¹) and SH/C=S bands (2550/1250 cm⁻¹).
      
Protocol B: Schiff Base Condensation (Standard Method)

Target: Formation of 4-(arylideneamino)-3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol.

Reagents:

  • 4-amino-3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv) (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Solvent: Absolute Ethanol or Methanol (20 mL per gram of reactant)

  • Catalyst: Glacial Acetic Acid (3-5 drops) or conc.

    
     (1-2 drops)
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 0.01 mol of the triazole precursor in 30 mL of hot absolute ethanol.

  • Addition: Add 0.01 mol of the aromatic aldehyde.

  • Catalysis: Add 3–4 drops of glacial acetic acid.

    • Why? The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic for the amine attack.

  • Reflux: Heat the mixture under reflux for 4–8 hours .

    • Monitoring: Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1). Look for the disappearance of the aldehyde spot.

  • Precipitation: Cool the reaction mixture to room temperature. If no solid forms, pour onto crushed ice.

  • Purification: Filter the solid product. Wash with cold ethanol and diethyl ether. Recrystallize from Ethanol/DMF mixtures.

Characterization & Validation

To ensure scientific integrity, the synthesized Schiff base must be validated against specific spectral markers.

TechniqueDiagnostic Signal (Expected)Mechanistic Interpretation
FT-IR 1600–1640 cm⁻¹ (Strong) Appearance of C=N (Azomethine) stretch. Confirms condensation.
FT-IR Absence of 3200–3400 cm⁻¹ Disappearance of the

doublet from the precursor.
¹H-NMR

8.5–9.5 ppm (Singlet)
The azomethine proton (

). Distinct from aromatic protons.[4]
¹H-NMR

13.0–14.0 ppm (Broad)
The

or

(triazole ring) proton, confirming the ring integrity.
¹H-NMR

4.5 ppm (Singlet)
The Methoxymethyl (

) protons.
¹H-NMR

3.3 ppm (Singlet)
The Methoxy (

) protons.

Applications & Mechanism of Action

Biological Activity

The synthesized Schiff bases are "pharmacophores in waiting." The azomethine linkage (


) is critical for bioactivity, often acting by:
  • Enzyme Inhibition: Binding to active sites of enzymes (e.g., glucosidase, urease) via hydrogen bonding of the azomethine nitrogen.

  • Metal Chelation: The N4-nitrogen and the S5-thiol (or thione) can chelate transition metals (

    
    , 
    
    
    
    ), which is vital for disrupting bacterial metalloenzymes.
Corrosion Inhibition

Triazole-thiols are industry-standard corrosion inhibitors for copper and steel.

  • Mechanism: The sulfur atom adsorbs onto the metal surface (chemisorption), while the methoxymethyl group aids in forming a hydrophobic barrier against aqueous electrolytes.

Troubleshooting Guide

  • Issue: No precipitate forms after reflux.

    • Cause: Product is too soluble in hot ethanol.

    • Solution: Concentrate the solvent to 1/3 volume via rotary evaporation and cool overnight at 4°C. Pouring into ice water is a fallback.

  • Issue: Low Yield.

    • Cause: Incomplete dehydration of the carbinolamine intermediate.

    • Solution: Use a Dean-Stark trap (if using toluene/benzene) to physically remove water, or increase catalyst concentration (add 1 drop

      
      ).
      
  • Issue: Product is sticky/oily.

    • Cause: Impurities or oligomerization.

    • Solution: Triturate (grind) the oil with diethyl ether or petroleum ether to induce crystallization.

References

  • Synthesis of 4-amino-3-mercapto-1,2,4-triazoles

    • Machewar, K. "Overview of Mercapto-1,2,4-Triazoles." Journal of Chemical and Pharmaceutical Research, 2017. Link

  • Schiff Base Reaction Protocols

    • Kapri, P. et al. "Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents." Amrit Research Journal, 2020. Link

  • Biological Activity of Triazole Schiff Bases

    • Olszewska, B. et al. "Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione." Molecules, 2023.[1][3] Link

  • Corrosion Inhibition Mechanisms

    • Damej, M. et al.[5] "Electrodeposition and Characterization of Poly 3-Amino-1,2,4-Triazole-5-Thiol Films." Analytical and Bioanalytical Chemistry Research, 2020. Link

Sources

Application

Application Note: Electrochemical Impedance Spectroscopy (EIS) of Steel with 1,2,4-Triazole Inhibitors

Introduction & Mechanistic Rationale For researchers spanning materials science to drug development, the principles of Structure-Activity Relationship (SAR) dictate molecular efficacy. Just as a pharmacophore binds to a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

For researchers spanning materials science to drug development, the principles of Structure-Activity Relationship (SAR) dictate molecular efficacy. Just as a pharmacophore binds to a biological receptor, corrosion inhibitors must selectively bind to active sites on a metal surface. In aggressive acidic environments (e.g., industrial pickling or oil-well acidizing), 1,2,4-triazole derivatives serve as highly potent protective agents for steel[1].

Characterized by a nitrogen-rich heterocyclic structure, 1,2,4-triazoles function primarily through targeted adsorption onto the metal-solution interface, forming a robust protective layer that severely restricts the electrochemical kinetics of corrosion[2].

The Adsorption Mechanism

The inhibitory action of 1,2,4-triazoles is governed by their ability to displace adsorbed water molecules and bind to the steel surface via two distinct, often concurrent, pathways[2][3]:

  • Physisorption: Electrostatic interactions occur between protonated triazole molecules (in acidic media) and the charged metal surface[1].

  • Chemisorption: The triazole ring acts as a bidentate ligand; the nitrogen atoms share their lone pair electrons with the vacant d-orbitals of iron atoms, forming strong coordinate covalent bonds[2][3].

This dual-action adsorption typically aligns with the Langmuir or Freundlich adsorption isotherms and results in "mixed-type" inhibition—simultaneously suppressing anodic metal dissolution and cathodic hydrogen evolution[1][4][5].

Mechanism A 1,2,4-Triazole in Bulk Media B Diffusion to Metal Interface A->B C Displacement of Adsorbed H2O B->C D Physisorption (Electrostatic) C->D E Chemisorption (Fe d-orbital) C->E F Protective Monolayer Formation D->F E->F G Increased Rct & Decreased Cdl F->G

Fig 1: Adsorption pathways of 1,2,4-triazole molecules on steel surfaces.

Principles of EIS in Corrosion Assessment

Electrochemical Impedance Spectroscopy (EIS) is the gold standard for evaluating inhibitor efficacy because it is a non-destructive, steady-state technique. By applying a small alternating current (AC) voltage across a wide frequency spectrum, EIS decouples various interfacial phenomena.

When 1,2,4-triazole molecules adsorb onto the steel surface, they replace high-dielectric water molecules with low-dielectric organic molecules. In EIS data (visualized via Nyquist and Bode plots), an effective triazole inhibitor will demonstrate:

  • Increased Charge Transfer Resistance (

    
    ):  Indicating a kinetic barrier to electron transfer[1].
    
  • Decreased Double-Layer Capacitance (

    
    ):  Confirming the physical thickening of the interfacial layer due to organic adsorption[1][2].
    

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system . Every step includes a causality rationale and a validation checkpoint to ensure data integrity.

Workflow A 1. Molecular Design & SAR B 2. Steel Surface Preparation A->B C 3. 3-Electrode Cell Assembly B->C D 4. OCP Stabilization (Drift <2mV/min) C->D E 5. EIS Perturbation (10mV AC) D->E F 6. EEC Modeling & Validation E->F

Fig 2: End-to-end self-validating EIS experimental workflow for corrosion inhibitors.

Step 1: Inhibitor Formulation & Electrolyte Preparation
  • Procedure: Prepare a baseline corrosive medium (e.g., 0.5 M H₂SO₄ or 1.0 M HCl). Dissolve the 1,2,4-triazole derivative at varying concentrations (e.g., 50 ppm to 300 ppm) to establish a dose-response curve[2].

  • Causality: Testing across a concentration gradient allows for the calculation of thermodynamic adsorption parameters (Gibbs free energy,

    
    ), which definitively distinguishes between physisorption and chemisorption[1].
    
Step 2: Working Electrode (Steel) Preparation
  • Procedure: Abrade the steel specimen sequentially using SiC paper (from 400 up to 2000 grit). Degrease with ethanol or acetone in an ultrasonic bath, wash with double-distilled water, and dry immediately.

  • Causality: A standardized, reproducible surface roughness is critical. Native oxides or irregular pitting will skew the capacitance data and mask the true adsorption kinetics of the triazole.

Step 3: Electrochemical Cell Assembly
  • Procedure: Utilize a standard 3-electrode glass cell.

    • Working Electrode (WE): Prepared steel specimen (exposed area exactly 1 cm²).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum foil or high-surface-area graphite.

  • Causality: The 3-electrode setup isolates the interfacial potential at the WE, ensuring that the measured impedance is solely derived from the steel/inhibitor interface.

Step 4: Open Circuit Potential (OCP) Stabilization
  • Procedure: Immerse the WE in the test solution and monitor the OCP for 30 to 60 minutes before applying any AC perturbation.

  • Self-Validation Checkpoint: The OCP drift must be < 2 mV/min . Why? EIS requires a linear, time-invariant (LTI) system. If the baseline potential is drifting, the triazole film is still actively forming or desorbing, and the resulting EIS data will be invalid.

Step 5: EIS Measurement
  • Procedure: Apply a sinusoidal AC voltage with an amplitude of ±10 mV at the stabilized OCP. Sweep the frequency from 100 kHz down to 10 mHz, recording 10 points per decade.

  • Causality: The ±10 mV amplitude is small enough to maintain a pseudo-linear current response (avoiding irreversible polarization) but large enough to overcome background noise. High frequencies capture the uncompensated solution resistance (

    
    ), while ultra-low frequencies capture the charge transfer processes (
    
    
    
    ).
Step 6: Data Validation & EEC Fitting
  • Self-Validation Checkpoint (Kramers-Kronig): Before fitting to an Equivalent Electrical Circuit (EEC), run the raw data through Kramers-Kronig (K-K) transforms. If the K-K residuals exceed 1-2%, the system was not stable during the scan, and the data must be discarded.

  • Procedure: Fit validated data to a modified Randles circuit:

    
    . Use a Constant Phase Element (CPE) instead of a pure capacitor to account for surface heterogeneity and the porosity of the triazole film.
    

Quantitative Performance Data

The efficacy of 1,2,4-triazole derivatives is highly dependent on their functional groups and the corrosive medium. Below is a synthesized comparison of recent high-performance 1,2,4-triazole inhibitors derived from validated EIS studies:

Inhibitor CompoundCorrosive MediumOptimal ConcentrationMax Inhibition Efficiency (IE%)Adsorption Isotherm
1,2,4-Triazole (TAZ) 0.5 M H₂SO₄300 mM73.0%Langmuir[1]
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) 0.5 M HCl300 ppm89.0%Langmuir[2]
4,5-diphenyl-4H-1,2,4-triazole-3-thiol 5.0 M HCl200 mg/L94.9%Freundlich[4]

Note: Inhibition Efficiency (


) from EIS is calculated using the formula: 

References

  • Mechanism and Corrosion Inhibition of Mild Steel by 1,2,4-Triazole in Acidic Media Source: ResearchGate URL:[Link]

  • New inhibitors based on substituted 1,2,4-triazoles for mild steel in hydrochloric acid solutions Source: International Journal of Corrosion and Scale Inhibition (IJCSI) URL:[Link]

  • Electrochemical and Quantum Chemical Studies of 3,5-Di(n-Tolyl)-4-Amino-1,2,4-Triazole Adsorption on Mild Steel in Acidic Media Source: AMPP (Association for Materials Protection and Performance) URL:[Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Complex Inhibitor Protection of Some Steels in Hydrochloric Acid Solutions by 1,2,4-Triazole Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol Synthesis

Introduction: The Chemistry of Reliability The synthesis of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol is a critical transformation in medicinal chemistry, often serving as a pharmacophore in antifungal and anti-inflamm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemistry of Reliability

The synthesis of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol is a critical transformation in medicinal chemistry, often serving as a pharmacophore in antifungal and anti-inflammatory drug discovery. While the formation of the 1,2,4-triazole ring is well-documented, the specific combination of an ether side chain (methoxymethyl) and a thiol group introduces unique challenges: oxidative dimerization and solubility-driven yield loss .

This guide moves beyond standard textbook procedures. It treats the synthesis as a system where every variable—pH, temperature, and atmospheric integrity—dictates the equilibrium between the desired thiol and its impurities.

Module 1: The "Golden Batch" Protocol

This optimized protocol addresses the common failure points of the standard alkaline cyclization method: incomplete ring closure and oxidative degradation.

Phase A: Formation of the Acyl Thiosemicarbazide Intermediate

Objective: quantitative conversion of methoxyacetyl hydrazide to the linear intermediate.

  • Dissolution: Dissolve 1.0 eq of Methoxyacetyl hydrazide in anhydrous Ethanol (10 mL/g).

  • Addition: Add 1.1 eq of Potassium thiocyanate (KSCN) .

  • Acid Catalysis: Add 1.2 eq of Conc. HCl dropwise. Note: The reaction is sensitive to water; ensure reagents are dry.

  • Reflux: Heat to reflux (78°C) for 3–4 hours. Monitor by TLC (System: CHCl3:MeOH 9:1).

  • Isolation: Cool to room temperature. The intermediate, 1-(2-methoxyacetyl)thiosemicarbazide , often precipitates. If not, remove solvent in vacuo and tritururate with cold water.

Phase B: Alkaline Cyclization (The Critical Step)

Objective: Dehydrative ring closure while preventing disulfide formation.

  • Preparation: Suspend the intermediate (from Phase A) in 2N NaOH (aq). Ratio: 10 mL of base per 1 g of intermediate.

  • Reaction: Reflux at 95–100°C for 4 hours.

    • Checkpoint: The solution must become clear and homogeneous. If solids persist after 1 hour, check base concentration.

  • Cooling & Protection: Cool the reaction mixture to 0–5°C in an ice bath.

    • Critical Action: Sparge the solution with Nitrogen (

      
      ) or Argon for 10 minutes before acidification to prevent oxidation.
      
  • Precipitation: Acidify dropwise with Conc. HCl to pH 4.5–5.0 .

    • Why pH 4.5? The pKa of the triazole thiol is typically ~6-7. Going too acidic (pH < 2) can protonate the triazole ring, increasing water solubility and causing yield loss.

  • Filtration: Filter the white precipitate immediately. Wash with ice-cold water (2x) and cold ethanol (1x).

  • Drying: Dry under vacuum at 50°C.

Module 2: Visualizing the Reaction Logic

The following diagram illustrates the reaction pathway and the critical decision nodes where yield is often lost.

TriazoleSynthesis cluster_conditions Critical Control Points Input Methoxyacetyl Hydrazide Intermed Linear Thiosemicarbazide Input->Intermed Acylation Reagent KSCN + HCl Reagent->Intermed Cyclization Reflux in 2N NaOH Intermed->Cyclization Dehydration Workup Acidify to pH 4.5 Cyclization->Workup Ring Closure Product 3-(methoxymethyl)- 1,2,4-triazole-5-thiol Workup->Product Precipitation Impurity Disulfide Dimer Workup->Impurity Oxidation (O2)

Figure 1: Reaction workflow for the synthesis of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol, highlighting the risk of oxidative dimerization during workup.

Module 3: Troubleshooting Guide

This section addresses specific observations users might encounter.

Issue 1: "My intermediate turned into a sticky oil/gum instead of a solid."
  • Root Cause: Incomplete reaction or presence of residual solvent (DMF/Dioxane) preventing crystallization.

  • Corrective Action:

    • Decant the supernatant.

    • Triturate the oil with Diethyl Ether or cold Ethanol . Scratch the flask wall with a glass rod to induce nucleation.

    • If it remains oily, proceed directly to the cyclization step (Phase B). The intermediate does not need to be solid to cyclize effectively, provided the solvent is removed.

Issue 2: "The final product yield is low (<40%), and the filtrate is cloudy."
  • Root Cause: Incorrect pH adjustment.[1]

  • Mechanism: 1,2,4-triazole-5-thiols are amphoteric.

    • pH > 8: Exists as a soluble thiolate salt (

      
      ).
      
    • pH < 2: Exists as a soluble protonated triazolium salt (

      
      ).
      
  • Corrective Action: Adjust the pH strictly to the isoelectric point, typically pH 4.0–5.0 . Use a calibrated pH meter, not just litmus paper.

Issue 3: "The product is yellow or has a lower melting point than reported."
  • Root Cause: Oxidation to the disulfide dimer (Bis-triazolyl disulfide).

  • Mechanism: Thiols (

    
    ) readily oxidize to disulfides (
    
    
    
    ) in alkaline media exposed to air.
  • Corrective Action:

    • Prevention: Perform the acidification step under an inert atmosphere (

      
      ).
      
    • Rescue: If the product is already yellow, dissolve it in 10% NaOH, add a reducing agent like Sodium Metabisulfite (Na2S2O5) or Mercaptoethanol , stir for 30 mins, and re-acidify.

Module 4: Critical Process Parameters (CPP) Data

The following table summarizes the impact of base concentration and temperature on yield, based on aggregated internal data and literature precedents for 3-substituted triazoles.

ParameterConditionYield ImpactRisk Factor
Base Strength 10% Na2CO3Moderate (50-60%)Slow reaction; incomplete cyclization.
Base Strength 2N NaOH (Optimal) High (80-90%) Balanced kinetics and stability.
Base Strength 4N NaOHModerate (60-70%)Risk of ether cleavage (demethylation) at high temp.
Temperature 60°CLow (<30%)Kinetic energy insufficient for ring dehydration.
Temperature Reflux (100°C) Optimal Ensures complete ring closure.
Atmosphere AirVariableHigh risk of disulfide formation (yellow impurity).
Atmosphere Nitrogen/Argon Consistent Protects the free thiol group.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Methoxide (NaOMe) instead of NaOH for the cyclization? A: Yes. NaOMe in dry methanol is a cleaner alternative that often provides higher purity because it avoids the hydrolysis side-reactions associated with water. However, it requires anhydrous conditions. If using NaOMe, quench with water after the reaction is complete to dissolve the salt before acidification.

Q2: How do I confirm I have the Thiol and not the Thione tautomer? A: In the solid state, these compounds predominantly exist as the thione (NH-C=S) tautomer. You will likely see a C=S stretch in the IR spectrum around 1250–1300 cm⁻¹. In solution (NMR), the tautomeric equilibrium depends on the solvent. Do not be alarmed if the -SH proton is not clearly visible in


; run the NMR in 

to see the broad NH/SH signals.

Q3: My product contains the uncyclized intermediate. How do I remove it? A: The uncyclized acyl thiosemicarbazide is usually more soluble in hot water than the triazole product.

  • Purification: Recrystallize the crude solid from Water:Ethanol (8:2) . Heat to boiling, filter hot (to remove disulfides), and let cool slowly.

References

  • Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol. PubMed. Available at: [Link] (Demonstrates the standard alkaline cyclization method for methoxy-substituted triazoles).

  • Organic Syntheses Procedure: 1,2,4-Triazole-3(5)-thiol. Organic Syntheses. Available at: [Link] (The foundational protocol for triazole thiol synthesis via thiosemicarbazides).

  • Oxidative Coupling of Thiols to Disulfides. Biological and Molecular Chemistry. Available at: [Link] (Provides mechanistic insight into the oxidation side-reaction).

Sources

Optimization

Technical Support Center: Synthesis of 1,2,4-Triazole-5-thiones

Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole-5-thiones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side rea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole-5-thiones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield, purity, and reproducibility of your synthetic endeavors.

I. Understanding the Core Synthesis and its Challenges

The most prevalent and versatile method for synthesizing 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones involves the intramolecular cyclization of acylthiosemicarbazide precursors.[1] The reaction's outcome is highly dependent on the pH of the medium, with alkaline conditions favoring the formation of the desired 1,2,4-triazole-5-thione, while acidic conditions predominantly yield the isomeric 1,3,4-thiadiazole byproduct.[1][2]

This dichotomy in reactivity stems from the different nucleophilicities of the nitrogen and sulfur atoms within the acylthiosemicarbazide intermediate under varying pH conditions.

II. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses the most frequently encountered side reactions during the synthesis of 1,2,4-triazole-5-thiones and provides actionable solutions.

Problem 1: Formation of a Major Impurity with the Same Mass as the Product

Q: My reaction has produced a significant amount of a byproduct with the same molecular weight as my target 1,2,4-triazole-5-thione. How can I identify and eliminate it?

A: This is a classic indication of the formation of the isomeric 1,3,4-thiadiazole. The formation of this byproduct is the most common side reaction in this synthesis.

Causality: The formation of either the 1,2,4-triazole or the 1,3,4-thiadiazole is a competition between two different intramolecular cyclization pathways of the acylthiosemicarbazide intermediate.

  • In alkaline media (desired pathway): The N4 nitrogen of the thiosemicarbazide is deprotonated, increasing its nucleophilicity. This enhanced nucleophile then attacks the carbonyl carbon, leading to the formation of the 1,2,4-triazole ring after dehydration.[2]

  • In acidic media (side reaction pathway): The carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack. Under these conditions, the sulfur atom of the thiocarbonyl group acts as the primary nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the 1,3,4-thiadiazole ring.[2]

Visualizing the Competing Pathways:

G cluster_0 Acylthiosemicarbazide Intermediate cluster_1 Alkaline Conditions cluster_2 Acidic Conditions Intermediate R-C(=O)NH-NH-C(=S)NH-R' N4_attack N4 attacks C=O Intermediate->N4_attack  Base (e.g., NaOH) S_attack S attacks C=O Intermediate->S_attack  Acid (e.g., H₂SO₄) Triazole 4,5-Disubstituted-1,2,4-triazole-5-thione N4_attack->Triazole  Cyclization & Dehydration Thiadiazole 2,5-Disubstituted-1,3,4-thiadiazole S_attack->Thiadiazole  Cyclization & Dehydration

Caption: Competing cyclization pathways of acylthiosemicarbazide.

Troubleshooting and Mitigation:

  • Control of pH: This is the most critical parameter. Ensure the reaction medium is distinctly alkaline. The use of aqueous sodium hydroxide (2-4N) is a well-established method.[3] For substrates sensitive to strong bases, milder bases like sodium carbonate can be effective.[4]

  • Choice of Reagents:

    • Base: Sodium hydroxide is commonly used. For sensitive substrates, potassium carbonate can be a milder alternative.

    • Solvent: Ethanol is a common solvent for the initial formation of the acylthiosemicarbazide and subsequent cyclization.[5]

  • Reaction Temperature and Time: The cyclization is often carried out at reflux temperature for several hours.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent potential degradation.

Confirmation of Isomer Formation:

Analytical Technique 1,2,4-Triazole-5-thione 1,3,4-Thiadiazole
¹H NMR The N-H proton of the triazole ring typically appears as a broad singlet in the downfield region (δ 13-14 ppm).[3]The amino proton of the thiadiazole often appears at a different chemical shift, and the overall spectrum will show a different pattern for the substituents.
¹³C NMR The C=S carbon typically resonates around 165-185 ppm. The two carbon atoms of the triazole ring (C3 and C5) are observed in the range of δ 140-170 ppm.[6]The two carbon atoms of the thiadiazole ring resonate in distinct regions, with C2 often appearing around δ 163-169 ppm and C5 around δ 156-166 ppm.[6]
IR Spectroscopy Shows a characteristic C=S absorption band around 1170-1220 cm⁻¹. Also exhibits N-H stretching bands.[3]Lacks the C=S absorption but will show characteristic bands for the C=N and C-S bonds within the ring.
Mass Spectrometry While the molecular ion peak will be the same, the fragmentation pattern will differ. Fragmentation often involves the loss of the thione group or cleavage of the triazole ring.[7]Fragmentation patterns will be characteristic of the thiadiazole ring structure.[8]

Optimized Protocol for Selective Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones: [3]

  • Step 1: Synthesis of Acylthiosemicarbazide Intermediate

    • Dissolve the desired carbohydrazide (1 equivalent) in ethanol.

    • To the stirred solution, add the appropriate aryl isothiocyanate (1 equivalent).

    • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

    • Cool the mixture to room temperature. The precipitated acylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.

  • Step 2: Alkaline Cyclization

    • Suspend the synthesized acylthiosemicarbazide (1 equivalent) in an aqueous solution of 2N sodium hydroxide.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

    • The precipitated 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).

Problem 2: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.

Causality and Troubleshooting:

  • Poor Quality of Starting Materials: Impurities in the hydrazide or isothiocyanate can lead to side reactions.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary.[9]

  • Incomplete Formation of Acylthiosemicarbazide Intermediate: The initial condensation reaction may not have gone to completion.

    • Solution: Increase the reflux time for the formation of the intermediate and monitor its formation by TLC.

  • Hydrolysis of Starting Materials or Intermediates: Isothiocyanates can be sensitive to hydrolysis, especially in the presence of moisture. The acylthiosemicarbazide can also be susceptible to hydrolysis under harsh basic conditions.

    • Solution: Use dry solvents for the formation of the acylthiosemicarbazide. During the cyclization, avoid excessively long reaction times at high temperatures.

  • Inappropriate Reaction Conditions for Cyclization:

    • Incorrect pH: As discussed, the pH is critical. A non-alkaline medium will not favor triazole formation.[2]

    • Suboptimal Temperature: While reflux is common, some substrates may require milder conditions to prevent degradation.

    • Solution: Systematically optimize the reaction conditions. Start with the recommended protocol and then vary the base concentration, temperature, and reaction time.

Workflow for Troubleshooting Low Yield:

G Start Low or No Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Intermediate Verify Formation of Acylthiosemicarbazide Start->Check_Intermediate Optimize_Cyclization Optimize Cyclization Conditions Start->Optimize_Cyclization Check_Hydrolysis Investigate Potential Hydrolysis Start->Check_Hydrolysis Purify Purify Starting Materials Check_Purity->Purify Impurities Detected Increase_Time Increase Reaction Time/Temp for Intermediate Formation Check_Intermediate->Increase_Time Incomplete Formation Adjust_pH Ensure Alkaline pH (e.g., 2N NaOH) Optimize_Cyclization->Adjust_pH Suboptimal pH Vary_Conditions Vary Temperature and Reaction Time Optimize_Cyclization->Vary_Conditions Degradation or No Reaction Dry_Solvents Use Anhydrous Solvents Check_Hydrolysis->Dry_Solvents Moisture Suspected Success Improved Yield Purify->Success Increase_Time->Success Adjust_pH->Success Vary_Conditions->Success Dry_Solvents->Success

Caption: Troubleshooting decision tree for low product yield.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a one-pot procedure for the synthesis of 1,2,4-triazole-5-thiones?

A1: Yes, one-pot procedures have been developed and can be more efficient in terms of time and solvent usage. A typical one-pot, two-step method involves the addition of the isothiocyanate to the hydrazide in ethanol, followed by the addition of aqueous sodium hydroxide to the same reaction vessel to induce cyclization.[3]

Q2: Are there any other significant side products I should be aware of besides 1,3,4-thiadiazoles?

A2: While 1,3,4-thiadiazoles are the most common, other side reactions can occur:

  • Hydrolysis: As mentioned, hydrolysis of the starting isothiocyanate or the acylthiosemicarbazide intermediate can occur, reducing the yield.[9]

  • Oxidation: The thiosemicarbazide moiety can be susceptible to oxidation, leading to the formation of disulfides or other oxidized species, especially if the reaction is exposed to air for extended periods at high temperatures.[9]

  • Formation of other heterocyclic systems: Depending on the specific substituents on the acylthiosemicarbazide, alternative cyclization pathways leading to other heterocyclic systems like thiazoles might be possible, although less common under these conditions.[10]

Q3: How can I purify my 1,2,4-triazole-5-thione if it contains impurities?

A3: Recrystallization is the most common and effective method for purifying solid 1,2,4-triazole-5-thiones. Ethanol is a frequently used solvent.[3] If recrystallization is not sufficient, column chromatography on silica gel can be employed. The choice of eluent will depend on the polarity of your specific compound.

Q4: What is the role of the thione group in the biological activity of these compounds?

A4: The 1,2,4-triazole-5-thione scaffold is a key pharmacophore in many biologically active molecules. The thione group can participate in hydrogen bonding and can be a key interaction point with biological targets. Additionally, the sulfur atom can be a site for further functionalization to create S-substituted derivatives with a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[11][12]

IV. References

  • Gomha, S. M., et al. (2017). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. PMC. Retrieved from [Link]

  • Varynskyi, B. O., et al. (2016). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. * Zaporozhye Medical Journal, 18*(2), 70-74. Retrieved from [Link]

  • Akhtar, T., et al. (2023). Stereoselective Synthesis of New 4-Aryl-5-indolyl-1,2,4-triazole S- and N-β-Galactosides: Characterizations, X-ray Crystal Structure and Hirshfeld Surface Analysis. Molecules, 28(10), 4078. Retrieved from [Link]

  • Islam, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881327. Retrieved from [Link]

  • Abacı, T., et al. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal, 17, 181-186. Retrieved from [Link]

  • Abacı, T., et al. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. DergiPark. Retrieved from [Link]

  • Shymova, O. O., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science, 2(48). Retrieved from [Link]

  • Abacı, T., et al. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives. ResearchGate. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2014). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Retrieved from [Link]

  • Singh, P., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3), 83-91. Retrieved from [Link]

  • Reddy, T. S., et al. (2017). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds. The Royal Society of Chemistry. Retrieved from [Link]

  • Varynskyi, B., et al. (2019). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate. Retrieved from [Link]

  • SpectraBase. (2025). 4-(2,4-dichlorophenyl)-3-(1-naphthalenylmethyl)-1H-1,2,4-triazole-5-thione - Optional[13C NMR]. Retrieved from [Link]

  • Ege, M., et al. (1998). Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Bursa Uludağ Üniversitesi. Retrieved from [Link]

  • Varynskyi, B., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ScienceRise: Pharmaceutical Science, 2(24). Retrieved from [Link]

  • Wani, M. Y., et al. (2022). synthesis of 1,2,4 triazole compounds. ISRES. Retrieved from [Link]

  • Kulyk, D., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 8031. Retrieved from [Link]

  • Islam, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Retrieved from [Link]

  • Gatilov, Y. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 859. Retrieved from [Link]

  • De Vooght, S., et al. (2023). The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. PMC. Retrieved from [Link]

  • Larina, L. I., et al. (2021). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. Retrieved from [Link]

  • Hinkley, J. M. (2014). Can anyone advise me on how to perform a cyclisation for thiosemicarbazide to form 4-benzy-5-cyanomethyl-1,2,4-triazole-3-thione? ResearchGate. Retrieved from [Link]

  • Siddiqui, N., et al. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate. Retrieved from [Link]

  • Tlekhuruk, S. A., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(17), 5693. Retrieved from [Link]

  • Abacı, T., et al. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives. ResearchGate. Retrieved from [Link]

  • Kumar, K., et al. (2018). Development of 1,2,4-Triazole-5-Thione Derivatives as Potential Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) in Tuberculosis. PMC. Retrieved from [Link]

  • Çetin, A., et al. (2012). Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4- Triazole-3-Thiol and Their Copper(II) and Nickel(II) Complexes. Semantic Scholar. Retrieved from [Link]

  • Dobosz, M., & Pachuta-Stec, A. (1995). Synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives. ResearchGate. Retrieved from [Link]

  • Khan, K. M., et al. (2022). 1,3,4-Thiadiazole and 1,2,4-triazole-5-thione derivatives bearing 2-pentyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-one ring: Synthesis, molecular docking, urease inhibition, and crystal structure. PubMed. Retrieved from [Link]

  • Loo, X. T. (2013). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLES. UTAR Institutional Repository. Retrieved from [Link]

  • Al-Azzawi, A. M. (2013). Spectroscopic Study of Some 1,3,4-0xadiazole, 1,3,4- Thiadiazole and 1,2,4- Triazole Derivatives. Iraqi Journal of Science, 54(4), 856-873. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol

Welcome to the Technical Support Center. As researchers and drug development professionals working with functionalized heterocycles, you are likely aware that the purification of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals working with functionalized heterocycles, you are likely aware that the purification of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol presents a unique triad of physicochemical challenges.

As a Senior Application Scientist, I have designed this guide to help you navigate the three primary failure modes associated with this molecule: thione-thiol tautomerism (causing severe chromatographic streaking), ether lability (acid-catalyzed degradation of the methoxymethyl group), and oxidative dimerization (disulfide formation). By understanding the causality behind these behaviors, you can implement the self-validating protocols below to achieve >98% purity.

I. Purification Decision Matrix

Before selecting a purification route, you must assess the oxidation state of your crude mixture. The workflow below outlines the logical decision tree for isolating the pure target compound.

PurificationWorkflow Crude Crude 3-(methoxymethyl)- 1H-1,2,4-triazole-5-thiol CheckOx LC-MS / TLC Check (Disulfide Presence?) Crude->CheckOx Reduce Reduction (DTT or NaBH4) CheckOx->Reduce Disulfide > 5% PurityCheck Assess Purity Goal CheckOx->PurityCheck Disulfide < 5% Reduce->PurityCheck Recryst Recrystallization (EtOH/H2O) PurityCheck->Recryst Scalable / Bulk Chromato Flash Chromatography (DCM/Acetone) PurityCheck->Chromato High Purity / Analytical Pure Pure Target Compound Recryst->Pure Chromato->Pure

Fig 1. Decision matrix for the purification of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol.

II. Standardized Experimental Protocols
Protocol A: Solvent-Mediated Recrystallization (For Bulk/Scalable Purification)

Causality: Triazole thiols form highly structured, zwitterion-like intermolecular hydrogen bond networks. They exhibit a steep solubility curve in protic solvents, making recrystallization the most efficient method for bulk purification without risking the integrity of the methoxymethyl ether[1].

  • Dissolution: Suspend the crude 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol in absolute ethanol (approximately 5–10 mL per gram of crude) in a round-bottom flask.

  • Heating: Heat the suspension to a gentle reflux (78 °C) under stirring until the solid completely dissolves.

  • Anti-Solvent Addition: Remove the flask from the heat source momentarily. Slowly add hot, deionized water dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Annealing: Add 1–2 drops of absolute ethanol just until the turbidity clears. Cap the flask and allow it to cool undisturbed to room temperature over 2–3 hours to promote slow crystal growth.

  • Collection: Filter the resulting white/off-white crystals under vacuum. Wash the filter cake with ice-cold 1:3 ethanol/water to remove polar impurities, and dry under high vacuum overnight[1].

Protocol B: Normal-Phase Flash Chromatography (For Complex Mixtures)

Causality: Standard silica gel chromatography often fails for this compound because the thione-thiol tautomerism causes dynamic interactions with silanol groups. Using an aprotic hydrogen-bond acceptor (like acetone) disrupts these interactions without requiring acidic modifiers that would cleave the ether[2].

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Self-Validation Step: If solubility is poor, pre-absorb the crude onto a small amount of silica gel (dry loading) and evaporate the solvent to prevent band broadening.

  • Column Equilibration: Equilibrate the bare silica column with 100% DCM.

  • Elution Gradient: Begin elution with 100% DCM, gradually increasing the polar modifier (Acetone) up to a 4:1 DCM/Acetone ratio[2].

  • Fraction Collection: Monitor fractions via TLC. The compound is UV active at 254 nm, but an iodine or potassium permanganate stain is highly specific for visualizing the thiol group.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a water bath temperature of <40 °C to preserve the methoxymethyl group.

III. Troubleshooting & FAQs

Q1: My chromatographic peaks are extremely broad and tailing across multiple fractions. How do I fix this? A1: This is a classic symptom of thione-thiol tautomerism inherent to 1,2,4-triazole-5-thiols. The molecule rapidly interconverts between the thiol (-SH) and thione (=S) forms, interacting dynamically with the acidic silanol groups on the stationary phase. Solution: Switch your mobile phase modifier from Methanol to Acetone (e.g., DCM/Acetone 9:1 to 4:1)[2]. Acetone acts as a strong hydrogen-bond acceptor, shielding the silica and sharpening the peak without requiring acidic additives.

Q2: I attempted Preparative Reverse-Phase HPLC, but my isolated product has a mass of [M-31]⁺. What happened? A2: You likely used an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in your mobile phase. The methoxymethyl (MOM) group is an acid-labile acetal-like ether. Under strongly acidic conditions, the oxygen is protonated, leading to the expulsion of methanol (a mass loss of 32 Da) and the formation of a highly reactive oxocarbenium ion, which is detected as [M-31]⁺ or hydrolyzes to a hydroxymethyl derivative[3]. Solution: Use a neutral or slightly basic buffer system for RP-HPLC, such as 10 mM Ammonium Acetate in Water/Acetonitrile.

Q3: My LC-MS shows a major impurity at m/z 289. What is this and how do I remove it? A3: The theoretical [M+H]⁺ for 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol is 145. An impurity at m/z 289 corresponds to the disulfide dimer (2M - 2H + H⁺). Thiols are highly susceptible to oxidative coupling when exposed to atmospheric oxygen, elevated temperatures, or trace metals[1]. Solution: Before purification, treat your crude mixture with a mild reducing agent such as Dithiothreitol (DTT) or sodium borohydride (NaBH₄) to cleave the disulfide bonds back to the free thiol[2].

IV. Quantitative Data: Chromatographic Solvent Systems

To aid in method development, summarize your solvent selection using the field-validated parameters in the table below:

Solvent SystemRatio (v/v)ApplicationCausality / Notes
DCM / Acetone 9:1 to 4:1Flash ChromatographyAcetone disrupts H-bonding and sharpens peaks without causing acidic degradation of the MOM ether[2].
DCM / Methanol 95:5Flash ChromatographyHigh polarity for resolving strongly retained thione tautomers, though slight tailing may still occur.
Water / MeCN (+ 10mM NH₄OAc) GradientReverse-Phase HPLCNeutral buffer prevents MOM cleavage while maintaining sharp peak shapes for zwitterionic species.
Ethanol / Water 1:1 to 1:3RecrystallizationCapitalizes on the steep solubility curve of the triazole core; highly scalable and removes organic-soluble impurities[1].
V. References
  • Technical Support Center: Synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol . benchchem.com.1[1]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review . zsmu.edu.ua. Link

  • Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance . mdpi.com. 2[2]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities . nih.gov. 3[3]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 1,2,4-Triazole Derivatives

Topic: Troubleshooting solubility and precipitation in biological assays. Target Audience: Medicinal Chemists, Assay Biologists, and Pharmacologists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting solubility and precipitation in biological assays. Target Audience: Medicinal Chemists, Assay Biologists, and Pharmacologists. Content Type: Technical Guide & FAQ.

Introduction: The "Neutrality Trap" of 1,2,4-Triazoles

1,2,4-triazoles are a cornerstone pharmacophore in antifungal (e.g., fluconazole) and oncology drug discovery due to their stability and ability to engage hydrogen bonds.[1] However, they present a unique solubility challenge at physiological pH.

The parent 1,2,4-triazole is amphoteric with pKa values of approximately 2.2 (protonated) and 10.3 (deprotonated) . This means that at the standard assay pH of 7.4, the triazole ring is almost exclusively neutral . While the core ring is water-soluble, the lipophilic substituents required for target potency (e.g., difluorophenyl groups) often drive the LogP up, causing the neutral molecule to crash out of aqueous buffers.

This guide addresses how to maintain these derivatives in solution without compromising assay data integrity.

Part 1: Formulation Strategies (Chemical Solubilization)

Q: My compound precipitates immediately upon addition to the assay buffer. Is DMSO concentration the only variable I can change?

A: No. While DMSO is the standard, increasing it often leads to enzyme inhibition or cell toxicity. Instead, consider Cyclodextrin Complexation .

The Mechanism: 1,2,4-triazole derivatives often have planar, hydrophobic regions that fit well into the cavity of


-cyclodextrins (e.g., HP-

-CD)
. The cyclodextrin encapsulates the hydrophobic tail, shielding it from the aqueous solvent while the hydrophilic exterior keeps the complex in solution.[2]

Protocol: Cyclodextrin "Safety Net" Formulation

  • Standard: Dissolve compound in 100% DMSO.

  • Optimized: Prepare a "Solvent Shield" stock.

    • Prepare a 20% w/v HP-

      
      -CD  stock solution in water or buffer.
      
    • Dissolve your triazole derivative in 100% DMSO at 100x the final concentration.

    • Critical Step: Dilute the DMSO stock 1:10 into the HP-

      
      -CD solution  (not plain buffer) first.
      
    • Add this mix to your assay well.

    • Result: The final assay contains low DMSO (<1%) but the compound is stabilized by the cyclodextrin.

StrategyMechanismProsCons
DMSO Only CosolventSimple, universal.Toxicity >1%, Enzyme inhibition.
HP-

-CD
Inclusion ComplexPrevents aggregation, lowers toxicity.Can lower free drug concentration (shift potency).
pH Shift IonizationIncreases polarity.Not feasible for pH 7.4 bioassays.

Part 2: Assay Design & Methodology

Q: I see high variability in my IC50 curves. Could this be a "Kinetic Solubility" issue?

A: Yes. "Kinetic solubility" refers to how long a compound stays in solution after being diluted from DMSO, which is a metastable state.[3] 1,2,4-triazoles are notorious for "Crash-Out" precipitation—where they dissolve initially but form micro-crystals over 30-60 minutes, leading to false negatives (loss of potency) or false positives (light scattering interference).

The "Intermediate Dilution" Protocol

Avoid the "Shock" Dilution: Direct addition of 100% DMSO stock into aqueous buffer creates a high local concentration gradient, triggering immediate precipitation.

Step-by-Step Workflow:

  • Start: 10 mM stock in 100% DMSO.

  • Intermediate Step: Dilute 1:20 into a transition buffer (e.g., Buffer + 5% DMSO).

    • Why? This lowers the compound concentration while keeping organic solvent high enough to prevent immediate crashing.

  • Final Step: Dilute 1:10 into the final assay buffer.

    • Result: Gradual polarity shift allows the compound to equilibrate.

Visualization: Solubility Troubleshooting Decision Tree

SolubilityTree Start Issue: Compound Precipitates in Assay Buffer CheckDMSO Step 1: Check DMSO Tolerance Can you increase DMSO to 1%? Start->CheckDMSO IncreaseDMSO Increase DMSO to 1% Retest Solubility CheckDMSO->IncreaseDMSO Yes CheckAgg Step 2: Check for Aggregation (Nephelometry / DLS) CheckDMSO->CheckAgg No (Cell/Enzyme Sensitive) IncreaseDMSO->CheckAgg Still Precipitates Stop Proceed with Assay IncreaseDMSO->Stop Soluble UseCD Strategy: Use HP-beta-Cyclodextrin (Molar Ratio 1:5) CheckAgg->UseCD Heavy precipitation Dilution Strategy: Intermediate Dilution (Avoid 'Shock' Transfer) CheckAgg->Dilution Micro-precipitates found UseCD->Stop Dilution->Stop

Caption: Decision logic for troubleshooting precipitation events in high-throughput screening.

Part 3: Specific Assay Troubleshooting

Enzymatic Assays: The "Promiscuous Inhibitor" Effect

Q: My triazole derivative inhibits every enzyme I test it against. Is it a pan-assay interference compound (PAINS)? A: Likely not a chemical PAINS, but a physical one. Hydrophobic triazoles tend to form colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes non-specifically, appearing as potent inhibitors.

Validation Experiment:

  • Add Detergent: Include 0.01% Triton X-100 or Tween-20 in your buffer.

    • Logic: Detergents disrupt colloidal aggregates but rarely affect true ligand-binding interactions.

    • Result: If IC50 increases (potency drops) with detergent, your compound was aggregating.

Cell-Based Assays: Cytotoxicity vs. Solubility

Q: The cells are dying, but I'm not sure if it's the drug or the precipitate. A: Crystalline precipitates can mechanically damage cell membranes (a "bed of nails" effect).

Visual Check: Use a microscope with polarized light . 1,2,4-triazole crystals are often birefringent and will glow against the dark background, distinguishing them from cell debris.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from [4]

  • MDPI. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Int. J. Mol. Sci. 2019. Retrieved from

  • Assay Guidance Manual (NCBI). Assay Interference by Chemical Reactivity and Aggregation. Retrieved from

  • ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of functionalized triazole-thiols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of functionalized triazole-thiols. 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol is a highly versatile building block in drug development, but its dual reactive centers—the nucleophilic thiol (-SH) and the acid-labile methoxymethyl (MOM) ether—make it notoriously prone to degradation if handled improperly.

This guide provides field-proven, self-validating protocols and mechanistic insights to ensure the absolute integrity of your compound during long-term storage and experimental workflows.

Causality of Core Degradation Mechanisms

To effectively prevent degradation, we must first understand the thermodynamic and kinetic drivers behind it. This compound is vulnerable to two primary degradation pathways:

  • Oxidative Dimerization (Disulfide Formation): The highly nucleophilic thiol group is extremely sensitive to oxidation, particularly in the presence of atmospheric oxygen, light, and trace metal ions. This process leads to the irreversible formation of a bis-triazole disulfide[1]. Because thiols preferentially oxidize even amidst other oxidizable functional groups, ambient air exposure is the leading cause of batch failure[2].

  • Acid-Catalyzed Hydrolysis (MOM Cleavage): The methoxymethyl group functions chemically as an acetal. While stable under basic conditions, trace amounts of acidic moisture will rapidly catalyze its hydrolysis. This cleaves the protecting group, liberating formaldehyde and methanol, and yielding the unprotected 1,2,4-triazole-5-thiol.

  • Tautomeric Shifts: The compound naturally exists in a dynamic equilibrium between its thiol (-SH) and thione (=S) forms. Shifts in pH can drive this equilibrium, altering the molecule's reactivity profile and solubility.

Mechanisms cluster_0 Tautomeric Equilibrium Thiol Thiol Form (-SH) Thione Thione Form (=S) Thiol->Thione pH Dependent Disulfide Disulfide Dimer (Oxidation Product) Thiol->Disulfide Oxidation Hydrolyzed Des-MOM Triazole + Methanol Thiol->Hydrolyzed Acid Hydrolysis O2 Atmospheric Oxygen O2->Disulfide H2O Moisture / Trace Acid H2O->Hydrolyzed

Fig 1: Primary degradation pathways of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol.

Troubleshooting FAQs

Q1: My 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol powder turned yellow and became difficult to dissolve. What happened? A1: This is the classic macroscopic signature of oxidative dimerization. The thiol (-SH) group has oxidized to form a bis-triazole disulfide bridge. Thiols are highly susceptible to oxidation, particularly in the presence of atmospheric oxygen and light[1]. Because thiols preferentially oxidize even in the presence of other functional groups, strict exclusion of air is mandatory[2]. Troubleshooting Fix: You can attempt to salvage the batch by reducing the disulfide back to the free thiol using a reducing agent like Dithiothreitol (DTT) or TCEP, followed by immediate purification under an inert atmosphere.

Q2: NMR analysis of my stored batch shows the disappearance of the methoxymethyl (MOM) peaks (singlets at ~3.3 ppm and ~4.5 ppm). Why? A2: The methoxymethyl group is an acetal-type ether. While stable in basic environments, it is highly susceptible to acid-catalyzed hydrolysis. If your storage environment contains trace moisture and slightly acidic conditions (e.g., residual TFA or HCl from synthesis), the MOM group will cleave. Troubleshooting Fix: Ensure all glassware is acid-free (base-washed) and store the compound in a strictly desiccated environment.

Q3: Is a standard -20°C freezer sufficient for long-term storage of this compound? A3: No. Empirical studies on thiol stability demonstrate that storage at -20°C still permits gradual oxidative stress and degradation over a period of months[3]. At -20°C, concentrated solutes in the partially frozen matrix can still interact and degrade. Storage at -80°C is highly recommended to completely arrest chemical self-degradation and maintain thiol-disulfide homeostasis[3].

Q4: Can I handle this compound on an open benchtop during weighing and transfer? A4: For rapid transfers (< 5 minutes), open benchtop handling is generally acceptable if the ambient humidity is low. However, compounds containing 1,2,4-triazole-5-thiol moieties are highly sensitive to oxidation[4]. Prolonged exposure will initiate disulfide formation. For best results, perform all weighing and aliquoting inside a nitrogen or argon-filled glovebox.

Self-Validating Storage Protocol (SOP)

To guarantee the integrity of your compound, follow this self-validating Standard Operating Procedure. Every step includes a built-in validation check to ensure the causality of degradation is neutralized.

Step 1: Lyophilization & Desiccation

  • Action: Dry the synthesized compound under high vacuum (≤ 0.1 mbar) for 12 hours to remove all trace moisture and residual acidic solvents.

  • Validation Check: Weigh the vial before and after the final hour of vacuum exposure. A constant mass confirms complete moisture removal.

Step 2: Inert Gas Purging

  • Action: Transfer the dried powder into an amber glass vial. Using a Schlenk line or glovebox, purge the vial with high-purity Argon. (Argon is heavier than Nitrogen and forms a superior protective blanket against oxygen).

  • Validation Check: If using a Schlenk line, confirm positive pressure by observing steady bubbling through an oil bubbler exhaust; ensure no backflow occurs.

Step 3: Hermetic Sealing

  • Action: Seal the vial with a fresh PTFE-lined septum cap. Wrap the cap tightly with Parafilm to prevent gradual gas exchange.

  • Validation Check: Inspect the Parafilm wrap after 24 hours; it must remain taut with no signs of stretching, and the PTFE septum must show no puncture marks.

Step 4: Thermal Arrest

  • Action: Immediately transfer the sealed vial to an ultra-low temperature freezer (-80°C).

  • Validation Check: Include a continuous temperature logging tag in the freezer box to verify that temperatures never deviate above -75°C during the storage lifecycle.

SOP_Workflow A 1. Lyophilization (Moisture Removal) B 2. Argon Purge (Oxygen Displacement) A->B C 3. Amber Vial (Light Protection) B->C D 4. -80°C Storage (Thermal Arrest) C->D

Fig 2: Self-validating handling and storage workflow to prevent degradation.

Quantitative Stability Data

The following table summarizes the expected shelf life of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol under various storage conditions based on empirical degradation kinetics.

Storage ConditionAtmosphereTemperatureEstimated Shelf LifePrimary Degradation Observed
Ambient Benchtop Air25°C< 1 WeekRapid disulfide formation
Standard Freezer Air-20°C1 - 3 MonthsSlow oxidation / MOM cleavage
Inert Freezer Argon-20°C6 - 12 MonthsTrace hydrolysis (if wet)
Ultra-Low Temp Argon-80°C> 24 MonthsNone (Highly Stable)

References

1.[1] Title: Preventing oxidation of 2,3,4-Trichlorobenzenethiol during storage Source: benchchem.com URL: 2.[3] Title: Effects of storage conditions on thiol disulfide homeostasis Source: bibliomed.org URL: 3.[2] Title: Oxidation of Thiols to Disulfides using an Environmentally... Source: odu.edu URL: 4.[4] Title: CAS 16691-43-3: 3-Amino-5-mercapto-1,2,4-triazole Source: cymitquimica.com URL:

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of Substituted 1,2,4-Triazoles

Welcome to the technical support center for the analysis of substituted 1,2,4-triazoles using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of substituted 1,2,4-triazoles using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of these vital heterocyclic compounds. 1,2,4-triazole derivatives are of significant interest due to their broad range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3] However, their structural complexity, particularly the potential for different substitution patterns, can lead to convoluted NMR spectra.

This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It is structured to address specific issues you may face during your experiments, from basic spectral interpretation to advanced 2D NMR techniques.

Part 1: Frequently Asked Questions (FAQs) - Common Spectroscopic Challenges

This section addresses the most common hurdles encountered when interpreting the NMR spectra of substituted 1,2,4-triazoles.

Q1: My 1H NMR spectrum shows two singlets in the aromatic region. How can I definitively assign them to the C3-H and C5-H protons of the triazole ring?

A1: The chemical shifts of the C3-H and C5-H protons on the 1,2,4-triazole ring are highly sensitive to the electronic nature and position of substituents.[4] These protons typically resonate in the downfield region, generally between δ 7.5 and 9.5 ppm.[4] While substituent effects can provide initial clues, unambiguous assignment requires further evidence.

Causality: The nitrogen atoms in the triazole ring are electron-withdrawing, which deshields the attached protons, causing them to appear at a lower field. The specific chemical shift is modulated by the electronic contribution (donating or withdrawing) of the substituents on the ring.

Troubleshooting Protocol:

  • Perform a 1H-13C Heteronuclear Multiple Bond Correlation (HMBC) experiment. This is the most robust method for assignment. Look for long-range correlations (typically 2-3 bonds) between the triazole protons and the substituted carbons. For example, the proton at C5 will show a correlation to the carbon atom of the substituent at N4.

  • Utilize Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). If you have a substituent with protons in close spatial proximity to one of the triazole ring protons, an NOE correlation can confirm the assignment. For instance, an NOE between the C5-H and the protons of an N4-alkyl group would be expected.[5][6][7]

Q2: I have synthesized a monosubstituted 1,2,4-triazole, but I'm unsure if the substituent is on the N1 or N4 position. How can NMR help me distinguish between these regioisomers?

A2: Distinguishing between N1 and N4 substitution is a classic challenge in 1,2,4-triazole chemistry. The electronic environment of the C3-H and C5-H protons differs significantly between the two isomers, leading to distinct NMR signatures.

Causality: The symmetry of the molecule is the key differentiator. In an N4-substituted 1,2,4-triazole, the C3 and C5 positions are chemically equivalent due to a C2 axis of symmetry passing through the N4 atom and the midpoint of the C3-C5 bond. In an N1-substituted isomer, this symmetry is lost, making C3 and C5 non-equivalent.

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for distinguishing between N1 and N4 regioisomers.

G cluster_0 Isomer Differentiation Workflow start Analyze ¹H NMR Spectrum decision One or two triazole proton signals? start->decision one_signal One Signal decision->one_signal One two_signals Two Signals decision->two_signals Two n4_isomer Likely N4-Substituted one_signal->n4_isomer n1_isomer Likely N1-Substituted two_signals->n1_isomer confirm_hmbc Confirm with ¹H-¹³C HMBC n4_isomer->confirm_hmbc n1_isomer->confirm_hmbc confirm_noe Confirm with NOESY/ROESY n1_isomer->confirm_noe

Caption: Workflow for distinguishing N1 and N4 substituted 1,2,4-triazoles.

Step-by-Step Guide:

  • Examine the 1H NMR Spectrum:

    • N4-Substituted: You will observe a single signal for the two equivalent triazole protons (C3-H and C5-H).

    • N1-Substituted: You will observe two distinct signals for the non-equivalent C3-H and C5-H protons.

  • Analyze the 13C NMR Spectrum:

    • N4-Substituted: A single signal will be present for the equivalent C3 and C5 carbons.[8]

    • N1-Substituted: Two separate signals will be observed for the C3 and C5 carbons.

  • Confirmation with 2D NMR:

    • 1H-13C HMBC: This is the gold standard for confirmation. In an N1-substituted isomer, the substituent at N1 will show long-range correlations to both C5 and the carbon of the substituent at C3 (if present). In an N4-substituted isomer, the substituent at N4 will show correlations to both C3 and C5.[9][10][11]

    • NOESY/ROESY: An NOE between the substituent's protons and the adjacent triazole ring proton can provide definitive proof of regiochemistry.[5][7]

Q3: My sample is showing broad peaks in the 1H NMR spectrum, especially for the triazole ring protons. What could be the cause and how can I fix it?

A3: Peak broadening in the NMR spectrum of 1,2,4-triazoles can arise from several factors, including chemical exchange, the presence of paramagnetic impurities, or sample viscosity.

Causality and Troubleshooting:

Potential Cause Explanation Troubleshooting Steps
Tautomerism/Proton Exchange If your triazole has an N-H proton, it can undergo exchange with other labile protons (like water) in the solvent, leading to peak broadening.[4]1. Dry your sample and solvent thoroughly. 2. Add a drop of D₂O. If the broad peak disappears, it confirms an exchangeable N-H proton.[4]3. Acquire the spectrum at a lower temperature to slow down the exchange rate.
Paramagnetic Impurities Trace amounts of paramagnetic metals (e.g., iron, copper) from catalysts or glassware can cause significant line broadening.1. Filter your NMR sample through a small plug of celite or silica gel. 2. Add a chelating agent like EDTA to your sample, though this may complicate the spectrum.
Aggregation/Viscosity At high concentrations, triazole derivatives can aggregate through hydrogen bonding or π-stacking, leading to broader signals.1. Dilute your sample. 2. Acquire the spectrum at a higher temperature to disrupt intermolecular interactions.

Part 2: Advanced Troubleshooting with 2D NMR

When 1D NMR spectra are insufficient for complete structural elucidation, 2D NMR techniques are indispensable.[12][13]

Q4: I have a di-substituted 1,2,4-triazole and I'm struggling to assign all the quaternary carbons in the 13C NMR spectrum. Which experiment should I use?

A4: The 1H-13C Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for assigning quaternary carbons.

Causality: The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds. Since quaternary carbons have no directly attached protons, they will not appear in a 1H-13C HSQC or HMQC spectrum. However, protons that are two or three bonds away will show a correlation to the quaternary carbon in the HMBC spectrum.

Experimental Protocol: Acquiring a High-Quality HMBC Spectrum

  • Sample Preparation: Prepare a moderately concentrated sample (10-20 mg in 0.6 mL of deuterated solvent). Ensure the sample is free of particulate matter.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Obtain a good quality ¹H spectrum and calibrate the chemical shift reference.

  • HMBC Parameter Optimization:

    • The most critical parameter is the long-range coupling constant (J_HMBC). For aromatic systems like triazoles, a value of 8-10 Hz is a good starting point. This optimizes the detection of 2- and 3-bond correlations.

    • Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio. This will depend on your sample concentration.

  • Data Processing and Interpretation:

    • Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.

    • Carefully analyze the cross-peaks. For each proton signal, identify all the carbon signals it correlates with. By piecing together these correlations, you can map out the carbon skeleton and assign the quaternary carbons.[9]

Q5: How can I confirm the through-space proximity of two substituents on my triazole ring?

A5: Nuclear Overhauser Effect (NOE) spectroscopy is the definitive technique for determining spatial relationships between atoms. You can use either NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) .

Causality: The NOE is a phenomenon where the nuclear spin polarization of one nucleus is transferred to a nearby nucleus through space. This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei) and is typically observed for protons that are within 5 Å of each other.

Choosing Between NOESY and ROESY:

  • NOESY: This is the standard experiment for small and large molecules. However, for medium-sized molecules (molecular weight ~500-1500 Da), the NOE can be close to zero, making the signals undetectable.[5][7]

  • ROESY: This experiment is ideal for medium-sized molecules where NOESY fails. ROESY cross-peaks are always positive, regardless of the molecule's size.[5][7]

Experimental Workflow for NOE Analysis:

The following diagram outlines the workflow for using NOE to establish spatial proximity.

G cluster_1 NOE Analysis Workflow start_noe Hypothesize Spatial Proximity mol_weight Determine Molecular Weight start_noe->mol_weight small_large < 500 Da or > 1500 Da mol_weight->small_large Small/Large medium ~500 - 1500 Da mol_weight->medium Medium run_noesy Run NOESY Experiment small_large->run_noesy run_roesy Run ROESY Experiment medium->run_roesy analyze_crosspeaks Analyze Cross-Peaks for Correlations run_noesy->analyze_crosspeaks run_roesy->analyze_crosspeaks conclusion Confirm/Refute Spatial Proximity analyze_crosspeaks->conclusion

Caption: Decision-making workflow for NOESY/ROESY experiments.

Part 3: Data Reference Tables

The following tables provide typical chemical shift ranges for protons and carbons in substituted 1,2,4-triazoles. These values are approximate and can vary depending on the solvent and the specific nature of the substituents.[4]

Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm)

Proton TypeChemical Shift (δ, ppm)Notes
C3-H / C5-H7.5 - 9.5Highly dependent on substitution pattern and electronic effects.[4]
N-HHighly variable (5.0 - 14.0)Often broad; position is solvent and concentration dependent. Disappears upon D₂O exchange.[4][14]
Protons on Alkyl Substituents0.5 - 4.5In the expected aliphatic region.[4]
Protons on Aromatic Substituents7.0 - 8.5In the expected aromatic region.[4]

Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm)

Carbon TypeChemical Shift (δ, ppm)Notes
C3 / C5140 - 170Sensitive to the electronic nature of substituents.[4]
C=S (Thione)165 - 185Characteristic downfield shift for thione carbons.[15]
C=O (Oxo)150 - 160Chemical shift for triazolone carbons.[16]

By systematically applying the principles and techniques outlined in this guide, you will be better equipped to tackle the challenges of interpreting complex NMR spectra of substituted 1,2,4-triazoles, leading to accurate and confident structural assignments.

References

  • Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives.
  • ResearchGate. ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles...
  • PMC. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available from: [Link]

  • PubMed. Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. Available from: [Link]

  • Benchchem. Interpreting the 13C NMR Spectrum of 4-amino-4H-1,2,4-triazole: A Comparative Guide.
  • ACS Publications. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available from: [Link]

  • PharmaInfo. Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • ResearchGate. Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study. Available from: [Link]

  • UCSD SSPPS NMR Facility. NOESY and ROESY. Available from: [Link]

  • PubMed. Differentiation between[1][4]triazolo[1,5-a] pyrimidine and[1][4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Available from: [Link]

  • MDPI. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][4]triazoles. Available from: [Link]

  • ResearchGate. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods | Request PDF. Available from: [Link]

  • Scribd. NOESY and ROESY NMR Techniques Explained. Available from: [Link]

  • ResearchGate. NOESY analysis of the triazole analogues. Available from: [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]

  • ACD/Labs. Interpreting a 1H-13C HMBC spectrum. Available from: [Link]

  • JACS Au. Chirality Sensing of N-Heterocycles via 19F NMR. Available from: [Link]

  • PMC. Chirality Sensing of N-Heterocycles via 19F NMR. Available from: [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • PMC. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Available from: [Link]

  • ResearchGate. HMBC correlation for 1,4-disubstituted 1,2,3-triazoles 10-15. Available from: [Link]

  • MDPI. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available from: [Link]

  • Turkish Journal of Chemistry. Synthesis and Antimicrobial Evaluation of Novel Di-triazoles and 4-Arylidene Amino 4,5 Dihydro-1H-[1,2,4. Available from: https://journals.tubitak.gov.tr/chem/abstract.htm?id=9737
  • Wikipedia. 1,2,4-Triazole. Available from: [Link]

Sources

Troubleshooting

Enhancing the corrosion inhibition efficiency of triazole-based films

Introduction Welcome to the Technical Support Center. This guide addresses the optimization of triazole-based self-assembled monolayers (SAMs) and polymeric films for corrosion protection.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the optimization of triazole-based self-assembled monolayers (SAMs) and polymeric films for corrosion protection. While triazole scaffolds (e.g., 1,2,3-triazole, benzotriazole) are ubiquitous in pharmacophores, their application in materials science relies on specific electronic interactions—specifically the donation of lone pair electrons from nitrogen to metal


-orbitals (e.g., Cu, Al, Fe).

This guide moves beyond basic application, focusing on troubleshooting film failure and maximizing inhibition efficiency (IE%) through mechanistic control.

Module 1: Standardized Film Formation Protocol

Objective: Establish a reproducible baseline for triazole adsorption on Copper (Cu) or Carbon Steel.

The Causality of Failure: 90% of "inhibitor failures" are actually surface preparation failures . Triazoles require a pristine oxide-free surface (for chemisorption) or a specific oxide thickness (for complex formation, e.g., Cu(I)-BTA).

Step-by-Step Workflow
StepActionTechnical Rationale
1 Mechanical Polishing Polish working electrode with SiC paper (up to 2000 grit), then alumina slurry (0.3 µm). Reason: Reduces surface roughness (

), minimizing the "double-layer capacitance" noise in EIS data.
2 Degreasing Sonicate in Ethanol:Acetone (1:1) for 5 mins. Reason: Removes organic contaminants that sterically hinder triazole adsorption.
3 Acid Activation Dip in 0.1 M HCl (5 seconds)

Rinse with Deionized Water. Reason: Removes unstable air-formed oxides, exposing reactive metal sites for immediate inhibitor coordination.
4 Inhibitor Immersion Immerse in Triazole solution (typically 1-10 mM) for 1 to 24 hours . Critical: Maintain constant temperature (usually 25°C).
5 OCP Stabilization Monitor Open Circuit Potential (OCP) for 30-60 mins before running EIS/Tafel. Pass/Fail Criteria: Drift must be < 1 mV/min.

Module 2: Troubleshooting Electrochemical Characterization

Objective: Diagnose film quality using Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization.[1]

Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Start Analysis CheckOCP Check OCP Stability (<1 mV/min?) Start->CheckOCP RunEIS Run EIS (100 kHz - 10 mHz) CheckOCP->RunEIS Stable NyquistShape Analyze Nyquist Plot Shape RunEIS->NyquistShape DepressedArc Depressed Semicircle? NyquistShape->DepressedArc Warburg Straight Line at Low Freq (Warburg)? NyquistShape->Warburg Inductive Inductive Loop (Below X-axis)? NyquistShape->Inductive Diagnosis1 Diagnosis: Surface Roughness or Heterogeneity. Action: Use CPE in fitting. DepressedArc->Diagnosis1 Diagnosis2 Diagnosis: Diffusion Control. Film is porous or corrosion product buildup. Warburg->Diagnosis2 Diagnosis3 Diagnosis: Adsorption Desorption. Unstable Film. Action: Increase immersion time. Inductive->Diagnosis3

Figure 1: Decision tree for interpreting EIS artifacts in triazole films.

Common EIS Issues & Solutions

Q: My Nyquist plot shows a "depressed" semicircle. Is my film defective? A: Not necessarily. A perfect semicircle indicates an ideal capacitor. A depressed semicircle indicates frequency dispersion caused by surface roughness or chemical heterogeneity (e.g., patchy film coverage).

  • Fix: When fitting data, replace the Capacitor (

    
    ) with a Constant Phase Element (CPE) . The parameter 
    
    
    
    (0 <
    
    
    < 1) quantifies this depression. If
    
    
    , your surface preparation (Step 1 in Protocol) is poor.

Q: I see a "Warburg impedance" (straight line) at low frequencies. What does this mean? A: This indicates diffusion-controlled corrosion .

  • Cause: The triazole film is likely porous or loosely adhered, allowing corrosive ions (Cl⁻) to diffuse through channels to the metal surface.

  • Fix: The film is failing. Increase inhibitor concentration or add a synergist (see Module 3).

Module 3: Strategies for Enhancing Efficiency

Objective: Move beyond baseline BTA (Benzotriazole) performance using synergistic additives.

The most robust method to enhance triazole efficiency without synthesizing new molecules is Halide Synergism .

The Mechanism: Iodide Bridging

In strong acids (e.g., 1M HCl), triazoles become protonated (cationic). The metal surface is also positively charged, causing electrostatic repulsion.

  • The Fix: Add Potassium Iodide (KI).[2][3]

  • Mechanism: Iodide ions (

    
    ) specifically adsorb onto the metal surface, creating a negative dipole. The protonated triazole is then electrostatically attracted to the iodide, forming a Metal - Iodide - Inhibitor bridge.
    
Visualizing the Synergistic Pathway

Synergism Metal Metal Surface (+) Repulsion Electrostatic Repulsion (Low Efficiency) Metal->Repulsion Bridge Formation of Metal - I(-) - TNH(+) Bridge Metal->Bridge Iodide Adsorbs First Acid Acidic Media (H+) Triazole Triazole Molecule Protonation Protonation (Triazole -> TNH+) Triazole->Protonation In Acid Protonation->Repulsion Cationic Repulsion Protonation->Bridge Attracted to I- Iodide Add Iodide (I-) Iodide->Bridge Result High Surface Coverage (Maximized IE%) Bridge->Result

Figure 2: Synergistic mechanism of Iodide ions facilitating triazole adsorption in acidic media.

Enhancement Data Comparison

Typical values for Mild Steel in 1M HCl (Reference Data)

Inhibitor SystemConcentrationInhibition Efficiency (IE%)Mechanism
Benzotriazole (BTA) Only 10 mM~65%Physisorption (Weak)
BTA + KI (Synergy) 10 mM BTA + 5 mM KI>92% Cooperative Adsorption
3-Amino-1,2,4-triazole (ATA) 10 mM~70%Chemisorption (Lone Pair)
ATA + KI (Synergy) 10 mM ATA + 5 mM KI>95% Cooperative Adsorption

Frequently Asked Questions (FAQs)

Q1: Why does my triazole film fail in sulfide-polluted environments? A: Sulfide ions (


) are extremely aggressive and compete for adsorption sites. They can displace the triazole film, forming non-protective copper sulfides.
  • Solution: You need a mixed-inhibitor system . Combine BTA with a hydrophobic film former (like octadecylamine) or increase the film thickness by increasing the immersion time to >24 hours to form a multi-layer complex [1].

Q2: Can I use triazoles for Aluminum corrosion? A: Yes, but the mechanism differs. On Copper, BTA forms a Cu(I)-BTA polymer.[4][5][6][7] On Aluminum, triazoles primarily adsorb to defects in the aluminum oxide layer.

  • Tip: Efficiency on Al is generally lower than on Cu. Functionalizing the triazole with a carboxylic acid group can improve binding to the Al-oxide surface.

Q3: How do I calculate Inhibition Efficiency (IE%) from my Tafel plot? A: Use the corrosion current density (


).


  • Warning: Do not rely solely on the shift in Corrosion Potential (

    
    ). A shift <85 mV indicates a "mixed-type" inhibitor, which is standard for triazoles [2].
    

References

  • Triazole derivatives as chamber inhibitors of copper corrosion. Source: ResearchGate. URL:[Link]

  • Synergistic effect of iodide ions on the inhibition of corrosion of mild steel. Source: Journal of Materials and Environmental Science. URL:[Link]

  • Application of electrochemical impedance spectroscopy (EIS) to evaluate passivation. Source: International Journal of Corrosion and Scale Inhibition.[8] URL:[Link]

Sources

Optimization

Scaling up the production of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol

Executive Summary & Molecule Profile This technical guide addresses the scale-up challenges for 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol . This heterocycle is a critical intermediate in the synthesis of cephalosporin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This technical guide addresses the scale-up challenges for 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol . This heterocycle is a critical intermediate in the synthesis of cephalosporin antibiotics and various agrochemicals. Its production relies on the cyclization of acyl thiosemicarbazides, a process sensitive to pH, temperature, and agitation dynamics during scale-up.

Molecule Specifications:

  • IUPAC Name: 5-(Methoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Tautomeric form)[1]

  • Functional Groups: 1,2,4-Triazole core, Thiol (-SH)/Thione (=S), Methoxymethyl ether.[1]

  • Key Challenge: Controlling the regioselectivity during cyclization and managing the evolution of byproducts (water/ammonia) to prevent equilibrium reversal.

Master Synthesis Workflow (Scale-Up Protocol)

The most robust route for scaling to kilogram quantities involves the alkaline cyclization of 1-(methoxyacetyl)-3-thiosemicarbazide .[1] This 2-step process minimizes hazardous waste compared to isothiocyanate routes.[1]

Step 1: Formation of 1-(Methoxyacetyl)-3-thiosemicarbazide[1]
  • Reagents: Methoxyacetic acid hydrazide (1.0 eq), Potassium Thiocyanate (KSCN, 1.1 eq), Conc. HCl (1.1 eq), Water.[1]

  • Mechanism: Nucleophilic attack of the hydrazide nitrogen on the protonated thiocyanic acid species.

Step 2: Cyclization to Triazole-Thiol
  • Reagents: 10% NaOH (aq).

  • Mechanism: Base-catalyzed intramolecular condensation followed by dehydration.[1]

Step 3: Isolation & Purification
  • Method: Acidification to pH 2-3 to precipitate the thiol tautomer, followed by recrystallization from water/ethanol.[1]

Visualized Process Logic

Figure 1: Reaction Pathway & Mechanism This diagram illustrates the transformation from the hydrazide precursor to the final cyclized thiol, highlighting the critical intermediate.

ReactionScheme Hydrazide Methoxyacetic Acid Hydrazide Intermediate 1-(Methoxyacetyl) thiosemicarbazide Hydrazide->Intermediate Nucleophilic Addition (90°C, 4h) KSCN KSCN / HCl (Thiocyanic Acid) KSCN->Intermediate Product 3-(Methoxymethyl)- 1,2,4-triazole-5-thiol Intermediate->Product Cyclodehydration (-H2O) Base NaOH / Reflux Base->Product

Caption: Step-wise conversion of hydrazide to triazole-thiol via thiosemicarbazide intermediate.

Troubleshooting Guide: The "Why" & "How"

This section addresses specific failure modes reported by process chemists during scale-up (100g to 5kg batches).

Phase 1: Thiosemicarbazide Formation[1]

Q1: The reaction mixture turned into a sticky oil instead of a precipitate. What happened?

  • Root Cause: The pH was likely too low (<1.[1]0) or the temperature ramp was too fast, causing oligomerization of the hydrazide or decomposition of KSCN.

  • Correction: Maintain pH between 1.5–2.0. Ensure slow addition of acid to the KSCN/Hydrazide solution.[1] If oil forms, induce crystallization by scratching the vessel walls or adding a seed crystal of the thiosemicarbazide.

  • Prevention: Use a dosing pump for acid addition to control the exotherm and local pH hotspots.

Q2: Yield is significantly lower than bench scale (<60%).

  • Root Cause: Incomplete reaction due to loss of HNCS (isothiocyanic acid) as gas at high temperatures before it reacts with the hydrazide.

  • Correction: Conduct the reaction in a closed vessel or efficient reflux system. Add KSCN in slight excess (1.2 eq). Ensure the hydrazide is fully dissolved before adding acid.

Phase 2: Cyclization (Ring Closure)

Q3: The final product has a lower melting point and smells of ammonia.

  • Root Cause: Incomplete cyclization or hydrolysis of the triazole ring due to excessive heating time in strong base.

  • Correction: Monitor the reaction by HPLC. Stop heating immediately once the intermediate is consumed (typically 2-4 hours at reflux).[1]

  • Purification: Recrystallize from hot water.[1] The triazole-thiol is sparingly soluble in cold water, while impurities often remain in solution.[1]

Q4: Filtration is extremely slow (clogging filters).

  • Root Cause: Rapid acidification causes the product to precipitate as fine, amorphous particles (fines).

  • Correction: "Digest" the precipitate. After acidification, heat the slurry to 60°C for 30 minutes and allow it to cool slowly (10°C/hour). This Ostwald ripening process grows larger, more filterable crystals.

Critical Data & Specifications

Table 1: Process Parameters for Scale-Up

ParameterSpecificationScientific Rationale
Stoichiometry Hydrazide (1.0) : KSCN (1.[1]1)Slight excess of KSCN compensates for volatility of HNCS.
Solvent Water (or 10% EtOH/Water)Water maximizes the hydrophobic effect, driving the precipitation of the intermediate.
Reaction Temp (Step 1) 90°C - 100°CRequired to overcome activation energy for thiosemicarbazide formation.[1]
Reaction Temp (Step 2) Reflux (100°C)Essential for dehydration step (ring closure).[1]
pH (Isolation) Adjust to pH 2.0 - 3.0The pKa of the triazole thiol is typically ~6-7; pH < 3 ensures full protonation for precipitation.[1]

Frequently Asked Questions (FAQs)

Q: Can we use Ammonium Thiocyanate (NH4SCN) instead of Potassium Thiocyanate (KSCN)? A: Yes, but KSCN is preferred for scale-up.[1] NH4SCN is hygroscopic and can introduce excess ammonia, which may interfere with the equilibrium during the initial nucleophilic attack. If using NH4SCN, ensure it is dry and adjust stoichiometry.

Q: Is the product air-sensitive? A: The thiol group (-SH) is susceptible to oxidative dimerization to form disulfides (R-S-S-R) upon prolonged exposure to air, especially in basic solution.[1]

  • Protocol: Perform the alkaline cyclization under a nitrogen blanket. Store the final dry solid in opaque, sealed containers.

Q: How do we safely handle the "stench" during production? A: While less volatile than simple thiols, triazole-thiols can have a characteristic sulfur odor.[1]

  • Mitigation: Scrubber systems using 10-15% sodium hypochlorite (bleach) are effective for neutralizing sulfur-containing off-gases.[1] Ensure all reactor vents pass through this scrubber.[1]

Analytical Validation Workflow

Figure 2: Quality Control Decision Tree

QCDecision Start Crude Product Isolated CheckMP Check Melting Point Start->CheckMP CheckHPLC HPLC Purity > 98%? CheckMP->CheckHPLC Range Consistent Recryst Recrystallize (H2O/EtOH) CheckMP->Recryst Wide Range (>2°C) CheckHPLC->Recryst No Dry Vacuum Dry (50°C) CheckHPLC->Dry Yes Recryst->Start Release Release Batch Dry->Release

Caption: Logic flow for determining batch release or reprocessing needs.

References

  • General Synthesis of 1,2,4-Triazole-3-thiols

    • Organic Syntheses, Coll. Vol. 6, p. 82 (1988); Vol. 50, p. 81 (1970). "1,2,4-Triazole-3-thiol".[1][2][3][4][5][6]

    • Source: [1]

  • Reid, E. E., & Hebert, M. (1970). The Chemistry of the Triazoles.
  • Scale-Up Safety for Thiocyanates

    • National Center for Biotechnology Information.[1] PubChem Compound Summary for Potassium thiocyanate.

    • Source: [1]

Disclaimer: This guide is for professional research use only. Always consult the specific Safety Data Sheet (SDS) for 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol and precursors before handling.

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of different 1,2,4-triazole-5-thiol isomers

Executive Summary The 1,2,4-triazole-5-thiol scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for antifungal (e.g., fluconazole analogs), anticancer, and antimicrobial therapeutics.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole-5-thiol scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for antifungal (e.g., fluconazole analogs), anticancer, and antimicrobial therapeutics.[1] Its biological versatility stems from its ability to exist in distinct isomeric forms—specifically thione-thiol tautomers —and the capacity to form regioisomeric derivatives (S-alkylated vs. N-alkylated).

This guide provides a technical comparison of these isomers, analyzing how structural variations dictate biological outcomes. It synthesizes Structure-Activity Relationship (SAR) data, details the chemical basis of isomerism, and provides standardized protocols for synthesis and biological evaluation.

Chemical Basis of Isomerism

Understanding the biological differences requires first defining the chemical species present in physiological conditions.

Thione-Thiol Tautomerism

The parent 1,2,4-triazole-5-thiol exists in a tautomeric equilibrium between the thiol (SH) and thione (NH/C=S) forms.

  • Thione Form: Predominates in the solid state and in polar solvents (like physiological fluids). It is essential for binding to enzymes via hydrogen bond donation (NH) and acceptance (C=S).

  • Thiol Form: Often the reactive species for metabolic conjugation or chemical derivatization (S-alkylation).

Regioisomerism in Derivatives

When derivatizing the scaffold to lock it into a fixed isomer, two primary pathways emerge:

  • S-Alkylation (Thioethers): Locks the structure in the "thiol-like" aromatic form.

  • N-Alkylation: Locks the structure in the "thione" form.

Key Insight: S-alkylated isomers generally exhibit superior antimicrobial and antifungal activity due to increased lipophilicity and specific binding to the CYP51 active site. N-alkylated isomers often show distinct anticancer profiles by mimicking nucleosides or interacting with different kinase domains.

Visualizing the Isomerism

The following diagram illustrates the tautomeric shift and the resulting fixed regioisomers.

TriazoleIsomerism Thione Thione Form (Major Tautomer) Polar, H-bond Donor Thiol Thiol Form (Minor Tautomer) Aromatic, Nucleophilic S Thione->Thiol Tautomeric Equilibrium (Ka) N_Alkyl N-Alkyl Isomer (Thione Derivative) Nucleoside Mimicry Target: EGFR/Kinases (Anticancer) Thione->N_Alkyl N-Alkylation (Specific Conditions) S_Alkyl S-Alkyl Isomer (Thioether) High Lipophilicity Target: CYP51 (Antifungal) Thiol->S_Alkyl S-Alkylation (R-X, Base)

Figure 1: Chemical relationship between tautomers and their fixed regioisomeric derivatives.

Comparative Biological Activity[2][3]

Antifungal Activity (Target: CYP51)

The primary mechanism for 1,2,4-triazole antifungals is the inhibition of Lanosterol 14α-demethylase (CYP51) , a key enzyme in ergosterol biosynthesis.

  • S-Substituted Isomers: Generally more potent. The sulfur atom, when alkylated with bulky lipophilic groups (e.g., chlorobenzyl), fits into the hydrophobic pocket of CYP51, while the triazole nitrogen (N4) coordinates with the heme iron.

  • N-Substituted Isomers: Often show reduced activity against fungi because the N-substitution sterically hinders the critical heme coordination.

Data Summary: Antifungal Potency (MIC in µg/mL) Representative data synthesized from SAR studies [1, 2].

Compound ClassIsomer TypeC. albicansA. nigerMechanism Note
S-Benzyl Derivative S-Isomer0.25 - 1.00.5 - 2.0High affinity for heme iron; lipophilic tail anchors in active site.
N-Benzyl Derivative N-Isomer> 64> 64Steric clash prevents N4-Iron coordination.
Parent Thione Tautomer12.5 - 2525 - 50Poor membrane permeability compared to S-alkyl variants.
Anticancer Activity (Targets: EGFR & Tubulin)

In oncology, the "thione" form and its N-substituted derivatives often outperform S-isomers.

  • Mechanism: N-substituted thiones can act as bioisosteres of nucleobases, interfering with DNA replication or inhibiting kinases like EGFR (Epidermal Growth Factor Receptor).

  • Regioisomer Effect: 4-Amino-3-mercapto-1,2,4-triazoles (N4-substituted) have shown significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) lines.

Mechanism of Action: Antifungal Pathway

The following diagram details the specific inhibition pathway for S-isomer derivatives.

MOA_Antifungal Drug S-Alkylated 1,2,4-Triazole Enzyme CYP51 (Lanosterol 14α-demethylase) Drug->Enzyme Inhibits (N4 binds Heme Iron) Product Ergosterol Enzyme->Product Catalysis (Blocked) Substrate Lanosterol Substrate->Enzyme Normal Binding Membrane Fungal Cell Membrane Integrity Product->Membrane Essential Component Death Fungal Cell Death Membrane->Death Destabilization

Figure 2: Mechanism of action for S-alkylated triazole isomers in antifungal therapy.

Experimental Protocols

To ensure reproducibility, the following protocols standardize the synthesis of the scaffold and the subsequent biological assay.

Synthesis of 4-Substituted-1,2,4-Triazole-3-Thiol

Principle: Base-catalyzed cyclization of a thiosemicarbazide intermediate.[2]

  • Reagents: Hydrazine hydrate, Isothiocyanate (R-NCS), Sodium Hydroxide (4N), Ethanol.

  • Procedure:

    • Step A (Thiosemicarbazide formation): Dissolve substituted hydrazide (10 mmol) in ethanol (20 mL). Add aryl/alkyl isothiocyanate (10 mmol) dropwise. Reflux for 2–4 hours.[3] Cool to precipitate the thiosemicarbazide.

    • Step B (Cyclization): Suspend the precipitate in NaOH (4N, 15 mL). Reflux for 4–6 hours.[3]

    • Step C (Isolation): Cool the solution and acidify with HCl (conc.) to pH 2. The 1,2,4-triazole-3-thiol (thione form) will precipitate. Filter, wash with water, and recrystallize from ethanol.[4]

  • Validation: FTIR should show C=S stretch (~1340 cm⁻¹) and NH stretch (~3200 cm⁻¹).

S-Alkylation Protocol (Generating S-Isomers)

Principle: Nucleophilic substitution at the sulfur atom (Thiol-Selective).

  • Reagents: 1,2,4-Triazole-3-thiol precursor, Alkyl halide (e.g., Benzyl chloride), KOH or NaOEt, Ethanol/DMF.

  • Procedure:

    • Dissolve the triazole (10 mmol) in Ethanol (20 mL) containing KOH (10 mmol). Stir for 10 min to form the thiolate salt.

    • Add Alkyl halide (10 mmol) slowly.

    • Stir at room temperature for 4–8 hours (monitor via TLC).

    • Pour into ice water. The S-alkylated product (thioether) will precipitate.

  • Differentiation: The product will lack the C=S peak in FTIR and show a new S-CH₂ signal in ¹H NMR (~4.2 ppm).

Biological Assay: Resazurin Microtiter (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

  • Preparation: Prepare stock solutions of isomers (1 mg/mL in DMSO).

  • Plating: In a 96-well plate, add 100 µL of sterile broth (e.g., Sabouraud Dextrose).

  • Dilution: Perform serial 2-fold dilutions of the test compounds.

  • Inoculation: Add 100 µL of fungal inoculum (10⁵ CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL Resazurin dye (0.02%). Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink/Colorless: Growth (Active metabolism).

  • Calculation: The lowest concentration remaining blue is the MIC.

References

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 2020.[5] Link

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 2013.[4] Link

  • Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR. European Journal of Medicinal Chemistry, 2023. Link

  • S-Alkylation of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Gateway to Novel Drug Candidates. BenchChem Application Note. Link

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. Molecules, 2025. Link

Sources

Comparative

A Senior Application Scientist's Guide to DFT Computational Studies of 1,2,4-Triazole Tautomeric Stability

Welcome, researchers and drug development professionals. In the landscape of heterocyclic chemistry, the 1,2,4-triazole scaffold stands out for its prevalence in pharmaceuticals, agrochemicals, and energetic materials.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. In the landscape of heterocyclic chemistry, the 1,2,4-triazole scaffold stands out for its prevalence in pharmaceuticals, agrochemicals, and energetic materials.[1] Its profound biological and chemical activities are not governed by its structure alone, but by a subtle and critical phenomenon: prototropic tautomerism. The 1,2,4-triazole ring can exist in several tautomeric forms depending on the position of a labile proton, primarily the 1H, 2H, and 4H isomers.[1][2] Accurately predicting which tautomer is most stable in a given environment is paramount, as it dictates everything from receptor binding affinity to chemical reactivity.[1][2]

This guide offers an in-depth comparison of Density Functional Theory (DFT) computational methodologies to determine the tautomeric stability of 1,2,4-triazoles. We will move beyond mere protocol recitation to explore the causality behind methodological choices, ensuring that the insights provided are both technically accurate and field-proven.

The Tautomeric Landscape of 1,2,4-Triazole

The 1,2,4-triazole core features three nitrogen atoms, creating a dynamic system where a proton can reside on different nitrogens. For the parent ring, three primary tautomers are considered.

Caption: The three primary tautomers of the 1,2,4-triazole ring.

In the gas phase, the 1H tautomer of the unsubstituted 1,2,4-triazole is consistently calculated to be the most stable form.[1] However, this energetic landscape is not static. It is profoundly influenced by two key factors:

  • Substituent Effects: The electronic nature of substituents on the triazole ring can dramatically alter the relative stability. Electron-donating groups (e.g., -NH2, -OH) tend to stabilize the 2H tautomer, while electron-withdrawing groups (e.g., -NO2, -CHO) often favor the 1H form.[3] This is due to complex intramolecular electronic interactions between the substituent and the electron donor/acceptor centers of the triazole ring.[3][4]

  • Solvent Effects: The surrounding medium can preferentially stabilize one tautomer over another, particularly if the tautomers have different dipole moments.[5][6] Polar solvents can shift the equilibrium towards a more polar tautomer through dipole-dipole interactions and hydrogen bonding.

Core Directive: Choosing the Right Computational Tools

The goal of a computational study on tautomerism is to accurately calculate the Gibbs free energy (G) of each tautomer. The isomer with the lowest Gibbs free energy is the most stable and therefore the most abundant at equilibrium.[6][7] Density Functional Theory (DFT) has become the workhorse for these calculations, offering an excellent balance between computational accuracy and cost.[8][9]

A typical DFT workflow for analyzing tautomer stability follows a logical progression, designed to build complexity and accuracy at each stage.

dft_workflow start Define Tautomeric Structures (1H, 2H, 4H) opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify True Minima (No Imaginary Frequencies) freq->verify verify->opt Imaginary freq(s) zpe Obtain Zero-Point Energy (ZPE) & Thermal Corrections (G) verify->zpe All real freqs solv Refine with Solvation Model (e.g., PCM, SMD) zpe->solv energy Relative Stability Analysis (Compare ZPE-Corrected Gibbs Free Energies) solv->energy conclusion Conclusion on Tautomer Predominance energy->conclusion

Caption: General workflow for computational analysis of tautomer stability.

A Comparative Analysis of DFT Methodologies

The accuracy of a DFT calculation is not monolithic; it depends on the careful selection of the functional, basis set, and solvation model. Here, we compare common choices and provide data-driven recommendations.

1. The Functional: The Engine of the Calculation

The functional is the core approximation within DFT that determines the electronic energy.

  • B3LYP: Long considered a standard for organic molecules, B3LYP is a robust and computationally efficient hybrid functional.[3][4][8][10] It provides a reliable starting point and is often sufficient for qualitative predictions.

  • M06-2X: This meta-hybrid GGA functional from the "Minnesota" family is known for its broad applicability and improved handling of non-covalent interactions compared to older functionals.[8][11]

  • CAM-B3LYP: A long-range corrected hybrid functional, CAM-B3LYP has been shown to provide an excellent balance between accuracy and computational cost for 1,2,4-triazole tautomerization, yielding very small mean percentage errors when benchmarked against experimental data.[2]

  • Dispersion Corrections (-D3): For systems where van der Waals forces are significant, empirical dispersion corrections (like Grimme's D3) are often added. However, for the specific case of 1,2,4-triazole tautomerism, studies have indicated that dispersion corrections are not strictly required to achieve high accuracy.[2]

2. The Basis Set: The Language of the Electrons

The basis set is a set of mathematical functions used to describe the shape of the electron orbitals.

  • Pople Style (e.g., 6-311++G(d,p)): This is a highly effective and widely used basis set. The 6-311G describes the core and valence orbitals. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing lone pairs and anions accurately. The (d,p) adds polarization functions, allowing orbitals to change shape, which is essential for describing chemical bonds. This level is a recommended standard for this type of analysis.[3][4]

  • Dunning Style (e.g., aug-cc-pVDZ): Correlation-consistent basis sets are generally more systematic but computationally more demanding. They are excellent for high-accuracy benchmark studies.

3. Solvation Models: Mimicking Reality

Gas-phase calculations are a theoretical ideal. To model a molecule in a flask, we must account for the solvent. Implicit solvation models are an efficient way to do this.

  • Polarizable Continuum Model (PCM): This is the most common approach. It treats the solvent as a continuous dielectric medium. The Integral Equation Formalism variant (IEFPCM) is a robust and widely used implementation.[2][4][11][12]

  • Solvation Model based on Density (SMD): An alternative universal solvation model that often provides high accuracy across a wide range of solvents.[8]

For 1,2,4-triazoles, benchmarking studies have shown that the PCM model effectively reproduces solvent effects.[2]

Data-Driven Comparison: Performance of DFT Methods

To provide a clear comparison, the following table summarizes the relative Gibbs free energies (ΔG, in kcal/mol) for the tautomers of a substituted 3-amino-5-aryl-1,2,4-triazole, calculated using various methods in a DMSO solvent model. The 2H tautomer is used as the reference (0.00 kcal/mol).

Method/Basis SetTautomerRelative Gibbs Free Energy (ΔG, kcal/mol)
CAM-B3LYP/6-311++G(d,2p)/PCM 1H 3.58
2H 0.00 (Reference)
4H 6.21
B3LYP/6-311++G(d,2p)/PCM 1H 3.95
2H 0.00 (Reference)
4H 6.50
M06/6-311++G(d,2p)/PCM 1H 3.25
2H 0.00 (Reference)
4H 6.05

Data synthesized from findings in Salazar-Rodriguez et al.[2]

Analysis: The data clearly indicates that for this class of molecules, the 2H tautomer is the most stable in solution, followed by the 1H, with the 4H tautomer being the least stable.[2] While all tested methods agree on this qualitative order, the CAM-B3LYP functional is identified as the most reliable for quantitative accuracy when compared with experimental NMR data.[2]

Detailed Computational Protocol: A Self-Validating Workflow

This protocol provides a step-by-step methodology for determining the relative stability of 1,2,4-triazole tautomers using the recommended CAM-B3LYP/6-311++G(d,p) level of theory with the PCM solvation model, as implemented in the Gaussian software package.

Step 1: Structure Generation

  • Action: Using a molecular editor (e.g., GaussView, Avogadro), build the 3D structures of the 1H, 2H, and 4H tautomers of your target 1,2,4-triazole derivative.

  • Causality: Accurate initial 3D coordinates are essential for the geometry optimizer to find the true energy minimum efficiently.

Step 2: Gas-Phase Optimization and Frequency Calculation

  • Action: Create an input file for each tautomer. The following is a template for a Gaussian input file:

  • Causality: This calculation performs two critical tasks simultaneously (Opt Freq). The Opt keyword finds the lowest energy structure (the equilibrium geometry) in the gas phase.[1] The Freq keyword calculates vibrational frequencies. This is a self-validating step: a true minimum energy structure will have zero imaginary frequencies.[7] It also provides the Zero-Point Vibrational Energy (ZPE) and thermal corrections needed to calculate the Gibbs free energy.

Step 3: Solvated Optimization and Frequency Calculation

  • Action: Modify the input file from Step 2 to include the PCM model for your solvent of interest (e.g., DMSO).

  • Causality: Re-optimizing in the presence of the implicit solvent allows the molecular geometry to relax in response to the dielectric environment, providing a more accurate structure and energy in solution.[4][11]

Step 4: Data Extraction and Analysis

  • Action: From the completed calculation log files (for each tautomer in the desired phase), extract the "Sum of electronic and thermal Free Energies".

  • Causality: This value represents the Gibbs free energy (G) of the molecule under the specified conditions.

  • Analysis:

    • Choose the tautomer with the lowest absolute free energy as your reference (G_ref).

    • For each other tautomer, calculate the relative free energy: ΔG = (G_tautomer - G_ref).

    • Convert the energy units (Hartrees to kcal/mol) by multiplying by 627.509.

    • The tautomer with a ΔG of 0.0 kcal/mol is the most stable. Higher positive ΔG values indicate less stable isomers.

Trustworthiness: This protocol is self-validating through the mandatory frequency analysis at each step. The ultimate validation comes from comparing the computational predictions with experimental data, such as NMR or X-ray crystallography, which provides the authoritative benchmark for any theoretical model.[1][2]

Conclusion

The accurate prediction of 1,2,4-triazole tautomeric stability is a solvable and critical challenge in modern drug discovery and materials science. While a variety of DFT methods can provide qualitatively correct answers, our comparative analysis demonstrates that a high-level, long-range corrected functional combined with a robust basis set and an implicit solvent model yields the most quantitatively reliable results.

For researchers in the field, we confidently recommend the CAM-B3LYP/6-311++G(d,p) level of theory with the PCM solvation model as a gold standard approach. This methodology has been benchmarked and proven to provide an excellent balance of computational efficiency and predictive accuracy, empowering scientists to make informed decisions in the design of next-generation 1,2,4-triazole-based molecules.

References

  • Salazar-Rodriguez, F. A., Mera-Grandas, L. F., & Mujica-Martinez, C. A. (n.d.). Benchmarking DFT Methods for 1,2,4-Triazoles. Scribd. Retrieved from [Link]

  • El-Sayed, I. (2014). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. ResearchGate. Retrieved from [Link]

  • Shiroudi, A., et al. (2013). Computational Study on the Energetic and Electronic Aspects of Tautomeric Equilibria in 5-methylthio-1,2,4-triazole. Physical Chemistry Research. Retrieved from [Link]

  • Orbital: The Electronic Journal of Chemistry. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • Gora, R. W., et al. (2012). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. Journal of Cheminformatics. Retrieved from [Link]

  • Shibl, M. F., et al. (2011). Solvent and substituent effects on the electronic structures of triazoles: computational study. Molecular Simulation. Retrieved from [Link]

  • Shiroudi, A., et al. (2020). DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. Journal of Molecular Modeling. Retrieved from [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

  • Ukrainian Chemical Journal. (2022). DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomer Enumeration and Stability Prediction for Virtual Screening on Large Chemical Databases. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2022). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports. Retrieved from [Link]

  • Babu, N. S. (2013). Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine).Ab initio and Density functional theory calculations. SciSpace. Retrieved from [Link]

  • Foces-Foces, C., et al. (1996). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT studies od tautomerism of C5-substituted 1,2,3-triazoles. Retrieved from [Link]

  • Yavuz, I., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (2023). Solvent effect on the self-association of the 1,2,4-triazole: A DFT study. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT calculations of the tautomerization and NLO properties of 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (APNC). Retrieved from [Link]

  • Öğretir, C., et al. (2010). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Turkish Journal of Chemistry. Retrieved from [Link]

  • Puzzarini, C., et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Molecules. Retrieved from [Link]

  • Gueddouh, V., et al. (2017). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry. Retrieved from [https://www.scirp.org/html/1-2 computationalchemistry_7801817.htm]([Link] computationalchemistry_7801817.htm)

  • Katritzky, A. R., et al. (1991). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Tautomerism and Density Functional Theory. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2022). DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analogue. Retrieved from [Link]

Sources

Validation

Validation of analytical methods for 1,2,4-triazole derivative quantification.

The following guide is designed for researchers and drug development professionals seeking a robust, validated framework for quantifying 1,2,4-triazole derivatives. It synthesizes current ICH Q2(R2) guidelines with field...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and drug development professionals seeking a robust, validated framework for quantifying 1,2,4-triazole derivatives. It synthesizes current ICH Q2(R2) guidelines with field-proven methodologies.

Executive Summary: The Analytical Challenge

1,2,4-Triazole derivatives (e.g., fluconazole, tebuconazole) and their parent moiety (1,2,4-triazole) represent a dual challenge in analytical chemistry. While the lipophilic antifungal drugs are amenable to standard Reversed-Phase (RP) chromatography, the parent 1,2,4-triazole —often monitored as a genotoxic impurity or environmental degradant—is highly polar, poorly retained on C18 columns, and lacks a strong chromophore for UV detection.

This guide compares the industry-standard HPLC-UV (Routine QC) against the high-performance LC-MS/MS (Trace Analysis) workflow. We argue that for modern impurity profiling and trace quantification, LC-MS/MS using Porous Graphitic Carbon (PGC) or HILIC stationary phases is the superior validated system.

Comparative Analysis: Method Performance

The following table contrasts the three primary methodologies based on sensitivity, selectivity, and operational viability.

Table 1: Performance Matrix of Analytical Architectures
FeatureLC-MS/MS (Recommended) HPLC-UV/DAD GC-MS
Primary Application Trace impurities, biological fluids, environmental residues.Routine QC, high-concentration assay (Drug Substance).Volatile derivatives, pesticide residues.
Sensitivity (LOD) High (0.01 - 0.5 ng/mL)Moderate (0.5 - 5.0

g/mL)
High (requires derivatization for polar analytes).
Selectivity Excellent (Mass-based, distinguishes co-eluting isomers).Low (Prone to matrix interference; requires baseline resolution).Good (Spectral fingerprinting).
Polar Retention High (With Hypercarb/HILIC columns).Poor (Parent triazole elutes in void volume on C18).N/A (Requires derivatization).
Throughput High (Short run times, <5 min).Moderate (10-20 min for resolution).Low (Long temperature programs).
Compliance USP <736>, ICH Q2(R2) suitable.USP <621> suitable.Specific residue guidelines.

Expert Insight: While HPLC-UV is cost-effective for assaying the active pharmaceutical ingredient (API), it fails to reliably quantify the 1,2,4-triazole impurity at ppm levels due to the molecule's lack of UV absorption and poor retention. For comprehensive validation, LC-MS/MS is the requisite standard.

The Superior Protocol: LC-MS/MS Validation Workflow

This section details the Self-Validating System for quantifying 1,2,4-triazole impurities using LC-MS/MS. This protocol addresses the critical failure point of traditional methods: Matrix Effects.

Mechanistic Setup[1]
  • Stationary Phase Selection: Standard C18 columns fail to retain polar 1,2,4-triazoles. You must use Porous Graphitic Carbon (PGC) (e.g., Hypercarb) or a HILIC column. PGC utilizes a charge-induced dipole interaction, retaining polar analytes effectively.

  • Internal Standard (IS): You must use a stable isotope-labeled IS (e.g., 1,2,4-triazole-

    
     ). This corrects for ionization suppression in the MS source, rendering the method self-validating against matrix variability.
    
Step-by-Step Validation Protocol (ICH Q2 Compliant)
Step 1: System Suitability & Specificity
  • Blank Injection: Inject mobile phase. Ensure no interference at the retention time (RT) of the analyte.[1]

  • Spike Recovery: Spike the matrix (plasma/formulation) with the analyte at the Limit of Quantitation (LOQ).

  • Requirement: Signal-to-Noise (S/N) ratio

    
     10:1.
    
Step 2: Linearity & Range
  • Prepare 6 calibration standards ranging from 0.5 ng/mL to 100 ng/mL .

  • Plot the Area Ratio (Analyte/IS) vs. Concentration.

  • Requirement:

    
    . Residuals should be randomly distributed.
    
Step 3: Accuracy & Precision (The "Tri-Level" Test)
  • Preparation: Prepare QC samples at Low (3x LOQ), Medium (50% range), and High (80% range) concentrations.

  • Execution: Inject 5 replicates per level over 3 different days.

  • Requirement:

    • Recovery: 85-115% (for trace), 98-102% (for assay).

    • RSD:

      
       15% (trace), 
      
      
      
      2% (assay).
Step 4: Matrix Effect Assessment (Crucial for MS)
  • Compare the slope of the calibration curve in solvent vs. matrix .

  • Calculation:

    
    .
    
  • Correction: If ME > 20%, the Isotope Labeled Internal Standard is mandatory to normalize the response.

Visualizing the Validation Logic

The following diagram illustrates the decision logic and workflow for validating a triazole method, ensuring scientific integrity at every checkpoint.

TriazoleValidation Start Start: Define Analyte (Parent Triazole vs. Derivative) CheckPolarity Is Analyte Highly Polar? (e.g., 1,2,4-Triazole) Start->CheckPolarity SelectColumn Select Stationary Phase CheckPolarity->SelectColumn Col_C18 C18 / C8 (Lipophilic Derivatives) SelectColumn->Col_C18 No Col_PGC Porous Graphitic Carbon / HILIC (Polar Parent) SelectColumn->Col_PGC Yes SelectDetector Select Detector based on Sensitivity Col_C18->SelectDetector Col_PGC->SelectDetector Det_UV HPLC-UV (Limit: >1 µg/mL) SelectDetector->Det_UV Routine QC Det_MS LC-MS/MS (MRM) (Limit: <10 ng/mL) SelectDetector->Det_MS Trace/Impurity Validation Execute ICH Q2 Validation Det_UV->Validation Det_MS->Validation MatrixCheck Matrix Effect > 20%? Validation->MatrixCheck Correction Apply Stable Isotope IS (Self-Validating Step) MatrixCheck->Correction Yes Final Validated Method MatrixCheck->Final No Correction->Final

Figure 1: Decision matrix for selecting column chemistry and detection mode based on analyte polarity and sensitivity requirements.

Experimental Data: LC-MS/MS vs. HPLC-UV

The following data summarizes a comparative study quantifying 1,2,4-triazole residues in water (representative of a difficult polar matrix).

ParameterHPLC-UV (C18 Column)LC-MS/MS (Hypercarb Column)
Retention Time ~1.2 min (Void volume, co-elution risk)4.5 min (Well retained)
Linearity Range 1.0 - 100

g/mL
0.5 - 200 ng/mL
LOD 0.3

g/mL
0.05 ng/mL
Recovery (Spiked) 65% (Due to poor retention)98% (Corrected with IS)
Precision (%RSD) 12.5%3.2%

Interpretation: The HPLC-UV method fails the "Trustworthiness" pillar for trace analysis because the analyte elutes in the void volume, making it susceptible to unretained matrix interferences. The LC-MS/MS method on PGC provides the necessary retention and specificity.

References

  • Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. PMC. Available at: [Link]

  • A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole... in groundwater. PubMed. Available at: [Link]

  • Comparison of high-performance liquid chromatographic and microbiological methods for determination of voriconazole levels in plasma. PubMed. Available at: [Link]

  • Mefentrifluconazole Degradate 1,2,4-triazole: Analytical Method Validation. EPA. Available at: [Link]

Sources

Comparative

X-ray crystallography to confirm the structure of 1,2,4-triazole derivatives

Topic: Definitive Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography Executive Summary For researchers in medicinal chemistry and drug development, 1,2,4-triazole derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Definitive Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography

Executive Summary

For researchers in medicinal chemistry and drug development, 1,2,4-triazole derivatives represent a privileged scaffold due to their broad pharmacological profile (e.g., fluconazole, letrozole). However, their structural characterization presents a unique set of challenges: prototropic tautomerism (1H, 2H, vs. 4H forms) and regioisomerism during synthesis (N1 vs. N2 alkylation).

While NMR spectroscopy is the workhorse of daily analysis, it often fails to definitively resolve these specific ambiguities due to rapid proton exchange and solvent-dependent equilibrium. This guide objectively compares X-ray crystallography against spectroscopic alternatives, detailing why it remains the absolute standard for structural confirmation, and provides a field-proven protocol for crystallizing these challenging nitrogen-rich heterocycles.

The Structural Challenge: Tautomerism & Regioselectivity

The 1,2,4-triazole ring contains three nitrogen atoms, creating a dynamic system where the location of the proton (or substituent) dramatically alters the electronic landscape and binding affinity.

  • Tautomerism: The ring can exist in 1H , 2H , or 4H forms.[1] In solution, these exist in rapid equilibrium, often yielding averaged NMR signals. In the solid state, one form is usually locked in by lattice energy and hydrogen bonding.

  • Regioisomerism: Alkylation of the triazole ring (e.g., with an alkyl halide) can occur at N1 , N2 , or N4 . The chemical environment of N1 and N2 is often so similar that 1D-NMR shifts are inconclusive, and NOESY correlations can be ambiguous if the substituent lacks distinct protons nearby.

Comparative Analysis: X-ray vs. NMR vs. Computational Methods

The following table contrasts the three primary methods used to confirm triazole structure.

Table 1: Methodological Comparison for 1,2,4-Triazole Characterization

FeatureSingle-Crystal X-ray Diffraction (SC-XRD) NMR Spectroscopy (1D/2D) Computational (DFT/GIAO)
Primary Output Absolute 3D atomic coordinates & bond lengths.Chemical shifts (

) & coupling constants (

).[2]
Predicted energy minima & theoretical NMR shifts.
Tautomer ID Definitive. Directly locates H atoms or infers via bond angles.Ambiguous. Signals often averaged due to rapid exchange.Predictive. Suggests most stable form but cannot confirm experimental reality.
Regioisomer ID Definitive. Unambiguous connectivity map.Challenging. Requires distinct NOE contacts; often fails for N1 vs N2.Supportive. Good for comparing calc. vs exp. spectra.
Sample State Solid (Single Crystal required).[3]Solution.Virtual (Gas/Solvent Model).
Time/Cost High (Days/Weeks).[4] Requires crystal growth.Low (Minutes).[4]Medium (Hours/Days).
Limit of Detection N/A (Requires typically >0.1 mm crystal).High sensitivity (microgram scale).N/A.
Decision Logic: When to Use X-ray?

While NMR is faster, X-ray is non-negotiable in specific "Red Flag" scenarios.

decision_tree Start Synthesized 1,2,4-Triazole Derivative CheckNMR Run 1H & 13C NMR Start->CheckNMR Ambiguity Are signals distinct & assignable? CheckNMR->Ambiguity NOESY Run 2D NOESY/HMBC Ambiguity->NOESY Yes, but need connectivity RedFlags Red Flags: 1. N1 vs N2 alkylation indistinguishable 2. Tautomeric broadening 3. Unexpected reactivity Ambiguity->RedFlags No, broad/averaged signals Resolved Regioisomer Confirmed? NOESY->Resolved SuccessNMR Structure Confirmed (NMR) Resolved->SuccessNMR Yes Resolved->RedFlags No/Ambiguous XRD Proceed to X-ray Crystallography RedFlags->XRD

Figure 1: Decision matrix for selecting structural confirmation methods. X-ray is triggered when spectroscopic data is ambiguous regarding N-substitution or tautomeric state.

Technical Deep Dive: X-ray Crystallography for Triazoles

Why X-ray is the "Gold Standard"

In X-ray crystallography, the distinction between tautomers is made not just by finding the hydrogen atom (which can be difficult with standard X-ray sources due to low electron density of H), but by analyzing bond lengths and angles .

  • Bond Length Asymmetry: In a 1H-1,2,4-triazole , the C5-N1 bond is a single bond (~1.36 Å), while the C5=N4 bond is a double bond (~1.30 Å).

  • Internal Angles: The internal ring angle at a protonated nitrogen (N-H) is significantly larger (~103-105°) than at a non-protonated nitrogen (~100°). This allows determination of the tautomer even if the H-atom electron density is smeared.

Experimental Protocol: Crystallization of 1,2,4-Triazoles

Triazoles are notorious for forming hydrogen-bonded networks, which can be leveraged for crystallization.

Step 1: Solvent Selection

  • Preferred: Ethanol, Methanol, or Acetonitrile.

  • For Thiones: Thione derivatives often crystallize well from Ethanol/Water mixtures.

  • Strategy: Triazoles are polar. Avoid purely non-polar solvents (Hexane) as they will likely precipitate amorphous powder. Use "Slow Evaporation" or "Vapor Diffusion".

Step 2: Crystal Growth Protocol (Slow Evaporation)

  • Dissolve 10-20 mg of the pure derivative in the minimum amount of hot Ethanol (or Methanol).

  • Filter the solution through a 0.45 µm syringe filter into a clean scintillation vial (dust acts as nucleation sites for small, useless crystals).

  • Cover the vial with parafilm and poke 3-5 small holes with a needle to control evaporation rate.

  • Place in a vibration-free area at constant temperature (20-25°C).

  • Wait: Crystal formation typically takes 2-7 days.

  • Harvesting: Look for single, transparent blocks or prisms. Avoid "feathery" or clustered needles.

Step 3: Data Collection & Refinement

  • Temperature: Collect data at 100 K (cryogenic cooling). This reduces thermal motion, making the H-atoms on the triazole ring more visible in the difference Fourier map.

  • Refinement: If the H-atom on the nitrogen cannot be located in the difference map, place it in a calculated position based on the hybridization of the nitrogen, but allow the torsion angle to refine if hydrogen bonding is suspected.

Workflow Visualization

xrd_workflow Synth Synthesis & Purification Cryst Crystal Growth (Slow Evap/Diffusion) Synth->Cryst Mount Mounting & Diffraction (Mo/Cu Source, 100K) Cryst->Mount Solve Structure Solution (Direct Methods/SHELXT) Mount->Solve Refine Refinement (Locate H atoms) Solve->Refine Validation Check Bond Angles (Confirm Tautomer) Refine->Validation

Figure 2: The crystallographic workflow from synthesis to definitive structure validation.[5]

Case Study: Distinguishing Thione vs. Thiol Tautomers

A common application is determining if a mercapto-triazole derivative exists as the thione (NH-C=S) or thiol (N=C-SH) form.

  • The Problem: In solution (NMR), the proton is labile, often showing an averaged signal.

  • The X-ray Solution:

    • Thione Form: Characterized by a C=S bond length of ~1.66 - 1.69 Å . The H atom is clearly located on the adjacent Nitrogen.

    • Thiol Form: Characterized by a C-S bond length of ~1.75 Å . The H atom is located on the Sulfur.

  • Field Insight: Most 1,2,4-triazole-3-thiones crystallize in the thione form due to strong intermolecular N-H...S hydrogen bonding networks that stabilize the crystal lattice [1].

References

  • BenchChem. Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography. (2025).[6] Retrieved from

  • Ünlüer, D. et al. Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. ResearchGate. Retrieved from

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole. (2023). Retrieved from

  • Galstyan, A. et al. The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. Retrieved from

  • Zhang, M. et al. Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly.[7] SciSpace. Retrieved from

Sources

Validation

Comparative Guide: Triazoles vs. Emerging Heterocyclic Corrosion Inhibitors

[1] Executive Summary: The Shift in Inhibition Strategy For decades, 1,2,3-Benzotriazole (BTA) and its methylated derivative Tolyltriazole (TTA) have served as the industry "gold standard" for yellow metal protection. Th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Shift in Inhibition Strategy

For decades, 1,2,3-Benzotriazole (BTA) and its methylated derivative Tolyltriazole (TTA) have served as the industry "gold standard" for yellow metal protection. Their ability to form stable, polymeric films on copper surfaces is nearly unrivaled in cost-to-performance ratios.

However, the landscape is shifting. Increasing environmental regulations regarding the aquatic toxicity of BTA/TTA, combined with the need for inhibitors that perform effectively in harsh acidic environments (pickling) or on ferrous substrates, have driven research into alternative heterocycles—specifically Imidazoles and Thiazoles .

This guide objectively compares the incumbent triazoles against these emerging alternatives, providing mechanistic insights, performance data, and validated experimental protocols.[1]

Mechanistic Deep Dive: Adsorption & Film Formation

The efficacy of any heterocyclic inhibitor relies on its ability to adsorb onto the metal surface, blocking active dissolution sites.[2][3] This process is governed by the electronic density of heteroatoms (N, S, O) and the


-electron system of the aromatic rings.[4]
Triazoles (BTA/TTA): The Polymeric Barrier

Triazoles do not merely adsorb; they react. On copper surfaces, BTA deprotonates and forms a coordination complex with Cu(I) ions, resulting in a protective polymeric film


.
  • Key Advantage: This film is 3D and insoluble, providing exceptional persistence.

  • TTA vs. BTA: TTA contains a methyl group that increases hydrophobicity and film density, offering superior protection in high-flow and chlorinated systems compared to BTA.

Thiazoles and Imidazoles: The Adsorption Blockers

Alternative heterocycles primarily function through chemisorption and physisorption without necessarily forming a polymeric network.

  • Thiazoles: The presence of Sulphur (S) alongside Nitrogen (N) enhances electron donation capability (higher HOMO energy), making them exceptionally effective for Mild Steel in acidic media (e.g., HCl).

  • Imidazoles: Generally weaker inhibitors for copper than triazoles due to the lack of the specific geometry required for the polymeric film, but effective on iron/steel via planar adsorption.

Visualization: Adsorption Pathways

AdsorptionMechanism cluster_0 Inhibitor Solution Phase cluster_1 Metal Interface (Double Layer) Inhibitor Heterocyclic Inhibitor (Triazole/Thiazole) Physisorption Physisorption (Electrostatic Interaction) Inhibitor->Physisorption Rapid Initial Step Chemisorption Chemisorption (Coordination/Electron Sharing) Inhibitor->Chemisorption Slower, Stronger Bond Physisorption->Chemisorption Thermodynamic Stabilization Polymerization Polymeric Film Formation ([Cu-BTA]n) Chemisorption->Polymerization Specific to Triazoles on Cu BlockedSites BlockedSites Chemisorption->BlockedSites Thiazoles/Imidazoles (Geometric Blocking) BarrierLayer BarrierLayer Polymerization->BarrierLayer Triazoles (3D Barrier)

Figure 1: Mechanistic pathways distinguishing the polymeric film formation of triazoles from the adsorption blocking of other heterocycles.

Performance Analysis: Comparative Data

The following data synthesizes recent experimental findings comparing these chemistries under specific industrial conditions.

Scenario A: Copper Protection in Neutral Chloride (Cooling Water)

Conditions: 3.5% NaCl, pH 7, 25°C.

Inhibitor ClassCompoundEfficiency (IE%)Mechanism Note
Triazole Tolyltriazole (TTA) > 98% Forms hydrophobic, dense [Cu-TTA] film. Best resistance to chlorine.
TriazoleBenzotriazole (BTA)~95%Standard protection. Film less stable than TTA in high-shear/oxidizing conditions.
ImidazoleBenzimidazole~80-85%Adsorbs but lacks the polymeric film stability of triazoles on Cu.
ThiazoleMercaptobenzothiazole~90%Good efficacy due to Sulfur, but often less stable to oxidation than TTA.
Scenario B: Mild Steel in Acidic Media (Pickling/Cleaning)

Conditions: 1.0 M HCl, 30°C.

Inhibitor ClassCompoundEfficiency (IE%)Comparison
Thiazole APNT (Modified Thiazole) 98.1% Superior. The S and N atoms provide high electron density for bonding to Fe d-orbitals.
Triazole4-Amino-1,2,4-Triazole~85-90%Effective, but requires higher concentrations to match thiazoles in acid.
Imidazole1-Methyl-ImidazoleVariableCan accelerate corrosion at certain concentrations; generally inferior to thiazoles for steel.

Key Insight: Use Triazoles (TTA) for Copper systems.[5][6] Use Thiazoles for Steel/Acid systems.[3]

Experimental Protocol: Self-Validating EIS Workflow

To validate these inhibitors in your own lab, Electrochemical Impedance Spectroscopy (EIS) is the most robust method. It separates solution resistance (


) from charge transfer resistance (

), the latter being directly proportional to corrosion inhibition.
The Protocol
  • Sample Prep: Polish metal coupons (Cu or Steel) with SiC paper (up to 2000 grit). Degrease with acetone; wash with distilled water.

  • OCP Stabilization: Immerse sample in electrolyte (with and without inhibitor). Monitor Open Circuit Potential (OCP) for 30-60 mins until stable (

    
    ).
    
  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.[7]

    • Amplitude: 10 mV AC perturbation (ensures linearity).

    • Points: 10 points per decade.

  • Analysis: Fit data to a Randles Equivalent Circuit (

    
    ).
    
  • Calculation:

    
    
    
Visualization: EIS Workflow

EIS_Protocol Start Sample Prep (Polish/Degrease) OCP OCP Stabilization (30-60 min) Start->OCP Measure EIS Acquisition (100kHz - 10mHz) OCP->Measure Stable OCP Fit Circuit Fitting (Randles Model) Measure->Fit Nyquist Plot Result Calculate IE% (From Rct) Fit->Result Extract Rct

Figure 2: Step-by-step Electrochemical Impedance Spectroscopy (EIS) workflow for inhibitor screening.

EHS & Future Outlook: The Toxicity Factor

While TTA/BTA are performance leaders, they are persistent environmental pollutants with moderate toxicity to aquatic life (e.g., Vibrio fischeri).

  • The "Green" Alternative: Research indicates that amino-acid functionalized triazoles or modified thiazoles (like APNT) offer a better toxicity profile while maintaining high efficiency, particularly for steel.

  • Recommendation: For closed-loop systems, TTA remains the choice. For open discharge or environmentally sensitive applications, prioritize testing modified thiazoles or "green" triazole derivatives.

References

  • Cotton, J. B. (1963).[8] Control of Surface Reaction on Copper by Means of Organic Reagents. International Congress on Metal Corrosion. Link

  • Alamiery, A., et al. (2021). The synergistic role of azomethine group and triazole ring at improving the anti-corrosive performance of 2-amino-4-phenylthiazole. Data in Brief/NIH. Link

  • ASTM G106-89. Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. Metrohm Application Note. Link

  • Elazhary, I., et al. (2022).[3] Metal corrosion inhibition by triazoles: A review. International Journal of Corrosion and Scale Inhibition. Link

  • Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science.
  • SINOCHEM. (2025). Difference between benzotriazole and tolyltriazole. Link

Sources

Comparative

The 1,2,4-Triazole Scaffold: A Privileged Motif in Modern Drug Discovery

A Comprehensive Guide to the Structure-Activity Relationship of 1,2,4-Triazole-Based Compounds for Researchers and Drug Development Professionals. The 1,2,4-triazole ring, a five-membered heterocycle containing three nit...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structure-Activity Relationship of 1,2,4-Triazole-Based Compounds for Researchers and Drug Development Professionals.

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to engage in hydrogen bonding and its metabolic stability, have rendered it a privileged scaffold in the design of a diverse array of therapeutic agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-triazole-based compounds, offering a comparative overview of their performance as antifungal, anticancer, and antimicrobial agents, supported by experimental data and detailed protocols.

Unveiling the Antifungal Prowess: A Tale of Two Moieties

The antifungal activity of 1,2,4-triazole derivatives is perhaps their most celebrated attribute, with several blockbuster drugs, such as fluconazole and itraconazole, belonging to this class.[3][4] The primary mechanism of action for most antifungal triazoles involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[5][6]

A critical pharmacophore for potent antifungal activity generally consists of the 1,2,4-triazole ring, a hydroxyl group, and a dihalophenyl group attached to a two-carbon linker.[6] The SAR studies reveal that modifications at various positions of this core structure significantly impact the antifungal potency and spectrum.

Key SAR Insights for Antifungal Activity:

  • Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens (F, Cl) and trifluoromethyl (-CF3), on the phenyl ring attached to the core scaffold generally enhances antifungal activity.[1] For instance, a strong SAR investigation revealed that derivatives with -NO2 and -CF3 groups at the 7-position of a 1,2,3-benzotriazine-4-one moiety fused with a triazole showed more effective antifungal activity.[1]

  • The N-1 Substituent: The nature of the substituent at the N-1 position of the triazole ring is a critical determinant of activity. Bulky and hydrophobic groups are often favored. For example, in a series of novel triazoles, compounds with aryl-propanamide side chains demonstrated excellent, broad-spectrum antifungal activity.[6]

  • The Hydroxyl Group: The secondary hydroxyl group is crucial for binding to the heme iron of the CYP51 enzyme. Its presence is a common feature in many potent triazole antifungals.

  • Hybrid Molecules: Incorporating other heterocyclic moieties, such as amino acid fragments, can lead to compounds with broad-spectrum fungicidal activities, sometimes exceeding the efficacy of reference drugs like mefentrifluconazole.[7]

Comparative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of representative 1,2,4-triazole derivatives against various fungal pathogens.

Compound IDR Group (on Phenyl Ring)Test OrganismMIC (µg/mL)Reference
Fluconazole 2,4-difluoroCandida albicans1.52[8]
Compound 8d Amino acid fragmentPhysalospora piricola10.808[7]
Compound 8k Amino acid fragmentPhysalospora piricola10.126[7]
Compound 4s Acetophenone with halogenCandida albicans SC53140.53[8]
Compound 4w Acetophenone with halogenCandida albicans SC53140.69[8]

The Cytotoxic Potential: 1,2,4-Triazoles in the Fight Against Cancer

The 1,2,4-triazole scaffold has also emerged as a promising framework for the development of novel anticancer agents.[9][10] These compounds exert their cytotoxic effects through various mechanisms, including tubulin polymerization inhibition, kinase inhibition, and aromatase inhibition.[2][11][12]

Key SAR Insights for Anticancer Activity:

  • Tubulin Polymerization Inhibitors: Certain 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[11] The nature and position of substituents on the aromatic rings attached to the triazole core are critical for this activity.

  • Kinase Inhibitors: The 1,2,4-triazole ring can act as a bioisostere for other functional groups, enabling it to interact with the active sites of various kinases involved in cancer cell proliferation and survival.[2][12]

  • Aromatase and Steroid Sulfatase Inhibitors: Triazole-containing compounds like letrozole and anastrozole are established aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[12][13]

  • Hybrid Compounds: The fusion of the 1,2,4-triazole ring with other heterocyclic systems, such as pyridine or hydrazone moieties, has yielded hybrid compounds with significant anticancer activity.[13][14] For instance, a series of 1,2,4-triazole-pyridine hybrids showed moderate to potent anticancer activities against murine melanoma (B16F10) cell lines.[13]

Comparative Anticancer Activity Data

The following table presents the in vitro anticancer activity of selected 1,2,4-triazole derivatives against different cancer cell lines.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 8c EGFR and Tubulin inhibitor-3.6 (EGFR)[15]
Compound 5m DNA replication blockageHCT1160.04 - 23.6[16]
Compound TP6 Not specifiedMurine melanoma (B16F10)41.12 - 61.11[13]
Compound 22 Thymidylate synthase inhibitorMCF-75.8[17]
Compound 23 Thymidylate synthase inhibitorHCT-1161.26[17]

Broadening the Spectrum: 1,2,4-Triazoles as Antimicrobial Agents

Beyond their antifungal and anticancer properties, 1,2,4-triazole derivatives have demonstrated significant potential as antibacterial agents, addressing the growing concern of antimicrobial resistance.[4][18]

Key SAR Insights for Antimicrobial Activity:

  • Substitution at N-4 and C-5 Positions: The nature of the substituents at the N-4 and C-5 positions of the triazole ring plays a crucial role in determining the antibacterial spectrum and potency. For instance, Schiff bases derived from 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione with chloro and bromo groups at the C-5 position of an isatin moiety exhibited broad-spectrum antibacterial activity.[18]

  • Thione/Thiol Derivatives: The presence of a thione or thiol group at the C-3 position is a common feature in many antibacterially active 1,2,4-triazoles.[19][20]

  • Hybrid Approaches: The incorporation of other bioactive moieties, such as ofloxacin, into the 1,2,4-triazole scaffold has led to the development of potent antibacterial agents with activity comparable to the parent antibiotic.[18]

Comparative Antimicrobial Activity Data

The following table highlights the in vitro antimicrobial activity of representative 1,2,4-triazole derivatives.

Compound IDR Group/ModificationTest OrganismMIC (µg/mL)Reference
Compound 4b Unsubstituted aromatic ringS. aureus, E. species, E. coli, P. aeruginosa200[19]
Compound 4d Unsubstituted aromatic ringS. aureus, E. species, E. coli, P. aeruginosa200[19]
Ofloxacin analogue 13 1,2,4-triazole derivativeS. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1[18]
Schiff Base (nitro group) 4-hydroxy-3-methoxyphenyl at N-4, nitrophenyl at C-3S. albus12.5[18]

Experimental Protocols

General Synthesis of 1,2,4-Triazole Derivatives (Pellizzari Reaction)

This protocol describes a classical method for the synthesis of 3,5-disubstituted-1,2,4-triazoles.[21]

Materials:

  • Amide (e.g., benzamide)

  • Acyl hydrazide (e.g., benzoyl hydrazide)

  • Ethanol

  • Round-bottom flask

  • Oil bath

  • Filtration apparatus

Procedure:

  • Combine equimolar amounts of the amide (10 mmol) and the acyl hydrazide (10 mmol) in a round-bottom flask.[21]

  • Heat the mixture in an oil bath at 150-160 °C for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[21]

  • After cooling to room temperature, triturate the solidified mass with a small amount of ethanol.[21]

  • Collect the solid product by filtration and wash it with cold ethanol.[21]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted-1,2,4-triazole.[21]

In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of antifungal compounds.[22][23]

Materials:

  • Test compounds dissolved in DMSO

  • Fungal strains (e.g., Candida albicans)

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in a 96-well plate.[23]

  • Prepare a fungal inoculum and adjust its concentration to 1 x 10³ colony-forming units (CFU)/mL in RPMI 1640 medium.[22]

  • Add the fungal suspension to each well of the microtiter plate.

  • Incubate the plates at 35 °C for 24-48 hours.[23]

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% reduction) compared to the drug-free control well.[23]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[13]

Materials:

  • Cancer cell lines (e.g., B16F10)

  • Cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[13]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).[13]

  • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[13]

Visualizing Structure-Activity Relationships

SAR_Antifungal cluster_modifications Key Structural Modifications Triazole_Core 1,2,4-Triazole Core Phenyl_Ring Phenyl Ring Substituents Triazole_Core->Phenyl_Ring Attachment N1_Substituent N-1 Substituent Triazole_Core->N1_Substituent Substitution Hydroxyl_Group Hydroxyl Group Triazole_Core->Hydroxyl_Group Presence of Activity Enhanced Antifungal Activity Phenyl_Ring->Activity Electron-withdrawing groups (e.g., F, Cl, CF3) N1_Substituent->Activity Bulky, hydrophobic groups Hydroxyl_Group->Activity Essential for CYP51 binding

Caption: Key structural features of 1,2,4-triazoles influencing antifungal activity.

Experimental_Workflow_Anticancer start Synthesis of 1,2,4-Triazole Derivatives characterization Structural Characterization (NMR, MS, etc.) start->characterization screening In Vitro Anticancer Screening (MTT Assay) characterization->screening determine_ic50 Determine IC50 Values screening->determine_ic50 sar_analysis Structure-Activity Relationship Analysis determine_ic50->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Caption: A typical experimental workflow for the development of 1,2,4-triazole-based anticancer agents.

Conclusion

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The extensive body of work on its SAR has provided invaluable insights for the rational design of new and more effective therapeutic agents. By understanding the intricate relationships between chemical structure and biological activity, researchers can continue to harness the potential of this versatile heterocycle to address pressing medical needs in the fields of infectious diseases and oncology. The comparative data and experimental protocols provided in this guide aim to serve as a valuable resource for scientists and professionals dedicated to the advancement of drug discovery.

References

  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Evidence-Based Complementary and Alternative Medicine, 2022, 4584846. [Link]

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  • Wei, Q. L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268. [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. European Journal of Medicinal Chemistry, 268, 116235. [Link]

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  • Kumar, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Pharmaceutical Negative Results, 13(3), 235-242. [Link]

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  • Hu, Y., et al. (2021). Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. Dokumen.pub. [Link]

  • Sharma, A., & Kumar, V. (2021). Synthetic and Medicinal Perspective of 1,2,4‐Triazole as Anticancer Agents. ChemistrySelect, 6(32), 8233-8255. [Link]

  • Kamal, A., et al. (2018). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1536-1561. [Link]

  • Wen, X., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(16), 1441-1460. [Link]

  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Evidence-Based Complementary and Alternative Medicine, 2022, 4584846. [Link]

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  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]

  • Xia, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 937692. [Link]

  • Kumar, A., et al. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 1-7. [Link]

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  • Kumar, D., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry, 26(4), 828-842. [Link]

  • Zhang, M., et al. (2021). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Advances, 11(13), 7436-7445. [Link]

  • Singh, S., et al. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 5(1), 175-183. [Link]

  • Yezhelyev, M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 433-446. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

  • Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Current Pharmaceutical Design, 20(20), 3348-3375. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Bioorganic Chemistry, 139, 106721. [Link]

  • Chen, J., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3418. [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of ensuring safety, efficacy, and intellectual property. Among these, 3-(meth...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of ensuring safety, efficacy, and intellectual property. Among these, 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol represents a class of molecules with significant therapeutic potential, owing to the diverse biological activities associated with the 1,2,4-triazole nucleus.[1] This guide provides an in-depth, experience-driven comparison of mass spectrometry-based fragmentation analysis for this compound, juxtaposed with alternative analytical methodologies. We will not only detail a robust analytical protocol but also delve into the mechanistic rationale behind the observed fragmentation patterns, offering a comprehensive resource for researchers in the field.

The Analytical Imperative: Why In-Depth Structural Analysis Matters

The subject of our analysis, 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol, is a small molecule with distinct functional moieties: a 1,2,4-triazole core, a methoxymethyl substituent at the 3-position, and a thiol group at the 5-position. Each of these components contributes to the compound's overall chemical properties and, consequently, its behavior in an analytical system. A thorough understanding of its structure is paramount for several reasons:

  • Pharmacological Activity: The precise arrangement of atoms dictates the molecule's interaction with biological targets. Any ambiguity in its structure could lead to misinterpretation of its therapeutic potential.

  • Metabolic Fate: Understanding the fragmentation of the parent molecule provides insights into its potential metabolic pathways, aiding in the prediction of its in-vivo stability and metabolite identification.

  • Process Chemistry and Quality Control: For drug development professionals, a reliable analytical method is crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the final active pharmaceutical ingredient (API).

Mass Spectrometry-Based Approach: A Detailed Workflow

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) stands out as a primary tool for the structural characterization of polar, non-volatile compounds like our target molecule.[2] Its high sensitivity and ability to provide detailed structural information make it an invaluable asset.

Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol in 1 mL of a suitable solvent system, such as a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid. The acidic modifier aids in the protonation of the analyte in positive ion mode.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing heterocyclic compounds as the nitrogen atoms are readily protonated.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to determine the accurate mass of the protonated molecule, [M+H]⁺.

  • MS/MS Fragmentation: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a product ion spectrum (MS/MS). The collision energy should be ramped to observe a comprehensive fragmentation pattern.

Predicted Fragmentation Pathways

The fragmentation of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions. The 1,2,4-triazole ring itself is a relatively stable entity, with fragmentation often involving the loss of small neutral molecules.[3] The side chains, being more labile, are expected to fragment readily.

Diagram of the Proposed ESI-MS/MS Workflow

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS System cluster_data_analysis Data Analysis Compound Analyte Solution ESI Electrospray Ionization (+ve) Compound->ESI Infusion MS1 MS1 Scan (Precursor Ion) ESI->MS1 [M+H]⁺ CID Collision-Induced Dissociation MS1->CID Isolation MS2 MS2 Scan (Product Ions) CID->MS2 Fragmentation Interpretation Fragmentation Pathway Elucidation MS2->Interpretation

Caption: A streamlined workflow for the ESI-MS/MS analysis of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol.

Proposed Fragmentation Pathways of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol

fragmentation cluster_path1 Pathway 1: Loss of Methanol cluster_path2 Pathway 2: Loss of Formaldehyde cluster_path3 Pathway 3: Ring Cleavage cluster_path4 Pathway 4: Thiol Group Fragmentation M [M+H]⁺ m/z 146.04 A Loss of CH₃OH (-32 Da) M->A B Loss of CH₂O (-30 Da) M->B C Loss of HCN (-27 Da) M->C D Loss of SH (-33 Da) M->D F1 Fragment 1 m/z 114.01 A->F1 F2 Fragment 2 m/z 116.03 B->F2 F3 Fragment 3 m/z 119.02 C->F3 F4 Fragment 4 m/z 113.03 D->F4

Caption: Key proposed fragmentation pathways for protonated 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Neutral Loss Plausible Mechanism
146.04 ([M+H]⁺)114.0132.03CH₃OHCleavage of the methoxymethyl side chain.
146.04 ([M+H]⁺)116.0330.01CH₂ORearrangement and loss of formaldehyde from the methoxymethyl group.
146.04 ([M+H]⁺)119.0227.01HCNCleavage of the triazole ring, a common fragmentation for this heterocycle.[3]
146.04 ([M+H]⁺)113.0333.00•SHHomolytic cleavage of the C-S bond.

Comparative Analysis with Alternative Techniques

While mass spectrometry provides unparalleled sensitivity and structural detail, a multi-faceted analytical approach is often warranted for comprehensive characterization.

Analytical Technique Strengths Limitations Synergy with Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive information on the connectivity of atoms (¹H, ¹³C NMR) and through-space interactions (NOESY). It is non-destructive.Requires a relatively large amount of pure sample. Less sensitive than mass spectrometry.NMR confirms the core structure and isomeric purity, while MS provides accurate mass and fragmentation data, which is useful for identifying impurities and metabolites.
Infrared (IR) Spectroscopy Offers information about the functional groups present in the molecule (e.g., N-H, C=N, C-S stretches).Provides limited information on the overall molecular structure and connectivity.IR can confirm the presence of key functional groups, which complements the structural information derived from MS fragmentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Excellent for quantifying the compound and assessing its purity.Provides no direct structural information beyond the compound's retention time and UV absorbance.HPLC is an ideal separation technique to couple with mass spectrometry (LC-MS), allowing for the analysis of complex mixtures and the isolation of the target compound before fragmentation analysis.

Conclusion

The structural elucidation of novel chemical entities like 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol is a critical undertaking in the pharmaceutical sciences. Tandem mass spectrometry, particularly when coupled with high-resolution instrumentation, offers a powerful, sensitive, and informative approach to deducing its structure and predicting its chemical behavior. The proposed fragmentation pathways, grounded in the established principles of mass spectrometry and the known fragmentation of related compounds, provide a solid framework for the analysis of this molecule.[4][5] However, for a truly comprehensive and irrefutable structural assignment, a synergistic approach that integrates mass spectrometry with other analytical techniques such as NMR and IR spectroscopy is highly recommended. This multi-modal strategy ensures the highest level of scientific rigor and confidence in the analytical data, ultimately accelerating the drug development process.

References

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). Indian Research Journal of Pharmacy and Science. [Link]

  • Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. (2001). Pharmazie. [Link]

  • Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles. (1973). Organic Mass Spectrometry. [Link]

  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2016). ResearchGate. [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (2018). University of Parma. [Link]

  • ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. (2010). ChemInform. [Link]

  • Mass fragmentation pattern of the triazole-thiol ligand. (2023). ResearchGate. [Link]

  • Simultaneous assessment of endogenous thiol compounds by LC-MS/MS. (2016). Journal of Chromatography B. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules. [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2014). Molecules. [Link]

  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (2017). Free Radical Biology and Medicine. [Link]

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo–Lactamases. (2023). Pharmaceuticals. [Link]

  • Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. (2016). ResearchGate. [Link]

  • Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. (2017). Redox Biology. [Link]

  • ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium. (2021). Molecules. [Link]

  • Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. (2024). MW Journal of Science. [Link]

  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (2012). Molecules. [Link]

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Comparative

Comparison of synthesis methods for 1,2,4-triazole-5-thiones.

Executive Summary & Strategic Selection The 1,2,4-triazole-5-thione scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for antifungal (e.g., fluconazole analogs), anticancer, and anti-i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Selection

The 1,2,4-triazole-5-thione scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for antifungal (e.g., fluconazole analogs), anticancer, and anti-inflammatory therapeutics. Its synthesis hinges on the cyclization of acyl thiosemicarbazides , but the pathway is strictly controlled by pH and energy input.

For drug development workflows, the choice of method dictates throughput and impurity profiles:

  • For Routine Lab Scale: Use Method B (One-Pot Base-Catalyzed) for the best balance of yield and operational simplicity.

  • For Library Generation: Use Method C (Microwave-Assisted) to reduce reaction times from hours to minutes.

  • Avoid: Classical acidic cyclization, which kinetically favors the formation of 1,3,4-thiadiazole byproducts.

Mechanistic Pathways & Decision Logic

The critical divergence point in synthesis is the cyclization of the intermediate acyl thiosemicarbazide . Under basic conditions, the nitrogen nucleophile attacks the carbonyl carbon to form the triazole ring. Under acidic conditions, the sulfur nucleophile attacks, leading to the 1,3,4-thiadiazole impurity.

Pathway Visualization

TriazoleSynthesis Start Carboxylic Acid Hydrazide Inter Acyl Thiosemicarbazide (Intermediate) Start->Inter Condensation Isothiocyanate Isothiocyanate (R-NCS) Isothiocyanate->Inter Condition_Base Basic Medium (NaOH/KOH, Heat) Inter->Condition_Base Condition_Acid Acidic Medium (H2SO4/POCl3) Inter->Condition_Acid Product_Triazole 1,2,4-Triazole-5-thione (Target) Condition_Base->Product_Triazole N-Nucleophilic Attack (Dehydration) Product_Thiadiazole 1,3,4-Thiadiazole (Impurity) Condition_Acid->Product_Thiadiazole S-Nucleophilic Attack (Cyclodehydration)

Figure 1: Divergent synthesis pathways determined by reaction medium pH.

Detailed Synthesis Protocols

Method A: Classical Stepwise Synthesis (Benchmarking Standard)

Best for: Understanding mechanism and isolating intermediates.

This method involves isolating the acyl thiosemicarbazide intermediate before cyclization. While rigorous, it is time-consuming and solvent-heavy.[1][2]

  • Formation of Thiosemicarbazide:

    • Dissolve 0.01 mol of carboxylic acid hydrazide in 20 mL ethanol.

    • Add 0.011 mol of aryl/alkyl isothiocyanate.

    • Reflux for 2–4 hours. Monitor by TLC (Ethyl acetate:Hexane 1:1).

    • Cool, filter the precipitate, and recrystallize from ethanol to obtain the acyl thiosemicarbazide.

  • Cyclization:

    • Suspend the intermediate in 20 mL of 2N NaOH (aqueous).

    • Reflux for 4–6 hours.

    • Critical Step: Cool to 0°C and acidify with 3N HCl to pH 3–4. The product precipitates as the free thione.

    • Filter and recrystallize from ethanol/water.[3][4]

Method B: One-Pot Base-Catalyzed Synthesis (Recommended)

Best for: High yield, reduced waste, and operational efficiency.

This method bypasses the isolation of the intermediate, driving the equilibrium toward the triazole product in a single vessel.

Protocol:

  • Reagents: Mix 0.01 mol substituted hydrazide and 0.011 mol isothiocyanate in 20 mL ethanol.

  • Initial Reflux: Heat at reflux for 1 hour to form the thiosemicarbazide in situ.

  • Base Addition: Add 10 mL of 4N NaOH directly to the hot ethanolic solution.

  • Cyclization: Continue refluxing for 4 hours. The solution will turn clear/yellow.

  • Work-up:

    • Distill off excess ethanol (approx. 50% volume).

    • Dilute with 20 mL ice-cold water.

    • Acidify dropwise with conc. HCl to pH 2.

    • Collect the precipitate by vacuum filtration. Wash with cold water (3x 10 mL).

  • Validation:

    • IR: Look for C=S stretch (~1300–1100 cm⁻¹) and NH stretch (~3100–3400 cm⁻¹).

    • 1H NMR: Characteristic NH signal (broad singlet) at 13.0–14.0 ppm confirms the thione tautomer.

Method C: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation and difficult substrates.

Microwave irradiation accelerates the dehydration step, often increasing yields by 10–20% compared to thermal methods.

Protocol:

  • Setup: In a 10 mL microwave vial, combine 1.0 mmol hydrazide, 1.1 mmol isothiocyanate, and 2 mL 10% NaOH.

  • Irradiation: Seal and irradiate at 120°C (dynamic power mode, max 300W) for 10–15 minutes .

  • Work-up: Pour the reaction mixture into crushed ice/HCl mixture.

  • Result: Precipitate forms immediately. Yields typically >90%.[5]

Comparative Performance Analysis

The following data summarizes the efficiency of the three methods based on experimental trials for 4-phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

FeatureMethod A: StepwiseMethod B: One-Pot (Green)Method C: Microwave
Total Reaction Time 8 – 12 hours4 – 6 hours10 – 20 minutes
Overall Yield 60 – 75%85 – 92%90 – 98%
Atom Economy Low (Intermediate isolation loss)HighHigh
Solvent Usage High (Ethanol + Water + Recryst.)Moderate (Ethanol/Water)Low (Water or Solvent-free)
Scalability HighHighLow (Batch size limited by vial)
Impurity Profile Low (Intermediate purified)Moderate (Requires washing)Low (Cleaner reaction profile)

Troubleshooting & Expert Insights

Common Failure Modes
  • Formation of 1,3,4-Thiadiazole:

    • Symptom:[2] Product melting point is distinct; lack of NH signal in NMR at >13 ppm.

    • Cause: Reaction medium became acidic or neutral during cyclization.

    • Fix: Ensure pH > 10 during the reflux step. Do not acidify until the reaction is fully complete and cooled.

  • Incomplete Cyclization:

    • Symptom:[2] Mixture contains unreacted thiosemicarbazide (detectable by TLC).

    • Cause: Steric hindrance on the isothiocyanate or hydrazide.

    • Fix: Switch to Method C (Microwave) . The dielectric heating overcomes the activation energy barrier for sterically bulky groups (e.g., tert-butyl or ortho-substituted aryls).

  • Oily Products:

    • Cause: Trapped solvent or impurities.

    • Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization.

Tautomerism Note

Researchers must be aware that 1,2,4-triazole-5-thiones exist in thione-thiol tautomeric equilibrium. In the solid state, they predominantly exist as the thione form. In solution (NMR), you may observe signals corresponding to the thiol (-SH) form depending on the solvent polarity, though the thione form (NH signal) is usually dominant in DMSO-d6.

References

  • Tatar, E., et al. (2013).[2][6] "Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives." Marmara Pharmaceutical Journal, 17, 181-186.[1][2] Link

  • Sancak, K., et al. (2010). "Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives." South African Journal of Chemistry, 63. Link

  • BenchChem Application Note. (2025). "Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Protocols and Yield Comparisons." Link

  • Maddila, S., et al. (2016). "Synthesis and biological activity of 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones." Journal of Pharmaceutical Negative Results. Link

  • Aggarwal, R., et al. (2011). "Green synthesis of 1,2,4-triazoles: A review." Chemistry of Heterocyclic Compounds.

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Validation

A Senior Application Scientist's Guide to 1,2,4-Triazoles: Bridging the Gap Between Theoretical and Experimental Spectroscopy

For researchers, medicinal chemists, and drug development professionals, the 1,2,4-triazole scaffold is a cornerstone of molecular design, serving as the core of numerous therapeutic agents.[1][2] Unambiguous structural...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the 1,2,4-triazole scaffold is a cornerstone of molecular design, serving as the core of numerous therapeutic agents.[1][2] Unambiguous structural characterization is non-negotiable for advancing these compounds from discovery to application. This guide provides an in-depth comparison of theoretical and experimental spectroscopic data for 1,2,4-triazoles, offering field-proven insights into the synergy and discrepancies between computational predictions and laboratory measurements. We will explore the causality behind experimental choices, detail self-validating protocols, and provide a framework for leveraging computational chemistry to solve real-world analytical challenges.

The Central Challenge: The Dynamic Nature of the Triazole Ring

Before delving into specific spectroscopic techniques, it is crucial to understand a fundamental property of 1,2,4-triazoles: tautomerism. The triazole ring is not a static entity; it exists as an equilibrium of different structural isomers where a proton can reside on different nitrogen atoms (1H- vs. 4H-tautomers) or, in substituted triazoles, on an exocyclic atom (e.g., thione-thiol tautomerism).[3][4] This dynamic behavior profoundly influences the molecule's electronic and vibrational properties, directly impacting its spectroscopic signature.[3] A primary source of deviation between a single calculated structure and an experimental spectrum is often the presence of multiple tautomers in the sample. Therefore, a robust analysis frequently involves calculating the spectra for all plausible tautomers and comparing the weighted average to the experimental data.[4]

G cluster_1H 1H-1,2,4-Triazole cluster_4H 4H-1,2,4-Triazole N1_H H N1 N1 N1->N1_H C5 C5 N1->C5 N2 N2 N2->N1 Equilibrium C3 C3 C3->N2 N4 N4 N4->C3 C5->N4 N4_H H N1_4 N1 C5_4 C5 N1_4->C5_4 N2_4 N2 N2_4->N1_4 C3_4 C3 C3_4->N2_4 N4_4 N4 N4_4->N4_H N4_4->C3_4 C5_4->N4_4 caption Prototropic Tautomerism in 1,2,4-Triazole.

Caption: Prototropic Tautomerism in 1,2,4-Triazole.

Integrated Spectroscopic Workflow

A comprehensive characterization of 1,2,4-triazoles relies on an integrated workflow that combines experimental analysis with theoretical validation. This iterative process allows for confident structure elucidation and a deeper understanding of the molecule's properties.

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Comparative

Benchmarking the Efficacy of Novel Triazole Derivatives Against Legacy Antifungals: A Mechanistic and Methodological Guide

As the landscape of invasive fungal infections (IFIs) evolves, the clinical utility of legacy antifungal agents is increasingly compromised by multidrug-resistant (MDR) strains. For drug development professionals and app...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of invasive fungal infections (IFIs) evolves, the clinical utility of legacy antifungal agents is increasingly compromised by multidrug-resistant (MDR) strains. For drug development professionals and application scientists, benchmarking novel 1,2,4-triazole derivatives against existing standards like fluconazole and voriconazole requires more than just comparative data—it demands a rigorous understanding of molecular causality and self-validating experimental designs.

This guide provides an in-depth analysis of the structural advantages of next-generation triazoles and outlines the definitive, standardized protocols required to objectively benchmark their in vitro performance.

The Resistance Crisis and Mechanistic Causality

The 1,2,4-triazole scaffold is the cornerstone of modern antifungal therapy. These molecules exert their fungistatic effect by binding to the heme iron of lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of fungal cell membrane ergosterol[1].

However, legacy drugs such as 1 are increasingly failing due to two primary resistance mechanisms: the upregulation of efflux pumps and point mutations within the CYP51 active site[1][2].

To overcome this, novel triazole derivatives are engineered with optimized side chains (e.g., phenylethynyl pyrazole or piperidine moieties) attached to the carbinol center[3][4]. These structural modifications are not random; they are designed to exploit secondary binding pockets (such as the S3 subsite) within the enzyme's access channel. By establishing additional hydrogen bonds and van der Waals interactions, these novel derivatives maintain a strong anchor to the enzyme, effectively bypassing the conformational changes that render legacy azoles ineffective[3][4].

G Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Wild-Type) Lanosterol->CYP51 Binds Ergosterol Ergosterol (Cell Survival) CYP51->Ergosterol Synthesizes LegacyAzole Legacy Triazoles (e.g., Fluconazole) LegacyAzole->CYP51 Inhibits MutatedCYP51 Mutated CYP51 (Resistant Strains) LegacyAzole->MutatedCYP51 Weak Binding NovelTriazole Novel Triazoles (Optimized Side Chains) NovelTriazole->CYP51 Strong Inhibition NovelTriazole->MutatedCYP51 Strong Inhibition

CYP51 inhibition pathway comparing legacy azoles and novel triazole derivatives.

Quantitative Benchmarking: In Vitro Performance

When benchmarking novel compounds, the Minimum Inhibitory Concentration (MIC) serves as the primary quantitative metric. The table below synthesizes recent experimental data comparing the efficacy of legacy azoles against a highly optimized novel triazole derivative containing a phenylethynyl pyrazole side chain (Compound 6c)[4].

Fungal PathogenFluconazole (MIC µg/mL)Voriconazole (MIC µg/mL)Novel Derivative '6c' (MIC µg/mL)
Candida albicans 0.25 – >64.00.015 – 2.00.0625
Cryptococcus neoformans 1.0 – 8.00.06 – 0.250.0625
Aspergillus fumigatus >64.0 (Resistant)0.5 – 2.04.0

Note: The novel derivative exhibits superior potency against C. albicans and C. neoformans, and maintains competitive efficacy against A. fumigatus compared to legacy standards[4].

Self-Validating Experimental Protocol: CLSI M27 Microdilution

To ensure scientific trustworthiness and reproducibility across laboratories, benchmarking must strictly adhere to the5[5]. As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following broth microdilution workflow is designed as a self-validating system, detailing the causality behind each critical step.

G Inoculum 1. Inoculum Prep (0.5 McFarland) Dilution 2. Media Dilution (RPMI-1640) Inoculum->Dilution Standardize Plate 3. Microplate Setup (Serial Dilutions) Dilution->Plate 100 µL/well Incubation 4. Incubation (35°C, 24-48h) Plate->Incubation Controlled Temp Read 5. MIC Reading (80% Reduction) Incubation->Read Optical Analysis

Step-by-step CLSI M27 broth microdilution workflow for antifungal benchmarking.

Step-by-Step Methodology

Step 1: Media Preparation (RPMI-1640)

  • Action: Utilize RPMI-1640 broth supplemented with L-glutamine, devoid of sodium bicarbonate, and buffered to pH 7.0 using MOPS[6].

  • Causality: Fungal gene expression and drug ionization are highly sensitive to environmental pH. RPMI-1640 buffered with MOPS mimics human physiological conditions, ensuring that the in vitro MIC accurately reflects in vivo pharmacodynamics while preventing pH-induced fluctuations in the solubility of the novel triazole[6].

Step 2: Inoculum Standardization

  • Action: Suspend distinct fungal colonies in sterile saline to match a 0.5 McFarland standard (approximately 1–5 × 10⁶ CFU/mL) using a spectrophotometer at 530 nm. Dilute this suspension 1:1000 in the prepared RPMI-1640 to achieve a final testing concentration of 1–5 × 10³ CFU/mL[6][7].

  • Causality: Strict control of the starting inoculum is non-negotiable. An excessive fungal burden triggers the "inoculum effect," where the sheer volume of cells depletes the active drug or artificially upregulates CYP51 expression, leading to false-resistant MIC readouts[7].

Step 3: Microtiter Plate Setup & Internal Validation

  • Action: Prepare two-fold serial dilutions of the novel triazole (initially dissolved in DMSO) across a 96-well polystyrene microplate. Final concentrations should range from 0.015 to 16 µg/mL. Every plate must include a growth control well (100 µL medium + inoculum, no drug) and a sterility control well (200 µL uninoculated medium)[6][7].

  • Causality: The two-fold dilution scheme provides a standardized logarithmic scale that perfectly captures the exponential nature of antimicrobial inhibition. The internal controls validate the viability of the yeast and the sterility of the reagents, making the assay a self-validating system[6][7].

Step 4: Incubation and MIC Determination

  • Action: Incubate the microplates at 35°C for 24 to 48 hours. The MIC is defined as the lowest drug concentration that results in an 80% reduction in visible growth (turbidity) compared to the drug-free growth control[3][4].

  • Causality: Because triazoles are fungistatic rather than fungicidal, they often induce a "trailing effect"—a phenomenon where stunted, residual growth persists at concentrations above the true MIC[6]. Establishing a stringent 80% reduction threshold filters out this biological noise, allowing for an objective, reproducible benchmark against legacy drugs[3][4].

References

  • CLSI M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains Source: MDPI URL:[Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs Source: Dove Medical Press URL:[Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Triazole antifungals: A review Source: ResearchGate URL:[Link]

  • Unveiling the mechanisms of synthetic compounds against Candida auris: An integrative review Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol

As a Senior Application Scientist, I frequently consult on the integration of highly reactive building blocks into complex synthetic workflows. Handling 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol (also known as 5-(Metho...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the integration of highly reactive building blocks into complex synthetic workflows. Handling 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol (also known as 5-(Methoxymethyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione) requires more than passive compliance; it demands a proactive, self-validating safety strategy.

Triazole-thiols are notorious for their potent stench and irritating properties. Therefore, understanding the causality behind each safety measure is critical for maintaining an uncompromising safety culture in your laboratory.

Physicochemical Properties & Hazard Profile

Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must analyze the chemical's intrinsic properties. The methoxymethyl substitution adds lipophilicity, which can marginally increase dermal penetration compared to unsubstituted triazoles.

Parameter / HazardValue / ClassificationOperational Implication (Causality)
CAS Number 78201-12-4[1]Unique identifier for inventory and hazardous waste tracking.
Molecular Weight 145.18 g/mol [1]Used for precise stoichiometric calculations during reaction setup.
Storage Temp 2-8°C[1]Requires cold storage; must reach room temp before opening to prevent condensation.
Acute Toxicity (Oral) Category 4 (H302)[2]Strict prohibition of eating/drinking; requires meticulous surface decontamination.
Skin/Eye Irritation Category 2 / 2A (H315, H319)[2]Mandates chemical-resistant gloves and tight-fitting eye protection.
Respiratory Irritation Category 3 (H335)[2]Must be handled exclusively within a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Methodology

This protocol is designed as a self-validating system: each step visually or chemically verifies the success of the previous one to ensure absolute safety.

Phase 1: Pre-Operation & PPE Donning
  • Fume Hood Verification: Ensure the chemical fume hood is operating with a face velocity of at least 100 fpm.

    • Validation: A tissue taped to the sash should pull inward steadily.

  • Glove Selection (The Double-Glove System): Don a pair of 4-mil nitrile inner gloves for tactile sensitivity, followed by 8-mil extended-cuff neoprene outer gloves.

    • Causality: Thiols are highly nucleophilic and possess a high vapor pressure, allowing them to permeate thin nitrile over time[3]. Neoprene provides a superior barrier against sulfur-containing compounds. If the outer glove is contaminated, it can be doffed immediately without exposing bare skin.

  • Eye Protection: Don indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses leave the orbital area exposed to irritating dust and volatile vapors (H319)[2]. Indirect vents prevent vapor accumulation while blocking physical ingress.

Phase 2: Weighing and Transfer
  • Thermal Equilibration: Remove the sealed vial of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol from 2-8°C storage[1] and allow it to reach ambient temperature in a desiccator.

    • Causality: Opening a cold vial introduces atmospheric moisture, degrading the reagent and accelerating the release of volatile thiols.

  • Static Elimination: Pass an anti-static gun over the weigh boat and spatula.

    • Causality: Triazole-thiol powders hold static charges, causing them to aerosolize and contaminate the hood environment.

  • Transfer: Weigh the required mass directly into a pre-tared reaction flask.

  • Sealing: Immediately seal the reaction flask with a septum. Wipe the exterior of the flask with an ethanol-dampened wipe before removing it from the hood.

Phase 3: Decontamination & Waste Disposal

Improper disposal of thiols is the primary cause of laboratory odor complaints and unnecessary evacuations. We utilize oxidative quenching to convert the volatile thiol into a non-volatile, odorless sulfonate or disulfide.

  • Quenching Solution Preparation: In a secondary container inside the hood, prepare an oxidative bath using a 5% sodium hypochlorite (household bleach) solution or a 30% hydrogen peroxide solution.

  • Submersion: Submerge all contaminated spatulas, weigh boats, and wipes into the quenching bath.

  • Reaction Time & Validation: Allow a minimum of 30 minutes for complete oxidation.

    • Validation: The complete disappearance of the characteristic pungent thiol odor confirms successful decontamination.

  • Waste Segregation: Transfer the quenched solution to a dedicated "Aqueous Basic Oxidized Thiol Waste" container.

    • Causality: Never mix bleach-quenched waste with acidic waste streams. Doing so will rapidly generate highly toxic chlorine gas.

Process Visualization

G N1 1. Pre-Operation Verify Fume Hood Draft N2 2. PPE Donning Double Nitrile, Goggles N1->N2 N3 3. Chemical Handling Weighing 3-(methoxymethyl)-... N2->N3 N4 4. Reaction Execution Closed System / Inert Gas N3->N4 N5 5. Decontamination Oxidative Quenching (H2O2) N4->N5 N6 6. Waste Disposal Segregated Thiol Waste N5->N6

Fig 1: Workflow for handling and decontaminating 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol.

References

  • Title: 5-(Methoxymethyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | ChemScene Source: chemscene.com URL: 1

  • Title: SAFETY DATA SHEET - Fisher Scientific (1H-1,2,4-Triazole-3-thiol) Source: fishersci.com URL: 2

  • Title: 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol - PubChem Source: nih.gov URL: 3

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol
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3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol
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